Cbz-Ala-Ala-Asn TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H25F3N4O9 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H24N4O7.C2HF3O2/c1-10(16(25)22-13(17(26)27)8-14(19)23)20-15(24)11(2)21-18(28)29-9-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9H2,1-2H3,(H2,19,23)(H,20,24)(H,21,28)(H,22,25)(H,26,27);(H,6,7)/t10-,11-,13-;/m0./s1 |
InChI Key |
XHTNNYYTYDZFEL-SQRKDXEHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Trifluoroacetic Acid (TFA) in the Chemistry of Cbz-Ala-Ala-Asn Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the multifaceted role of trifluoroacetic acid (TFA) in the synthesis, purification, and handling of the N-terminally protected peptide, Cbz-Ala-Ala-Asn. This peptide, a known substrate for the cysteine protease legumain, serves as a pertinent model for understanding the interactions between TFA and peptides featuring the benzyloxycarbonyl (Cbz) protecting group.[1][2]
TFA in the Context of Cbz-Protected Peptide Synthesis
In modern peptide chemistry, particularly in Fmoc/tBu-based solid-phase peptide synthesis (SPPS), TFA plays a critical, albeit carefully controlled, role. The Cbz group is renowned for its stability in acidic conditions, which allows for its use as a permanent N-terminal protecting group while other acid-labile side-chain protecting groups are removed.[3][4]
Cleavage of the Peptide from the Resin
The primary application of TFA in the synthesis of Cbz-Ala-Ala-Asn is in the final cleavage step, where the peptide is liberated from the solid support, and the side-chain protecting groups are simultaneously removed.[5][6] A standard cleavage cocktail consists of a high concentration of TFA, typically 95%, with the remaining 5% comprising a mixture of scavengers.[7][8] These scavengers, such as water and triisopropylsilane (B1312306) (TIS), are crucial for quenching reactive cationic species generated during the deprotection of side chains, thus preventing unwanted side reactions.[9]
Stability of the Cbz Group in TFA
A key aspect of utilizing the Cbz group in conjunction with TFA-mediated cleavage is its general resistance to acidic conditions. Unlike the tert-butyloxycarbonyl (Boc) group, which is readily cleaved by TFA, the Cbz group remains largely intact.[9] While prolonged exposure to harsh acidic conditions can lead to some degree of Cbz cleavage, under standard cleavage protocols (typically 1-4 hours at room temperature), the N-terminal Cbz group on a peptide like Cbz-Ala-Ala-Asn is expected to be highly stable.[9][10]
Table 1: Stability of N-terminal Cbz Group under Various TFA Cleavage Conditions (Illustrative Data)
| TFA Concentration (%) | Scavengers | Cleavage Time (hours) | Estimated Cbz Cleavage (%) |
| 95 | 2.5% H₂O, 2.5% TIS | 2 | < 1 |
| 95 | 2.5% H₂O, 2.5% TIS | 4 | 1 - 2 |
| 50 | 5% TIS | 2 | < 0.5 |
| 100 | None | 2 | 2 - 5 |
The Role of TFA in the Purification of Cbz-Ala-Ala-Asn
Following synthesis and cleavage, the crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC). In this context, TFA is a widely used mobile phase additive, acting as an ion-pairing reagent.[7][11]
Ion-Pairing and Peak Resolution
TFA, at a typical concentration of 0.1% in the mobile phases (water and acetonitrile), improves the chromatographic separation in several ways:
-
Ion Pairing: It forms ion pairs with the basic residues of the peptide, neutralizing their charge and increasing their retention on the non-polar stationary phase.[10][12]
-
Improved Peak Shape: By minimizing unwanted interactions between the peptide and the silica-based column material, TFA helps to produce sharper, more symmetrical peaks.[7]
-
Enhanced Resolution: The overall improvement in peak shape and retention characteristics leads to better resolution of the target peptide from impurities.[11]
Table 2: Effect of TFA Concentration in Mobile Phase on RP-HPLC Purification of Cbz-Ala-Ala-Asn (Illustrative Data)
| TFA Concentration (%) | Retention Time (min) | Peak Width (min) | Tailing Factor |
| 0.05 | 15.2 | 0.45 | 1.5 |
| 0.10 | 16.5 | 0.30 | 1.1 |
| 0.20 | 16.8 | 0.32 | 1.2 |
Note: This table provides representative data to illustrate the general effects of TFA concentration on peptide purification.
TFA as a Counterion in the Final Peptide Product
Peptides purified by RP-HPLC using TFA-containing mobile phases are typically isolated as TFA salts.[3] The trifluoroacetate (B77799) anion (CF₃COO⁻) associates with the protonated basic sites on the peptide, such as the N-terminus and any basic side chains. The presence of TFA as a counterion has several implications:
-
Increased Mass: The TFA salt will have a higher molecular weight than the free peptide.
-
Enhanced Solubility: TFA salts of peptides often exhibit improved solubility in aqueous solutions.
-
Potential for Biological Interference: In sensitive biological assays, residual TFA can sometimes interfere with the experimental results.[6] In such cases, a salt exchange procedure (e.g., to acetate (B1210297) or hydrochloride) may be necessary.[11]
Experimental Protocols
Protocol for Cleavage of Cbz-Ala-Ala-Asn from the Resin
-
Resin Preparation: Start with 100 mg of Cbz-Ala-Ala-Asn-loaded resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS). For 100 mg of resin, use 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to 20 mL of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether twice.
-
Drying: Dry the peptide pellet under a stream of nitrogen and then under high vacuum.
Protocol for RP-HPLC Purification of Cbz-Ala-Ala-Asn
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: 220 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the main peak.
-
Analyze the fractions by mass spectrometry to confirm the identity of the product.
-
Pool the pure fractions and lyophilize to obtain the purified Cbz-Ala-Ala-Asn as a TFA salt.
-
Visualizations
Caption: Workflow for the cleavage and purification of Cbz-Ala-Ala-Asn.
Caption: Role of TFA as an ion-pairing agent in RP-HPLC.
Conclusion
Trifluoroacetic acid is an indispensable reagent in the workflow for producing Cbz-protected peptides such as Cbz-Ala-Ala-Asn. Its primary role in SPPS is to efficiently cleave the peptide from the resin while leaving the N-terminal Cbz group intact, a testament to the orthogonality of this protection strategy. In the subsequent purification by RP-HPLC, TFA is crucial for achieving high resolution and sharp peaks through its action as an ion-pairing agent. Finally, it is important for researchers to be aware that the final product will likely be a TFA salt, which can influence its physical and biological properties. A thorough understanding of the multifaceted roles of TFA is essential for the successful synthesis, purification, and application of Cbz-protected peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. chempep.com [chempep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
The Specificity of Cbz-Ala-Ala-Asn TFA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the substrate specificity of N-α-carbobenzoxy-L-alanyl-L-alanyl-L-asparagine trifluoroacetate (B77799) salt (Cbz-Ala-Ala-Asn TFA). This document is intended for researchers, scientists, and drug development professionals working with proteases and developing targeted therapeutics.
Executive Summary
The peptide derivative Cbz-Ala-Ala-Asn is a highly specific substrate for the cysteine protease legumain, also known as asparaginyl endopeptidase (AEP). Its trifluoroacetate (TFA) counter-ion is a remnant of solid-phase peptide synthesis and does not play a significant role in its substrate specificity. Legumain is a lysosomal enzyme that plays a crucial role in various physiological and pathological processes, including antigen presentation, extracellular matrix remodeling, and cancer progression. The strict specificity of legumain for an asparagine residue in the P1 position makes Cbz-Ala-Ala-Asn and its derivatives invaluable tools for studying legumain activity and for the development of legumain-targeted diagnostics and therapeutics.
Primary Target: Legumain (Asparaginyl Endopeptidase)
The primary enzyme that recognizes and cleaves the Cbz-Ala-Ala-Asn sequence is legumain (EC 3.4.22.34). Legumain exhibits a stringent requirement for an asparagine (Asn) residue at the P1 position of its substrates.[1] The enzyme's activity is highly pH-dependent, with optimal proteolytic activity at an acidic pH of around 5.5-5.8.[1][2] While it primarily cleaves after asparagine, under more acidic conditions (pH < 4), legumain can also exhibit some activity towards substrates with an aspartate (Asp) residue at the P1 position.[1]
Quantitative Kinetic Data
The interaction between legumain and Cbz-Ala-Ala-Asn-based substrates has been characterized by several kinetic studies. The Michaelis-Menten constant (Km), turnover number (kcat), and catalytic efficiency (kcat/Km) are key parameters that quantify this interaction. Below is a summary of the available quantitative data.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Conditions | Reference(s) |
| Human Legumain | Cbz-Ala-Ala-Asn-AMC | 80 | - | - | - | - | [3][4] |
| S. mansoni Legumain | Cbz-Ala-Ala-Asn-AMC | 90 | - | - | - | - | [3][4] |
| Human Legumain | Z-Ala-Ala-Asn-AMC | 25.7 | - | - | 5.8 | Recombinant human legumain | [5] |
| Human Legumain | Bz-Asn-pNA | 2400 ± 100 | 2 ± 0.5 | 7.3 ± 0.05 x 10² | 5.5 | Super-activated legumain | [2] |
Note: "Z" is an abbreviation for carbobenzyloxy, which is the same as Cbz. AMC (7-amino-4-methylcoumarin) and pNA (p-nitroanilide) are commonly used fluorogenic and chromogenic leaving groups, respectively.
Experimental Protocols
Fluorometric Assay for Legumain Activity using Cbz-Ala-Ala-Asn-AMC
This protocol describes a continuous kinetic assay to measure legumain activity using a fluorogenic substrate.
Materials:
-
Recombinant human legumain
-
Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC) substrate
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[6]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.0[6] (alternative: 39.5 mM citric acid, 121 mM Na₂HPO₄, 1 mM Na₂EDTA, 1 mM DTT, 0.1% CHAPS, pH 5.8[7])
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Dilute pro-legumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C to allow for auto-activation.[6]
-
Enzyme Preparation: Dilute the activated legumain to a final concentration of 1 ng/µL in Assay Buffer.[6]
-
Substrate Preparation: Prepare a 10 mM stock solution of Cbz-Ala-Ala-Asn-AMC in DMSO. Dilute the stock solution in Assay Buffer to a working concentration of 200 µM.[6]
-
Assay Setup: In a 96-well black plate, add 50 µL of the diluted activated legumain solution to each well.
-
Initiate Reaction: Start the reaction by adding 50 µL of the 200 µM substrate solution to each well containing the enzyme. For a substrate blank, add 50 µL of the substrate solution to a well containing 50 µL of Assay Buffer without the enzyme.[6]
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence in kinetic mode for at least 5 minutes. The excitation wavelength should be set to 380 nm and the emission wavelength to 460 nm.[6][8]
-
Data Analysis: The rate of substrate cleavage is proportional to the increase in fluorescence over time. The specific activity can be calculated and is often expressed as pmol of AMC released per minute per µg of enzyme.[6]
Chromogenic Assay for Legumain Activity using Bz-Asn-pNA
This protocol outlines an endpoint or kinetic assay using a chromogenic substrate.
Materials:
-
Recombinant human legumain
-
Benzoyl-L-asparaginyl-p-nitroanilide (Bz-Asn-pNA)
-
Activation Buffer (as above)
-
Reaction Buffer: 100 mM citric acid, 100 mM NaCl, 5 mM DTT, pH 5.5[2]
-
96-well clear microtiter plates
-
Spectrophotometer plate reader
Procedure:
-
Enzyme Activation: Activate pro-legumain as described in the fluorometric assay protocol.
-
Enzyme Preparation: Dilute the activated legumain to a final concentration of 0.25–0.5 µM in the Reaction Buffer.[2]
-
Substrate Preparation: Prepare a stock solution of Bz-Asn-pNA in a suitable solvent (e.g., DMSO) and dilute it in the Reaction Buffer to a final concentration of 0.2 mM.[2]
-
Assay Setup: In a 96-well clear plate, combine the diluted enzyme and substrate. The total reaction volume will depend on the plate format.
-
Incubation: Incubate the reaction at 37°C.
-
Measurement: Monitor the release of p-nitroanilide by measuring the absorbance at 405 nm.[2] This can be done kinetically or as an endpoint measurement after a specific incubation time.
-
Data Analysis: The concentration of the released pNA can be calculated using its molar extinction coefficient. The rate of the reaction can then be determined.
Signaling Pathways and Logical Relationships
Legumain's proteolytic activity is implicated in several signaling pathways, particularly those involved in tissue remodeling and cancer progression. One well-documented pathway is the activation of matrix metalloproteinase-2 (MMP-2) and its subsequent influence on the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.
Legumain-Mediated Activation of MMP-2 and TGF-β1 Signaling
Caption: Legumain activates MMP-2, which in turn activates TGF-β1, leading to ECM remodeling.
Experimental Workflow for Substrate Specificity Assay
Caption: A typical workflow for determining legumain activity using a fluorogenic substrate.
Conclusion
This compound is a highly specific and valuable tool for the study of legumain. Its utility in kinetic assays allows for the detailed characterization of legumain activity and the screening of potential inhibitors. Understanding the role of legumain in critical signaling pathways, such as the activation of MMP-2 and TGF-β1, provides a foundation for developing novel therapeutic strategies for a range of diseases, including cancer and fibrosis. This guide provides the necessary technical information for researchers to effectively utilize this substrate in their studies.
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-Ala-Ala-Asn-AMC | CAS#:149697-16-5 | Chemsrc [chemsrc.com]
- 5. ahajournals.org [ahajournals.org]
- 6. novusbio.com [novusbio.com]
- 7. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Measuring Legumain Activity Using Cbz-Ala-Ala-Asn Fluorogenic Substrate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principles and methodologies for measuring the activity of legumain, an asparaginyl endopeptidase, using the fluorogenic substrate Carbobenzyloxy-Alanine-Alanine-Asparagine-7-amino-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC). The trifluoroacetic acid (TFA) salt is commonly present as a counterion from the HPLC purification process and typically does not interfere with standard in vitro assays.[1]
Introduction to Legumain
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family of peptidases.[2] It exhibits strict specificity, cleaving peptide bonds C-terminal to asparagine (Asn) residues.[3] Legumain is synthesized as an inactive zymogen, prolegumain, which requires autocatalytic activation under acidic conditions to become a functional enzyme.[3] Beyond its well-known proteolytic function, legumain also possesses a peptide ligase activity, which is more prominent at neutral pH.[3][4]
The enzyme plays a critical role in various physiological and pathological processes, including:
-
Antigen Presentation: Processing of antigens for MHC class II presentation.[5]
-
Protein Processing: Activation of other proteases, such as matrix metalloproteinase-2 (MMP-2) and lysosomal cathepsins.[6][4]
-
Disease Pathogenesis: Elevated legumain expression and activity are implicated in the progression of various diseases, including cancer (promoting angiogenesis and metastasis), neurodegenerative disorders like Alzheimer's disease, and cardiovascular diseases.[2][4][7][8][9]
Given its role in disease, legumain has emerged as a significant target for drug development, making accurate and reliable activity assays essential for research and inhibitor screening.[2][9]
Principle of the Fluorogenic Assay
The measurement of legumain activity is commonly performed using a fluorogenic substrate, Z-Ala-Ala-Asn-AMC (an alternative name for Cbz-Ala-Ala-Asn-AMC).[10][11] This synthetic peptide mimics the natural recognition sequence for legumain.
The core principle involves the enzymatic cleavage of the substrate. The peptide sequence Ala-Ala-Asn is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In the intact substrate, the fluorescence of the AMC group is quenched. Upon cleavage of the amide bond C-terminal to the asparagine residue by active legumain, the free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be monitored over time. The rate of this fluorescence increase is directly proportional to the enzymatic activity of legumain in the sample.
Experimental Protocols
This section details a standard protocol for a microplate-based fluorimetric assay for legumain activity.
Reagents and Materials
-
Enzyme: Recombinant human prolegumain.
-
Activation Buffer: 20 mM Citric Acid, 50 mM NaCl, pH 4.0.
-
Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 5.5.[3] (Note: DTT is included as legumain is a cysteine protease).
-
Inhibitor (Optional Control): Legumain inhibitors such as Cystatin E/M or Cbz-Ala-Ala-AzaAsn-chloromethylketone.[6][12]
-
Equipment:
-
Black, flat-bottom 96-well microplates.
-
Fluorometric microplate reader with temperature control.
-
Standard laboratory pipettes and consumables.
-
Prolegumain Activation
Prolegumain is a zymogen and must be activated prior to the assay.
-
Dilute prolegumain to a concentration of 5-10 µM in the Activation Buffer (pH 4.0).
-
Incubate at 37°C for 2-4 hours to allow for autocatalytic activation.[13][14]
-
The resulting active legumain can be used directly or stored in aliquots at -80°C.
Assay Procedure
-
Prepare the Cbz-Ala-Ala-Asn-AMC substrate stock solution in DMSO and dilute it to the desired working concentrations in the Assay Buffer.
-
Set up the reactions in a 96-well plate. A typical reaction volume is 100 µL.
-
Test Wells: Add Assay Buffer, substrate solution (e.g., to a final concentration of 50 µM), and sample containing legumain.[3]
-
Negative Control 1 (No Enzyme): Add Assay Buffer and substrate solution.
-
Negative Control 2 (No Substrate): Add Assay Buffer and sample containing legumain.
-
Inhibitor Control (Optional): Pre-incubate the legumain sample with an inhibitor for 10-15 minutes before adding the substrate.
-
-
Initiate the reaction by adding the activated legumain enzyme (e.g., to a final concentration of 2 nM).[3]
-
Immediately place the microplate into a fluorometric plate reader pre-heated to 37°C.[3]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[3]
Data Analysis
-
Subtract the background fluorescence (from the "No Enzyme" control) from all readings.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For kinetic analysis, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
Data Presentation
Quantitative data for the substrate and typical assay conditions are summarized below for easy reference.
Table 1: Properties of Cbz-Ala-Ala-Asn-AMC Substrate
| Property | Value | Reference |
| Full Name | Carbobenzyloxy-Alanine-Alanine-Asparagine-7-amino-4-methylcoumarin | [3] |
| Common Names | Z-Ala-Ala-Asn-AMC, Z-AAN-AMC | [10][11][15] |
| Molecular Formula | C₂₈H₃₁N₅O₈ | [1][16] |
| Molecular Weight | 565.58 g/mol | [1][16] |
| Kₘ for human legumain | ~80 µM | [10] |
| Kₘ for S. mansoni legumain | ~90 µM | [10] |
Table 2: Recommended Experimental Parameters
| Parameter | Value | Reference |
| Assay pH | 5.5 | [3] |
| Temperature | 37°C | [3] |
| Enzyme Concentration | ~2 nM | [3] |
| Substrate Concentration | 10-100 µM (50 µM typical) | [3] |
| Excitation Wavelength | ~380 nm | [3] |
| Emission Wavelength | ~460 nm | [3] |
Legumain in Cellular Signaling and Disease
The activity of legumain is integral to several signaling pathways and disease mechanisms. Its dysregulation contributes to pathology, making it a key therapeutic target.
Legumain's activity is a critical node in pathways leading to extracellular matrix remodeling via MMP activation, which is a hallmark of cancer invasion.[4] Its role in processing immune receptors and pathogenic proteins in the brain highlights its importance in both immunology and neurobiology.[4][7] Therefore, the assay described herein is a fundamental tool for dissecting these pathways and for the development of targeted therapeutics.
References
- 1. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 2. An Overview of Targeting Legumain for Inhibiting Cancers: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease [mdpi.com]
- 8. SEBM | Legumain in cardiovascular diseases [ebm-journal.org]
- 9. Targeting legumain as a novel therapeutic strategy in cancers | EurekAlert! [eurekalert.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bachem Z-Ala-Ala-Asn-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Z-Ala-Ala-Asn-AMC › PeptaNova [peptanova.de]
- 16. Z-Ala-Ala-Asn-AMC | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to Cbz-Ala-Ala-Asn TFA: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the synthetic peptide Cbz-Ala-Ala-Asn TFA, a molecule of significant interest in targeted drug delivery and cancer research. Designed as a specific substrate for the cysteine protease legumain, this tripeptide conjugate offers a versatile scaffold for the development of innovative therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, physicochemical properties, and functional applications, supported by experimental methodologies and data.
Chemical Structure and Properties
This compound, also known as Carbobenzoxy-L-Alanyl-L-Alanyl-L-Asparagine Trifluoroacetate (B77799) salt, is a tripeptide with the N-terminus protected by a carbobenzoxy (Cbz) group and is supplied as a trifluoroacetate (TFA) salt. The Cbz group enhances the peptide's stability, while the Ala-Ala-Asn sequence is specifically recognized and cleaved by legumain.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical properties of this compound is presented in the table below. This data is critical for its handling, formulation, and experimental application.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅F₃N₄O₉ | [1] |
| Molecular Weight | 522.43 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity (by RP-HPLC) | 99.54% | [3][4] |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month | [3] |
Note: Detailed analytical data, including Certificate of Analysis (CoA), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) data, are available from commercial suppliers such as MedchemExpress.[3][4]
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not publicly available in the referenced literature, a standard solid-phase peptide synthesis (SPPS) methodology using Fmoc or Boc chemistry would be employed for its production. A generalized workflow for such a synthesis is outlined below.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or chlorotrityl resin for a C-terminal carboxylic acid, is selected. The first amino acid, Fmoc-Asn(Trt)-OH, is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the resin-bound asparagine using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
-
Coupling: The next amino acid, Fmoc-Ala-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then coupled to the deprotected N-terminus of the resin-bound asparagine. This deprotection-coupling cycle is repeated for the second alanine (B10760859) residue.
-
Cbz Protection: Following the final deprotection step, the N-terminal alanine is capped with the carbobenzoxy group using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected, and purified using preparative RP-HPLC.
-
Lyophilization: The purified peptide fractions are lyophilized to obtain the final this compound product as a fluffy, white powder.
Biological Activity and Applications
The primary biological relevance of this compound lies in its specific recognition and cleavage by legumain, an asparaginyl endopeptidase. Legumain is overexpressed in the tumor microenvironment of various cancers, making it an attractive target for cancer-specific drug delivery.[5][6]
Scaffold for Drug Delivery
Cbz-Ala-Ala-Asn serves as a cleavable linker or "scaffold" in drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[5][7] In this paradigm, a potent cytotoxic drug is attached to the peptide. The resulting conjugate is stable in systemic circulation but is cleaved upon encountering legumain in the tumor microenvironment, leading to the localized release of the active drug. This targeted approach aims to enhance the therapeutic index of the drug by maximizing its concentration at the tumor site while minimizing systemic toxicity.[5][6]
Research has shown that linkers containing the Ala-Ala-Asn sequence are effectively cleaved by legumain and can be incorporated into ADCs to deliver payloads like monomethyl auristatin E (MMAE) and topoisomerase I inhibitors.[5][8] These legumain-cleavable linkers have demonstrated excellent stability in plasma and potent, selective cytotoxicity in cancer cell lines.[8][9]
Experimental Protocols
The functional activity of this compound as a legumain substrate can be assessed through various enzymatic assays. Below is a detailed protocol for a legumain activity assay, adapted from studies using similar fluorogenic substrates.
Legumain Activity Assay
This protocol describes the measurement of legumain's proteolytic activity using a peptide substrate. For this compound, cleavage would need to be monitored by methods such as HPLC or mass spectrometry, as it is not a fluorogenic substrate. The protocol is based on assays using the fluorogenic substrate Z-Ala-Ala-Asn-AMC for procedural context.
Materials:
-
Recombinant human legumain
-
This compound
-
Legumain activation buffer: 50 mM sodium acetate, 100 mM NaCl, pH 4.0
-
Legumain assay buffer: 50 mM MES hydrate, 250 mM NaCl, pH 5.5
-
Quenching solution (e.g., 10% acetic acid)
-
HPLC or Mass Spectrometer for analysis
Procedure:
-
Legumain Activation: Dilute recombinant human pro-legumain in activation buffer and incubate at 37°C for 2 hours to facilitate auto-activation.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, the desired concentration of this compound, and the activated legumain.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the reaction mixture by RP-HPLC or LC-MS to detect and quantify the cleavage products of this compound. The rate of product formation is indicative of legumain activity.
Conclusion
This compound is a well-characterized tripeptide that holds considerable promise as a tool in cancer research and drug development. Its specificity as a legumain substrate, combined with its stability, makes it an ideal candidate for the design of targeted drug delivery systems. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this versatile molecule in developing next-generation cancer therapeutics.
References
- 1. This compound|BLD Pharm [bldpharm.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. ADCs – Manhattan BioSolutions [manhattanbiosolutions.com]
- 7. Legumain/pH dual-responsive lytic peptide-paclitaxel conjugate for synergistic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The Fluorogenic Substrate Cbz-Ala-Ala-Asn-TFA: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Cbz-Ala-Ala-Asn-TFA as a fluorogenic substrate, its quantitative properties, experimental applications, and its role in relevant signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction: Unveiling the Fluorescence
Cbz-Ala-Ala-Asn-TFA, more commonly functional as Cbz-Ala-Ala-Asn-AMC, is a synthetic peptide substrate widely employed for the sensitive detection of legumain, a lysosomal cysteine protease. The trifluoroacetic acid (TFA) component is typically a residual counter-ion from the peptide synthesis and purification process and does not play a direct role in the substrate's mechanism of action. The core functionality of this fluorogenic substrate lies in the enzymatic cleavage of the amide bond linking the tripeptide (Ala-Ala-Asn) to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, conjugated form, the fluorescence of the AMC moiety is quenched. Upon hydrolysis by legumain, the highly fluorescent AMC is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Mechanism of Action: A Tale of Two Moieties
The mechanism of action of Cbz-Ala-Ala-Asn-AMC as a fluorogenic substrate is a straightforward yet elegant process rooted in enzyme kinetics and fluorescence chemistry.
-
Enzyme Recognition and Binding: The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), mimics a natural recognition motif for legumain. The enzyme's active site specifically recognizes and binds to this sequence, with a pronounced specificity for the asparagine (Asn) residue at the P1 position (the amino acid residue immediately preceding the scissile bond).
-
Catalytic Cleavage: Legumain, being a cysteine protease, utilizes a catalytic triad (B1167595) in its active site to hydrolyze the amide bond between the C-terminus of the asparagine residue and the amino group of the AMC molecule.
-
Fluorophore Release and Signal Generation: The cleavage event liberates the 7-amino-4-methylcoumarin (AMC) from the quenching effects of the attached peptide. The free AMC molecule is then able to absorb light at its characteristic excitation wavelength and emit it at a longer wavelength, resulting in a detectable fluorescent signal. The rate of this fluorescence increase is a direct measure of the legumain activity in the sample.
Quantitative Data Presentation
The following tables summarize the key quantitative data for Cbz-Ala-Ala-Asn-AMC and its fluorescent component, AMC.
Table 1: Kinetic Parameters for Cbz-Ala-Ala-Asn-AMC with Legumain
| Parameter | Value | Enzyme Source | Reference |
| Michaelis Constant (Km) | 80 µM | Human Legumain | [1] |
| 90 µM | S. mansoni Legumain | [1] | |
| Catalytic Rate Constant (kcat) | ~2 s-1 (estimated) | Not Specified | |
| Catalytic Efficiency (kcat/Km) | ~2.5 x 104 M-1s-1 (estimated) | Not Specified |
Note: The kcat value is an estimation based on the reported kcat for a similar chromogenic legumain substrate, Bz-Asn-pNA. The catalytic efficiency is calculated using the estimated kcat and a Km of 80 µM.
Table 2: Fluorescence Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | 340-360 nm | Aqueous Buffer | |
| Emission Maximum (λem) | 440-460 nm | Aqueous Buffer | |
| Quantum Yield (Φ) | Not consistently reported; generally high for aminocoumarins | Varies with solvent | [2] |
| Molar Extinction Coefficient (ε) | Not consistently reported for free AMC in aqueous buffer | Varies with solvent | [2] |
Experimental Protocols
This section provides a detailed methodology for a standard legumain activity assay using Cbz-Ala-Ala-Asn-AMC.
4.1. Reagent Preparation
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.0. Alternatively, a citrate-based buffer (e.g., 50 mM citric acid, 100 mM NaCl, pH 5.5) can be used.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Cbz-Ala-Ala-Asn-AMC in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Enzyme Solution: Prepare a working solution of purified legumain in assay buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically. A typical starting concentration is in the low nanomolar range.
-
AMC Standard Curve: To quantify the amount of product formed, prepare a series of dilutions of free 7-amino-4-methylcoumarin in assay buffer.
4.2. Assay Procedure
-
Prepare the reaction mixture: In a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or cell lysate/sample)
-
-
Pre-incubate: Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the Cbz-Ala-Ala-Asn-AMC substrate to each well to achieve the desired final concentration (typically in the range of the Km value, e.g., 50-100 µM).
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation set to ~355 nm and emission set to ~460 nm. Record data every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to moles of product using the AMC standard curve.
-
Determine the specific activity of the enzyme (e.g., in pmol/min/µg of protein).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the Cbz-Ala-Ala-Asn-AMC mechanism and its biological context.
Caption: Enzymatic cleavage of Cbz-Ala-Ala-Asn-AMC by legumain.
Caption: A typical experimental workflow for a legumain activity assay.
Caption: Simplified overview of legumain's role in MMP activation and p53 regulation.
Conclusion
Cbz-Ala-Ala-Asn-AMC is a robust and sensitive tool for the study of legumain activity. Its mechanism of action, based on the enzymatic release of the fluorophore AMC, allows for real-time kinetic analysis of this important cysteine protease. The data and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this substrate in their investigations into the physiological and pathological roles of legumain, and in the development of novel therapeutic strategies targeting this enzyme.
References
The Role of Cbz-Ala-Ala-Asn as a Key Substrate for Legumain, an Asparaginyl Endopeptidase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with a highly specific proteolytic activity that is increasingly implicated in a variety of physiological and pathological processes, including cancer, neurodegenerative diseases, and immune regulation.[1][2][3] Its unique specificity for cleaving peptide bonds C-terminal to asparagine residues makes it a subject of intense research and a promising target for therapeutic intervention.[2][4] Central to the study of legumain is the synthetic substrate Carbobenzoxy-Alanine-Alanine-Asparagine (Cbz-Ala-Ala-Asn or Z-AAN), frequently coupled to a reporter molecule such as 7-amido-4-methylcoumarin (AMC). This guide provides an in-depth technical overview of legumain, its interaction with the Cbz-Ala-Ala-Asn substrate, and the methodologies employed to study its activity, aimed at researchers, scientists, and professionals in drug development.
Introduction to Legumain (Asparaginyl Endopeptidase)
Legumain is a member of the C13 family of cysteine proteases.[2] It is synthesized as an inactive zymogen, prolegumain, which undergoes autocatalytic activation under acidic conditions, typical of the lysosomal environment, to become a mature, active enzyme.[4][5] This pH-dependent activation is a critical regulatory mechanism.[5] While its primary activity is as an endopeptidase, legumain can also exhibit carboxypeptidase and even ligase activity, depending on the pH and substrate availability.[4][6]
The proteolytic activity of legumain is highly specific for asparagine (Asn) in the P1 position of a substrate.[4][7] However, at a more acidic pH (around 4.0-4.5), its specificity can shift to also cleave after aspartic acid (Asp) residues.[5][8] This dual specificity adds a layer of complexity to its biological roles. Legumain's catalytic triad, composed of Cysteine, Histidine, and Asparagine, is responsible for its proteolytic activity.[6]
Cbz-Ala-Ala-Asn: A Canonical Substrate
The tripeptide Cbz-Ala-Ala-Asn (Z-AAN) serves as a highly specific and widely used substrate for assaying legumain activity.[9][10] The alanine (B10760859) residues at the P2 and P3 positions are well-tolerated, while the asparagine at the P1 position perfectly fits into the S1 subsite of the enzyme's active site.[9] The carbobenzoxy (Cbz or Z) group at the N-terminus is a common protecting group in peptide chemistry.
For experimental purposes, Z-AAN is typically conjugated to a fluorogenic or chromogenic leaving group. The most common of these is 7-amido-4-methylcoumarin (AMC), forming Z-AAN-AMC.[9][11] Cleavage of the amide bond between asparagine and AMC by active legumain releases free AMC, which is highly fluorescent and can be quantified to determine enzyme activity.[6][11]
Quantitative Data
The following tables summarize key quantitative data for legumain activity with Cbz-Ala-Ala-Asn and related substrates, as well as information on inhibitors.
Table 1: Kinetic Parameters for Legumain with Various Substrates
| Substrate | Legumain Source | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | pH | Notes |
| Cbz-Ala-Ala-Asn-AMC | Human | 80 | - | - | - | Fluorogenic substrate.[9][12] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni | 90 | - | - | - | Fluorogenic substrate.[9][12] |
| Bz-Asn-pNA | Wild-type | 2400 ± 100 | 2 ± 0.5 | 7.3 ± 0.05 x 102 | 5.5 | Chromogenic substrate.[5] |
Data presented as mean ± standard deviation where available. "-" indicates data not specified in the cited sources.
Table 2: pH Profile of Legumain Activity
| Substrate | Optimal pH for Asn Cleavage | Activity Shift Towards Asp Cleavage | Reference(s) |
| General | ~5.5 - 6.0 | pH < 5.0 | [5][8] |
| Bz-Asn-pNA | 5.5 | - | [5] |
| z-AAN-AMC and z-AAD-AMC | 6.0 (for Asn) | pH 4.5 - 6.0 (transition to Asp) | [8] |
Table 3: Legumain Inhibitors
| Inhibitor | Type | kobs/[I] (M-1s-1) | Target | Notes |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Irreversible, Aza-peptide | 139,000 | Porcine Legumain | Highly potent and selective.[13] |
| Michael Acceptor Inhibitors (based on Cbz-Ala-Ala-Asn) | Irreversible | up to 766 | Porcine Legumain | A series of inhibitors with varying "warhead" moieties.[13] |
| Mycocypins (e.g., Mcp1, Clt) | Reversible, Competitive | KI in nM range (Mcp1: 3.3 nM, Clt: 21.5 nM) | Legumain | Fungal protein inhibitors.[14] |
| Cystatin E/M | Endogenous Protein Inhibitor | - | Human Legumain | Potent endogenous inhibitor.[15] |
Experimental Protocols
Legumain Activity Assay using Z-AAN-AMC
This protocol describes a typical fluorometric assay to measure legumain activity in a sample (e.g., cell lysate or purified enzyme).
Materials:
-
Activation Buffer: 0.1 M Sodium Acetate (NaOAc), 0.1 M Sodium Chloride (NaCl), pH 4.5.[11]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5.[11]
-
Recombinant Legumain: (e.g., from a commercial source).
-
Substrate: Z-Ala-Ala-Asn-AMC, 10 mM stock in DMSO.[11]
-
96-well black microtiter plates. [16]
-
Fluorescent plate reader with excitation at ~380 nm and emission at ~460 nm.[6][11]
-
Sample: Purified legumain or cell/tissue lysate.
Procedure:
-
Enzyme Activation (if using prolegumain): a. Dilute the prolegumain sample to a suitable concentration (e.g., 50 µg/mL) in pre-chilled Activation Buffer.[11] b. Incubate at 37°C for a defined period (e.g., 2-4 hours) to allow for auto-activation.[11] c. Keep the activated enzyme on ice until use.
-
Assay Preparation: a. Prepare the activated legumain or sample by diluting it to the final desired concentration in Assay Buffer (e.g., 2 ng/µL).[11] b. Prepare the substrate working solution by diluting the 10 mM Z-AAN-AMC stock to the desired final concentration (e.g., 200 µM) in Assay Buffer.[11] Protect from light.
-
Kinetic Measurement: a. Pipette 50 µL of the diluted enzyme/sample into the wells of the 96-well plate. b. Include control wells:
- Substrate Blank: 50 µL of Assay Buffer without the enzyme.[11]
- Inhibitor Control (optional): Pre-incubate the enzyme with a known legumain inhibitor before adding the substrate. c. Place the plate in the fluorescent plate reader and set the temperature to 37°C. d. Initiate the reaction by adding 50 µL of the substrate working solution to all wells. e. Immediately begin reading the fluorescence in kinetic mode for a set duration (e.g., 5-30 minutes), with readings taken at regular intervals (e.g., every 30-60 seconds).[11]
-
Data Analysis: a. For each sample, subtract the fluorescence values of the substrate blank from the corresponding experimental wells. b. Determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. c. Convert the rate of fluorescence increase to the rate of product formation using a standard curve of free AMC. d. Calculate the specific activity of legumain in the sample (e.g., in pmol/min/µg of protein).[11]
Signaling Pathways and Experimental Workflows
Legumain in Cancer Signaling
Legumain is overexpressed in many solid tumors and is implicated in promoting tumor growth, invasion, and metastasis.[3] It can influence the tumor microenvironment and interact with several key signaling pathways.
Caption: Legumain's role in key cancer signaling pathways.
Legumain in MHC Class II Antigen Presentation
In antigen-presenting cells (APCs), legumain plays a role in the processing of exogenous antigens for presentation on MHC class II molecules to CD4+ T-helper cells.[17][18]
Caption: Role of Legumain in the MHC Class II antigen presentation pathway.
Experimental Workflow for Enzyme Kinetics
The following diagram illustrates a typical workflow for determining the kinetic parameters (Km and Vmax) of legumain.
Caption: Workflow for determining Legumain's kinetic parameters.
Applications in Research and Drug Development
The specific nature of legumain's activity and its upregulation in disease states make it an attractive target for several applications:
-
Diagnostic Biomarker: Elevated legumain levels or activity in tissues and bodily fluids can serve as a biomarker for various cancers and other diseases.[3]
-
Therapeutic Target: The development of potent and selective legumain inhibitors is a key strategy for treating diseases where legumain activity is pathogenic.[13][19]
-
Prodrug Activation: The unique specificity of legumain can be exploited to design prodrugs that are only activated in the tumor microenvironment, where legumain is overexpressed. This approach can increase the therapeutic index and reduce off-target toxicity of chemotherapeutic agents.[2]
Conclusion
Legumain is a cysteine protease with significant implications in health and disease. The synthetic substrate Cbz-Ala-Ala-Asn, particularly in its fluorogenic form Z-AAN-AMC, is an indispensable tool for elucidating the enzyme's function, characterizing its inhibitors, and developing novel diagnostic and therapeutic strategies. A thorough understanding of its kinetic properties, pH-dependent activity, and role in cellular signaling pathways is crucial for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit.
References
- 1. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting legumain as a novel therapeutic strategy in cancers | EurekAlert! [eurekalert.org]
- 3. An infection-induced oxidation site regulates legumain processing and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 11. Recombinant Mouse Legumain/Asparaginyl Endopeptidase, CF 2058-CY-010: R&D Systems [rndsystems.com]
- 12. Z-Ala-Ala-Asn-AMC | CAS#:149697-16-5 | Chemsrc [chemsrc.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Cbz-Ala-Ala-Asn TFA: An In-Depth Technical Guide for Cancer Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Legumain in Cancer and the Utility of Cbz-Ala-Ala-Asn
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that is increasingly recognized for its significant role in cancer progression.[1] Overexpressed in a variety of solid tumors, including breast, colon, and prostate cancers, legumain is implicated in processes critical to malignancy, such as tumor invasion, metastasis, and angiogenesis.[1][2] Its activity is not confined to the tumor cells themselves but is also prominent in the tumor microenvironment (TME), particularly in tumor-associated macrophages (TAMs).[1] This differential expression, with significantly lower levels in normal tissues, positions legumain as a compelling target for cancer diagnostics and therapeutics.[1]
Cbz-Ala-Ala-Asn (Carbobenzoxy-L-alanyl-L-alanyl-L-asparagine) is a specific peptide substrate for legumain.[3][4][5] When coupled with a reporter molecule, such as the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), it becomes a powerful tool for assaying legumain's enzymatic activity. The trifluoroacetate (B77799) (TFA) salt form is a common result of the solid-phase peptide synthesis and purification processes used to manufacture this substrate.[6][7] While generally acceptable for in vitro enzymatic assays, for cellular and in vivo applications, the potential for TFA-induced cytotoxicity may necessitate its exchange for a more biocompatible counter-ion like acetate.[7][8][9][10]
This technical guide provides an in-depth overview of the application of Cbz-Ala-Ala-Asn TFA in cancer research, focusing on its use in quantifying legumain activity, screening for inhibitors, and its relevance in the development of legumain-activated cancer therapies.
Legumain in Cancer: Key Signaling Pathways
Legumain's role in promoting cancer progression is multifaceted, involving the activation of other key proteins and participation in several signaling pathways.
Activation of Matrix Metalloproteinases (MMPs)
Legumain can activate pro-MMP-2 (pro-gelatinase A), a key enzyme involved in the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[2][11]
PI3K/Akt Signaling Pathway
In some cancers, legumain has been shown to influence the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.
Quantitative Analysis of Legumain Activity
The fluorogenic substrate Cbz-Ala-Ala-Asn-AMC is instrumental in quantifying legumain activity in various biological samples. The cleavage of the Asn-AMC bond by active legumain releases the fluorescent AMC molecule, which can be measured to determine enzyme kinetics.
Kinetic Parameters
The Michaelis-Menten constant (Km) for the cleavage of Cbz-Ala-Ala-Asn-AMC by human legumain has been reported to be in the range of 25.7 µM to 80 µM.[4][5]
| Substrate | Enzyme | Km (µM) |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 25.7 - 80 |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 |
Legumain Inhibitor Screening
Cbz-Ala-Ala-Asn-AMC is a standard substrate used in high-throughput screening assays to identify and characterize legumain inhibitors. A decrease in the rate of AMC fluorescence production in the presence of a test compound indicates inhibition of legumain activity.
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| Legumain Inhibitor 1 | Not specified | 0.0036 |
| RR-11a | Not specified | 0.031 - 0.055 |
| Compound 1 | HCT116 (Colon) | 22.4 |
| Compound 2 | HCT116 (Colon) | 0.34 |
| Compound 1 | HTB-26 (Breast) | 10 - 50 |
| Compound 2 | HTB-26 (Breast) | 10 - 50 |
| Compound 1 | PC-3 (Prostate) | 10 - 50 |
| Compound 2 | PC-3 (Prostate) | 10 - 50 |
| Compound 1 | HepG2 (Liver) | 10 - 50 |
| Compound 2 | HepG2 (Liver) | 10 - 50 |
| Goniothalamin | Saos-2 (Osteosarcoma) | < 5 |
| Goniothalamin | A549 (Lung) | < 2 (at 48/72h) |
| Goniothalamin | MCF-7 (Breast) | < 5 |
| Goniothalamin | UACC-732 (Breast) | < 5 (at 72h) |
| Goniothalamin | HT29 (Colon) | 1.64 (at 72h) |
| Note: This table is a compilation from multiple sources and inhibitor structures are varied. Direct comparison of IC50 values should be made with caution.[12][13] |
Experimental Protocols
In Vitro Legumain Activity Assay and Inhibitor Screening
This protocol describes a typical fluorometric assay to measure legumain activity in cell lysates and to screen for potential inhibitors using Cbz-Ala-Ala-Asn-AMC.
Materials:
-
Cbz-Ala-Ala-Asn-AMC (TFA salt)
-
Cancer cell lines of interest
-
Cell lysis buffer
-
Legumain assay buffer (e.g., 20mM citric acid, 60mM disodium (B8443419) hydrogen orthophosphate, 1mM EDTA, 0.1% CHAPS, 4mM DTT, pH 5.8)[14]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Lysate Preparation: Culture cancer cells to the desired confluency. Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins. Determine the total protein concentration of the lysate.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Control wells: Cell lysate and assay buffer.
-
Test wells: Cell lysate, assay buffer, and the test compound at various concentrations.
-
Blank wells: Assay buffer only (for background fluorescence).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes to allow the test compounds to interact with the enzyme.
-
Initiation of Reaction: Add Cbz-Ala-Ala-Asn-AMC to all wells to a final concentration of 25-50 µM to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric microplate reader. Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the activity to the total protein concentration in the lysate.
-
For inhibitor screening, calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Imaging of Legumain Activity in a Mouse Tumor Model
This protocol outlines a general procedure for non-invasive imaging of legumain activity in a xenograft mouse model using a legumain-activatable fluorescent probe.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., MDA-MB-231)
-
Legumain-activatable near-infrared (NIR) fluorescent probe (e.g., a Cy5-labeled aza-Asn epoxide probe)[14]
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 2 x 106 cells) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., over 14 days).[14]
-
Probe Administration: Inject the legumain-activatable fluorescent probe (e.g., 25 nmol in 100 µL of sterile PBS) into the tumor-bearing mice via tail vein injection.[14]
-
In Vivo Imaging: Anesthetize the mice with isoflurane.[15] Place the mice in the in vivo imaging system and acquire fluorescent images at various time points post-injection (e.g., 1, 2, 4, and 24 hours). Use appropriate filters for the chosen fluorophore (e.g., Cy5.5 filter).[14]
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mice and excise the tumor and major organs. Image the excised tissues to confirm the localization of the fluorescent signal.
-
Data Analysis: Quantify the fluorescent signal intensity in the tumor region of interest (ROI) at each time point.[15] Compare the signal in the tumor to other tissues to assess the specificity of the probe.
Legumain-Activated Prodrugs: A Therapeutic Strategy
The overexpression of legumain in the tumor microenvironment makes it an attractive enzyme for the targeted activation of prodrugs.[1][2][3][11] This strategy involves attaching a legumain-cleavable peptide sequence, such as Ala-Ala-Asn, to a potent cytotoxic drug. The prodrug remains relatively non-toxic in circulation but becomes activated upon cleavage by legumain specifically at the tumor site, thereby reducing systemic toxicity and enhancing therapeutic efficacy.[11][16] "Legubicin," a prodrug of doxorubicin, is a notable example of this approach.[2][11]
Conclusion
This compound is a valuable chemical tool for investigating the role of legumain in cancer. Its utility as a fluorogenic substrate enables the sensitive quantification of legumain activity and the high-throughput screening of potential inhibitors. Understanding the signaling pathways in which legumain participates and leveraging its specific enzymatic activity for prodrug activation are promising avenues for the development of novel cancer therapies. While the TFA salt form is standard for this peptide, researchers should be mindful of its potential biological effects in cellular and in vivo studies and consider salt exchange when necessary. The continued exploration of legumain-targeted strategies, facilitated by tools like Cbz-Ala-Ala-Asn, holds significant potential for advancing cancer treatment.
References
- 1. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. omizzur.com [omizzur.com]
- 8. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 9. lifetein.com [lifetein.com]
- 10. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Bioluminescence Imaging Used to Monitor Disease Activity and Therapeutic Response in a Mouse Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Design and Application of Cbz-Ala-Ala-Asn as a Specific Probe for Legumain Activity
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and application of probes based on the Carbobenzoxy-Alaninyl-Alaninyl-Asparagine (Cbz-Ala-Ala-Asn) peptide sequence for the specific detection and quantification of legumain activity. Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease increasingly recognized for its role in various physiological and pathological processes, including antigen presentation, matrix degradation, and tumorigenesis. Its upregulation in numerous solid tumors has positioned it as a significant biomarker and a promising target for therapeutic intervention. The development of specific probes to monitor its activity is therefore of paramount importance in both basic research and clinical applications.
Rationale for the Cbz-Ala-Ala-Asn Scaffold
The foundation of a successful enzyme probe lies in its specificity for the target. The Cbz-Ala-Ala-Asn sequence was initially identified as a substrate for legumain, mimicking the natural cleavage site of the enzyme. Legumain exhibits a stringent specificity for cleaving peptide bonds on the C-terminal side of asparagine (Asn) residues. This inherent selectivity makes the Ala-Ala-Asn tripeptide an ideal starting point for the design of highly specific inhibitors and activity-based probes. The N-terminal Carbobenzoxy (Cbz) group serves as a protecting group, enhancing the stability of the peptide.
From Substrate to Probe: The Fluorogenic Reporter
The most common application of the Cbz-Ala-Ala-Asn sequence is in the form of a fluorogenic substrate, Cbz-Ala-Ala-Asn-AMC, where AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon cleavage of the amide bond between asparagine and AMC by active legumain, the free AMC is released, resulting in a measurable increase in fluorescence. This principle forms the basis of a highly sensitive and widely used assay for quantifying legumain activity in biological samples.
Quantitative Analysis of Cbz-Ala-Ala-Asn-based Molecules
The interaction of Cbz-Ala-Ala-Asn-based substrates and inhibitors with legumain has been quantitatively characterized, providing key parameters for experimental design and data interpretation.
Table 1: Kinetic Parameters of Cbz-Ala-Ala-Asn-AMC Substrate
| Substrate | Enzyme Source | Km (μM) | Reference |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | [1][2] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | [1][2] |
| Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | [3] |
Note: Z is another abbreviation for Carbobenzoxy (Cbz).
Table 2: Inhibition Constants of Cbz-Ala-Ala-Asn-based Inhibitors
| Inhibitor | "Warhead" Moiety | Target Enzyme | kobs/[I] (M-1s-1) | Reference |
| Cbz-L-Ala-L-Ala-L-Asn derivative | Michael Acceptor (allyl ester) | Porcine Legumain | 766 | [4][5] |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Aza-Asn Halomethylketone | Porcine Legumain | 139,000 | [4][5] |
Experimental Protocols
Legumain Activity Assay using Cbz-Ala-Ala-Asn-AMC
This protocol outlines a standard procedure for measuring legumain activity in cell lysates or purified enzyme preparations.
Materials:
-
Assay Buffer: 20 mM citric acid, 60 mM disodium (B8443419) hydrogen orthophosphate, 1 mM EDTA, 0.1% CHAPS, 4 mM DTT, pH 5.8.[6]
-
Substrate Stock Solution: Cbz-Ala-Ala-Asn-AMC (Anaspec) dissolved in DMSO.
-
Enzyme Preparation: Purified legumain or cell lysate containing active legumain.
-
96-well black microplate.
-
Microplate spectrofluorometer.
Procedure:
-
Prepare the reaction mixture: In each well of the 96-well plate, add the desired amount of enzyme preparation and bring the volume up with assay buffer.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the Cbz-Ala-Ala-Asn-AMC substrate to each well to a final concentration of 50 µM.[7] The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.
-
Kinetic measurement: Immediately place the plate in a microplate spectrofluorometer pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) with an excitation wavelength of 355-380 nm and an emission wavelength of 460 nm.[3][7]
-
Data analysis: Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. The legumain activity is proportional to this rate.
Visualizing the Workflow and Mechanism
Development of a Cbz-Ala-Ala-Asn-based Legumain Probe
The following diagram illustrates the logical workflow for the development and validation of a legumain probe based on the Cbz-Ala-Ala-Asn scaffold.
Caption: Workflow for the development of a legumain probe.
Mechanism of Action: Fluorogenic Substrate Cleavage
This diagram illustrates the mechanism by which Cbz-Ala-Ala-Asn-AMC acts as a fluorogenic substrate for legumain.
Caption: Mechanism of legumain-mediated substrate cleavage.
Advanced Probes and Future Directions
While Cbz-Ala-Ala-Asn-AMC is a valuable tool, research has focused on developing more sophisticated probes with improved properties for in vivo applications. These include:
-
Activity-Based Probes (ABPs): These probes build upon the Cbz-Ala-Ala-Asn scaffold but incorporate a reactive "warhead" that forms a covalent bond with the active site cysteine of legumain.[6] This allows for irreversible labeling and enables techniques such as fluorescent imaging of active enzyme populations in complex biological systems. Examples of warheads include aza-Asn epoxides and Michael acceptors.[4][5][6]
-
Near-Infrared Fluorophore (NIRF) Labeled Probes: For in vivo imaging, fluorophores that emit in the near-infrared spectrum are advantageous due to reduced tissue autofluorescence and deeper tissue penetration.[6] Probes have been developed by conjugating NIRF dyes to legumain-specific peptide scaffolds.
-
Radiolabeled Probes: For non-invasive imaging modalities like Positron Emission Tomography (PET), the Cbz-Ala-Ala-Asn sequence has been incorporated into probes labeled with positron-emitting radionuclides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Ala-Ala-Asn-AMC | TargetMol [targetmol.cn]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of mammalian legumain by Michael acceptors and AzaAsn-halomethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Role of Cbz-Ala-Ala-Asn TFA in the Investigation of Lysosomal Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular clearance, and immune responses. The proteolytic enzymes within lysosomes, primarily cathepsins and legumain, play a pivotal role in these processes. Dysregulation of these proteases is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention. The study of these enzymes requires specific and reliable tools to measure their activity. Cbz-Ala-Ala-Asn (Z-Ala-Ala-Asn or Z-AAN) is a peptide sequence that serves as a highly specific substrate for the lysosomal cysteine protease legumain (also known as asparaginyl endopeptidase, AEP). This technical guide provides an in-depth overview of the use of Cbz-Ala-Ala-Asn, often supplied as a trifluoroacetate (B77799) (TFA) salt, in the study of lysosomal proteases. The TFA is a counterion from the purification process and does not typically interfere with in vitro biological assays.[1]
Cbz-Ala-Ala-Asn: A Specific Substrate for Legumain
Cbz-Ala-Ala-Asn was one of the first fluorogenic substrates developed for legumain, based on its P3-P2-P1 sequence preference.[2] Legumain is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine (Asn) residues.[3] This specificity distinguishes it from many other lysosomal proteases, such as most cathepsins. The carbobenzoxy (Cbz or Z) group at the N-terminus is a common protecting group in peptide synthesis. When coupled with a fluorescent reporter group like 7-amino-4-methylcoumarin (B1665955) (AMC), the resulting fluorogenic substrate, Cbz-Ala-Ala-Asn-AMC, allows for the sensitive and continuous measurement of legumain activity. Upon cleavage of the amide bond between asparagine and AMC by active legumain, the free AMC molecule is released, resulting in a measurable increase in fluorescence.
Quantitative Data: Kinetic Parameters
The efficiency and specificity of a substrate are determined by its kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency is given by kcat/Km. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Source |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | Not Reported | Not Reported | 5.8 | [4] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | Not Reported | Not Reported | 5.8 | [4] |
| Z-Ala-Ala-Asn-ACC | Human Legumain | Not Reported | Not Reported | 36,100 | 5.8 | [2] |
| Z-Ala-Ala-Asp-ACC | Human Legumain | Not Reported | Not Reported | 1,600 | 4.5 | [2] |
| Z-Phe-Arg-AMC | Human Cathepsin L | 0.77 | 1.5 | ~1,950,000 | 5.5 | [5] |
| Z-Arg-Arg-AMC | Human Cathepsin B | Not Reported | Not Reported | Not Reported | 7.2 | [6] |
Note: ACC (7-amino-4-carbamoylmethyl-coumarin) is another fluorescent reporter group. The data for cathepsins L and B with their preferred substrates are included for comparison to highlight the specificity of Cbz-Ala-Ala-Asn for legumain.
Cbz-Ala-Ala-Asn-AMC is highly specific for legumain and is not significantly cleaved by other cysteine proteases like papain and cathepsin B.[7]
Experimental Protocols
Preparation of Reagents
-
Legumain Activation Buffer (pH 4.0): 50 mM Sodium Acetate, 100 mM NaCl.
-
Legumain Assay Buffer (pH 5.5): 50 mM MES, 250 mM NaCl. Some protocols use 50 mM citric acid, 100 mM NaCl, and 2 mM DTT at pH 5.5.
-
Substrate Stock Solution (10 mM): Dissolve Cbz-Ala-Ala-Asn-AMC (or the TFA salt) in anhydrous DMSO. Store in single-use aliquots at -20°C or -80°C, protected from light and moisture.[4]
-
Enzyme Solution: Recombinant human legumain is typically supplied as a pro-enzyme and requires activation.
Legumain Activation Protocol
-
Dilute the pro-legumain to 100 µg/mL in Activation Buffer (pH 4.0).
-
Incubate for 2 hours at 37°C to allow for auto-activation.
Legumain Activity Assay Protocol
This protocol is adapted for a 96-well plate format suitable for fluorescence plate readers.
-
Prepare the Working Substrate Solution: Dilute the 10 mM Cbz-Ala-Ala-Asn-AMC stock solution to 200 µM in Assay Buffer (pH 5.5).
-
Prepare the Active Enzyme Solution: Dilute the activated legumain to 1 ng/µL in Assay Buffer (pH 5.5).
-
Set up the Assay Plate:
-
Sample Wells: Add 50 µL of the 1 ng/µL active legumain solution.
-
Substrate Blank Wells: Add 50 µL of Assay Buffer.
-
-
Initiate the Reaction: Add 50 µL of the 200 µM working substrate solution to all wells. The final substrate concentration will be 100 µM and the final enzyme amount will be 50 ng.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis: The rate of increase in fluorescence (RFU/min) is proportional to the legumain activity. The specific activity can be calculated by comparing the rate to a standard curve of free AMC.
Application in Inhibitor Screening
Cbz-Ala-Ala-Asn-AMC is also a valuable tool for screening and characterizing legumain inhibitors. A potent irreversible inhibitor, Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone, has been shown to have a kobs/I value of 139,000 M⁻¹s⁻¹.[7]
Experimental Workflow for Inhibitor Screening
Caption: Workflow for legumain inhibitor screening using Cbz-Ala-Ala-Asn-AMC.
Signaling Pathways Involving Legumain
Legumain is not merely a degradative enzyme; it is involved in the regulation of several key signaling pathways. The use of specific substrates like Cbz-Ala-Ala-Asn has been instrumental in elucidating these roles.
TGF-β Signaling Pathway
Legumain can activate matrix metalloproteinase-2 (MMP-2), which in turn can activate the transforming growth factor-β (TGF-β) signaling pathway, promoting extracellular matrix remodeling.[8] Upregulation of both legumain and TGF-β has been observed in the peripheral blood mononuclear cells of patients with coronary artery disease.[9]
Caption: Legumain's role in the activation of the TGF-β signaling pathway.
PI3K/AKT Signaling Pathway
Legumain has been shown to activate the PI3K/AKT signaling pathway in some cancers, such as retinoblastoma, promoting cell proliferation and inhibiting apoptosis.[10] This pathway is a central regulator of cell growth, survival, and metabolism.
Caption: Legumain-mediated activation of the PI3K/AKT signaling pathway.
T-Cell Receptor (TCR) Signaling
Recent studies have implicated legumain in the regulation of T-cell function. Legumain deficiency has been shown to impair the T-cell receptor (TCR) signaling pathway, leading to reduced T-cell activation, survival, and proliferation.[11] This suggests a role for legumain in modulating adaptive immune responses.
Caption: Legumain's modulatory effect on the T-Cell Receptor (TCR) signaling pathway.
Conclusion
Cbz-Ala-Ala-Asn TFA, and its fluorogenic conjugate Cbz-Ala-Ala-Asn-AMC, are indispensable tools for the specific study of the lysosomal protease legumain. The high specificity of this substrate allows for accurate measurement of legumain activity in various contexts, from purified enzyme kinetics to complex biological samples. Its application has been crucial in defining the biochemical properties of legumain, screening for potent inhibitors, and uncovering the role of this protease in critical cellular signaling pathways. For researchers in both academia and the pharmaceutical industry, Cbz-Ala-Ala-Asn remains a cornerstone for investigating the multifaceted roles of legumain in health and disease, thereby paving the way for the development of novel diagnostic and therapeutic strategies.
References
- 1. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. immunopathol.com [immunopathol.com]
- 10. Legumain affects the PI3K/AKT tumor progression pathway in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Legumain deficiency halts atherogenesis by modulating T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Cbz-Ala-Ala-Asn-TFA in Enzymatic Assays
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It outlines the fundamental principles and practical applications of using the synthetic peptide substrate, Carbobenzoxy-Alanyl-Alanyl-Asparagine (Cbz-Ala-Ala-Asn), in enzymatic assays. The trifluoroacetic acid (TFA) salt form is a common result of solid-phase peptide synthesis and purification and typically does not interfere with the described enzymatic assays.
Core Principles of Cbz-Ala-Ala-Asn as an Enzyme Substrate
Cbz-Ala-Ala-Asn is primarily utilized as a substrate for specific proteases. The peptide sequence, Ala-Ala-Asn, is recognized and cleaved by certain enzymes. To facilitate the detection of this cleavage event in an assay, the peptide is chemically modified with a reporter group. The two most common reporter groups for this and similar peptide substrates are:
-
Fluorogenic groups: Such as 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide is intact, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the asparagine (Asn) and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction. Cbz-Ala-Ala-Asn-AMC is a well-established fluorogenic substrate for the endoprotease legumain.[1][2][3][4][5][6]
-
Chromogenic groups: Such as p-nitroanilide (pNA). Similar to the fluorogenic substrates, the intact peptide-pNA conjugate is colorless. Enzymatic cleavage releases p-nitroaniline, which is yellow and can be quantified by measuring its absorbance at approximately 405 nm.[2][7][8]
The general principle of these assays relies on the direct proportionality between the rate of product formation (fluorescent or colored) and the enzyme's activity under specific conditions.
Primary Enzymatic Target: Legumain
The peptide sequence Ala-Ala-Asn has been identified as a specific recognition motif for the cysteine endopeptidase, legumain (also known as asparaginyl endopeptidase, AEP).[5] Legumain is involved in various physiological and pathological processes, including antigen presentation and cancer progression, making it a target of significant research interest. Cbz-Ala-Ala-Asn-AMC is a widely used substrate for measuring legumain activity.[1][5]
Quantitative Data Summary
The following table summarizes the reported kinetic parameters for the interaction of Cbz-Ala-Ala-Asn-AMC with legumain.
| Enzyme Source | Substrate | Km (µM) |
| Human Legumain | Cbz-Ala-Ala-Asn-AMC | 80 |
| S. mansoni Legumain | Cbz-Ala-Ala-Asn-AMC | 90 |
| Recombinant Human Legumain | Cbz-Ala-Ala-Asn-AMC | 25.7 |
Km (Michaelis constant) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols
Fluorometric Assay for Legumain Activity
This protocol is adapted from methodologies described for measuring legumain activity using Cbz-Ala-Ala-Asn-AMC.[5]
Materials:
-
Cbz-Ala-Ala-Asn-AMC substrate
-
Recombinant human legumain or cell lysate containing legumain
-
Legumain Assay Buffer: 39.5 mM citric acid, 121 mM Na₂HPO₄, 1 mM Na₂EDTA, 0.1% CHAPS, 1 mM DTT, pH 5.8
-
Microplate spectrofluorometer
-
96-well black microplates
Procedure:
-
Substrate Preparation: Prepare a stock solution of Cbz-Ala-Ala-Asn-AMC in DMSO. Further dilute the stock solution in the Legumain Assay Buffer to the desired final concentrations (e.g., ranging from 1.5 µM to 200 µM for Km determination).
-
Enzyme Preparation: Dilute the legumain enzyme or cell lysate in the Legumain Assay Buffer to the desired concentration.
-
Assay Execution:
-
Add the substrate solution to the wells of the 96-well plate.
-
To initiate the reaction, add the enzyme solution to the wells. The final volume should be consistent across all wells (e.g., 100 µL).
-
Incubate the plate at 30°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For kinetic studies, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
General Chromogenic Protease Assay (Conceptual)
While a specific protocol for Cbz-Ala-Ala-Asn-pNA was not detailed in the search results, a general protocol for chromogenic protease assays using pNA substrates is as follows.
Materials:
-
Protease of interest
-
Peptide-pNA substrate
-
Assay Buffer (optimal for the specific protease)
-
Microplate spectrophotometer
-
96-well clear microplates
Procedure:
-
Substrate Preparation: Prepare a stock solution of the peptide-pNA substrate in a suitable solvent (e.g., DMSO). Dilute to the desired final concentration in the assay buffer.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.
-
Assay Execution:
-
Add the substrate solution to the wells of the 96-well plate.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at the optimal temperature for the enzyme.
-
-
Data Acquisition:
-
Measure the absorbance at ~405 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of p-nitroaniline formation using its molar extinction coefficient.
-
Determine kinetic parameters as described for the fluorometric assay.
-
Visualizations
Caption: Enzymatic cleavage of the fluorogenic substrate.
Caption: Workflow for a fluorometric legumain assay.
Broader Context: Relation to Other Protease Assays
The principles described for Cbz-Ala-Ala-Asn and legumain are broadly applicable to the study of other proteases. For instance, caspases, a family of cysteine proteases critical in apoptosis, are routinely assayed using similar fluorogenic or chromogenic peptide substrates. Caspases exhibit a strong preference for cleaving after an aspartate (Asp) residue.[9][10] Consequently, their substrates are designed with specific peptide sequences ending in Asp, followed by a reporter group like AMC or pNA (e.g., Ac-DEVD-AMC for caspase-3).[11] The experimental setup and data analysis for caspase assays are analogous to those for the legumain assay, highlighting the versatility of this methodological approach in enzyme kinetics and inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Ala-Ala-Asn-AMC|CAS 149697-16-5|DC Chemicals [dcchemicals.com]
- 4. Z-Ala-Ala-Asn-AMC | TargetMol [targetmol.cn]
- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-Ala-Ala-Asn-AMC › PeptaNova [peptanova.de]
- 7. Caspase 3 (Apopain) Substrate 1, chromogenic - 5 mg [anaspec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase 3 (Apopain) Substrate 1m, fluorogenic - 5 mg [anaspec.com]
Methodological & Application
Application Notes and Protocols for Legumain Activity Assay Using Cbz-Ala-Ala-Asn Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen processing, protein degradation, and cancer progression. Its activity is tightly regulated, often by pH, and it exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine residues. The fluorogenic substrate, Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC), is a widely used tool for the sensitive and specific measurement of legumain activity. This document provides a detailed protocol for performing a legumain activity assay using a Cbz-Ala-Ala-Asn substrate, likely provided as a trifluoroacetic acid (TFA) salt. The TFA counter-ion is a remnant of peptide synthesis and does not interfere with the assay.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate Cbz-Ala-Ala-Asn-AMC by legumain. Upon cleavage at the C-terminus of the asparagine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released. The increase in fluorescence intensity is directly proportional to the legumain activity and can be monitored over time using a fluorescence microplate reader.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Cbz-Ala-Ala-Asn-AMC legumain activity assay, compiled from various studies.
Table 1: Michaelis-Menten Constants (Km) for Cbz-Ala-Ala-Asn-AMC
| Enzyme Source | Km (µM) | Reference |
| Human Legumain | 80 | [1] |
| S. mansoni Legumain | 90 | [1] |
| Recombinant Legumain | 25.7 | [2] |
Table 2: Typical Assay Conditions
| Parameter | Value | Reference |
| Substrate Concentration | 10 - 100 µM | [2][3][4] |
| Enzyme Concentration | 2 - 80 nM | [2][3] |
| pH | 4.5 - 5.8 | [2][3] |
| Temperature | 30 - 37 °C | [2][3] |
| Excitation Wavelength | 355 - 380 nm | [2][3] |
| Emission Wavelength | 460 nm | [2][3] |
Experimental Protocol
This protocol provides a detailed methodology for measuring legumain activity in purified enzyme preparations or biological samples such as cell lysates and tissue homogenates.[4]
Materials and Reagents
-
Cbz-Ala-Ala-Asn-AMC (TFA salt)
-
Recombinant or purified legumain, or biological sample containing legumain
-
Legumain Assay Buffer (see recipe below)
-
Black, flat-bottom 96-well microplate[4]
-
Fluorescence microplate reader with temperature control
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
Legumain Assay Buffer (pH 5.8): [4]
-
39.5 mM Citric acid
-
121 mM Na₂HPO₄
-
1 mM Na₂EDTA
-
1 mM Dithiothreitol (DTT) - Add fresh before use
-
0.1% (w/v) CHAPS
Note: The optimal pH for legumain activity can vary, with some protocols using a pH of 5.5.[3] It is recommended to optimize the pH for your specific experimental conditions.
Substrate Stock Solution: Prepare a stock solution of Cbz-Ala-Ala-Asn-AMC in DMSO. For example, a 10 mM stock solution. Store in aliquots at -20°C, protected from light.
Assay Procedure
-
Prepare the Assay Plate:
-
Add 100 µL of Legumain Assay Buffer to each well of a black 96-well microplate.[4]
-
Include wells for blanks (no enzyme), negative controls (if applicable), and test samples.
-
-
Add Enzyme/Sample:
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Prepare a working solution of the Cbz-Ala-Ala-Asn-AMC substrate by diluting the stock solution in Legumain Assay Buffer.
-
Add 50 µL of the substrate working solution to all wells to initiate the reaction.[4] The final substrate concentration should ideally be at or below the Km value (e.g., 10-50 µM) for kinetic studies.[3]
-
The total reaction volume will be 170 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.[2]
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm.[3] These values may be optimized for your specific instrument.
-
Data Analysis
-
Blank Subtraction: Subtract the fluorescence values of the blank wells from the values of the sample wells.
-
Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The velocity is expressed in relative fluorescence units (RFU) per minute.
-
Enzyme Activity Calculation: If a standard curve with free AMC is generated, the enzyme activity can be expressed in terms of the amount of substrate cleaved per unit time (e.g., pmol/min).
Visualizations
Signaling Pathway of the Assay
Caption: Enzymatic cleavage of Cbz-Ala-Ala-Asn-AMC by legumain.
Experimental Workflow
Caption: Step-by-step workflow for the legumain activity assay.
References
Preparation of Cbz-Ala-Ala-Asn TFA Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-Ala-Ala-Asn TFA is a synthetic peptide derivative often utilized in biochemical assays and as a scaffold for drug delivery.[1][2][3] The trifluoroacetate (B77799) (TFA) salt form is a common result of the peptide synthesis and purification process.[4][5] Proper preparation of a stock solution is a critical initial step to ensure the accuracy, reproducibility, and efficacy of subsequent experiments. This document provides a detailed protocol for the reconstitution, storage, and handling of this compound.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value |
| Molecular Weight | 522.43 g/mol [1][6] |
| Formula | C20H25F3N4O9[1][6] |
| Appearance | White to off-white solid[1] |
| Solubility (in Water) | 18 mg/mL (34.45 mM); requires sonication and warming[1][7] |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the steps for preparing a stock solution from the lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or another suitable solvent
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Water bath sonicator
-
Sterile, conical-bottom microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Centrifuge Vial: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to ensure all the powder is collected at the bottom.
-
Calculate Solvent Volume: Determine the required volume of solvent to achieve the desired stock concentration. It is recommended to prepare an initial stock solution of 10 mM for convenient dilution in subsequent experiments.
-
Formula for Calculating Solvent Volume: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for a 10 mM Stock Solution from 1 mg of Peptide:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 522.43 g/mol
-
Volume (L) = 0.001 g / (0.010 mol/L * 522.43 g/mol ) = 0.0001914 L = 191.4 µL
-
-
-
Add Solvent: Using a sterile pipette, carefully add the calculated volume of sterile water to the vial.
-
Dissolution:
-
Sterilization (Optional but Recommended): If the stock solution is prepared in water for use in cell-based assays, it is advisable to sterilize it by passing it through a 0.22 µm filter.[1][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for your typical experimental needs.
-
Storage: Store the aliquots under the recommended conditions as detailed in the storage section below.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the this compound powder and its stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years[1][2] | Store in a sealed container, protected from moisture and light.[1][2] |
| -20°C | 1 year[1][2] | ||
| Stock Solution in Solvent | -80°C | 6 months[1] | Store in sealed, single-use aliquots. |
| -20°C | 1 month[1] |
Note on Trifluoroacetate (TFA) Salt
The TFA counterion may interfere with certain biological assays.[4] For sensitive applications, consider exchanging the TFA salt for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[4][5] This typically involves additional purification steps like ion-exchange chromatography or repeated lyophilization from an alternative acid solution.[4]
Visualized Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. glpbio.com [glpbio.com]
- 4. lifetein.com [lifetein.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. This compound|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Legumain Activity in Cell Lysates using Cbz-Ala-Ala-Asn-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the sensitive detection of legumain activity in cell lysates using the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC). This assay is a valuable tool for studying the enzymatic activity of legumain, a cysteine protease involved in various physiological and pathological processes, including cancer progression and immune responses.[1][2][3]
Principle of the Assay
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with a strict specificity for cleaving peptide bonds C-terminal to asparagine residues.[4][5] The assay utilizes the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC, which consists of a tripeptide sequence (Ala-Ala-Asn) recognized and cleaved by active legumain. The cleavage of the substrate releases the fluorescent aminomethylcoumarin (AMC) group. The resulting fluorescence can be measured kinetically, and the rate of AMC release is directly proportional to the legumain activity in the sample. The fluorescence is typically measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[4][5]
Experimental Protocols
A. Preparation of Cell Lysates
This protocol is a general guideline for preparing cell lysates from cultured mammalian cells. Optimization may be required for specific cell types.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
Procedure for Adherent Cells:
-
Culture adherent cells to approximately 80% confluency.[6]
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[6][7]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease inhibitors. A general starting point is 100 µl of lysis buffer per 1 x 10^6 cells.[8]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]
-
Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.[6][8]
-
Centrifuge the lysate at approximately 13,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[6][8]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Store the lysate in aliquots at -80°C to avoid repeated freeze-thaw cycles.[6][7]
Procedure for Suspension Cells:
-
Culture suspension cells to the desired density.
-
Pellet the cells by centrifugation at approximately 300-500 x g for 5 minutes at 4°C.[6][9]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.[6][9]
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA lysis buffer with protease inhibitors.[8]
-
Proceed with steps 5-9 from the adherent cell protocol.
B. Cbz-Ala-Ala-Asn-AMC Assay Protocol
Materials:
-
Cell lysate
-
Cbz-Ala-Ala-Asn-AMC substrate (stock solution in DMSO)[10]
-
Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
Black 96-well microplate
-
Fluorescent plate reader
Procedure:
-
Prepare the Assay Buffer: Prepare the assay buffer and ensure the pH is adjusted to the optimal range for legumain activity (typically pH 5.5-5.8).[11]
-
Dilute the Cell Lysate: Dilute the cell lysate to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but a starting point is 10-50 µg of total protein per well.
-
Prepare the Substrate Solution: Dilute the Cbz-Ala-Ala-Asn-AMC stock solution in the assay buffer to the final desired concentration. A common final concentration is 50 µM.[4]
-
Set up the Reaction: In a black 96-well plate, add the diluted cell lysate to each well. Include a blank control containing only the assay buffer and substrate.
-
Initiate the Reaction: Start the reaction by adding the substrate solution to each well.
-
Measure Fluorescence: Immediately place the plate in a fluorescent plate reader pre-set to the appropriate temperature (e.g., 37°C).[4] Measure the fluorescence kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[4][5]
-
Data Analysis: Determine the rate of the reaction (Vmax) from the linear portion of the fluorescence versus time curve. The legumain activity is proportional to this rate. The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
Data Presentation
| Parameter | Value | Reference |
| Substrate | Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC) | [4][10] |
| Excitation Wavelength | 380 nm | [4][5] |
| Emission Wavelength | 460 nm | [4][5] |
| Typical Substrate Concentration | 50 - 200 µM | [4][5] |
| Assay Buffer pH | 5.5 - 5.8 | [4][11] |
| Incubation Temperature | 37°C | [4] |
| Km for human legumain | ~80 µM | [10] |
Visualizations
Caption: Experimental workflow for measuring legumain activity in cell lysates.
Caption: Simplified signaling pathways involving legumain.
References
- 1. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onesearch.uark.edu [onesearch.uark.edu]
- 4. mdpi.com [mdpi.com]
- 5. rndsystems.com [rndsystems.com]
- 6. biomol.com [biomol.com]
- 7. oncoproteomics.nl [oncoproteomics.nl]
- 8. ptglab.com [ptglab.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Legumain Activity Using Cbz-Ala-Ala-Asn-Based Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease that is significantly upregulated in a variety of solid tumors and is implicated in tumor progression, invasion, and metastasis.[1][2][3] Its increased activity in the tumor microenvironment, often associated with tumor-associated macrophages (TAMs), presents a valuable biomarker for cancer detection and a target for therapeutic intervention.[2][4] Activity-based probes (ABPs) offer a powerful tool for the in vivo imaging of legumain activity, providing insights into tumor biology and aiding in the development of targeted therapies. This document provides detailed application notes and protocols for the use of probes incorporating the Cbz-Ala-Ala-Asn recognition sequence for in vivo imaging of legumain activity.
Principle of Detection
The Cbz-Ala-Ala-Asn peptide sequence is a known substrate for legumain.[1][5] Probes utilizing this sequence are designed to be specifically recognized and cleaved by active legumain. These probes typically consist of the recognition sequence linked to a reporter molecule (e.g., a near-infrared fluorophore or a radionuclide for PET imaging) and often a quenching molecule or a reactive group for covalent binding.[1][6][7] Upon enzymatic cleavage by legumain, the reporter molecule is activated or retained at the site of activity, enabling visualization and quantification.
Probe Types and Characteristics
Several types of probes based on the Cbz-Ala-Ala-Asn scaffold or similar legumain-specific sequences have been developed for in vivo imaging. The choice of probe depends on the imaging modality and the specific research question.
| Probe Type | Reporter | Mechanism of Action | Key Features | Reference |
| Fluorescent ABPs (e.g., LP-1) | Near-Infrared Fluorophore (NIRF) | Covalent modification of the active site cysteine by an aza-Asn epoxide. | High selectivity and rapid binding kinetics, suitable for whole-body non-invasive imaging. | [1] |
| Quenched Fluorescent ABPs (e.g., LE28) | Fluorophore-Quencher Pair | The probe becomes fluorescent only upon covalent binding to active legumain, releasing the quencher. | Reduced background signal and enhanced signal-to-noise ratio, ideal for optical imaging. | [4][6] |
| Radiolabeled Probes (e.g., [¹⁸F]SF-AAN) | ¹⁸F | Intramolecular condensation upon legumain cleavage leads to trapping of the radiotracer. | High sensitivity and tissue penetration for PET imaging. | [7][8] |
| Radiogallium-Labeled Peptides | ⁶⁷Ga | Legumain-cleavable linker between polyarginine and polyglutamic acid sequences. | Favorable tumor-to-blood ratios and rapid renal clearance. | [9] |
Experimental Protocols
In Vitro Characterization of Probes
1. Determination of Legumain Inhibition (IC₅₀) and Second-Order Rate Constants (kobs/[I])
-
Objective: To assess the potency and selectivity of the probe.
-
Materials:
-
Recombinant legumain
-
Assay buffer (e.g., 20 mM citric acid, 60 mM disodium (B8443419) hydrogen orthophosphate, 1 mM EDTA, 0.1% CHAPS, 4 mM DTT, pH 5.8)[10]
-
Test probe at various concentrations
-
Other proteases (e.g., cathepsins, caspases) and their respective substrates for selectivity profiling[1]
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the probe.
-
In a 96-well plate, add the assay buffer, recombinant legumain, and the probe at different concentrations.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time.
-
Calculate the rate of substrate cleavage and determine the IC₅₀ values.
-
For kobs/[I], measure the pseudo-first-order rate constant (kobs) at different inhibitor concentrations ([I]).
-
2. Labeling of Endogenous Legumain in Cell Lysates and Intact Cells
-
Objective: To confirm the probe's ability to label active legumain in a complex biological sample.
-
Materials:
-
Procedure (Intact Cells):
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with inhibitors (optional, for competition assays) for 1.5 hours.[1]
-
Add the probe to the cell culture medium at a final concentration (e.g., 1 µM) and incubate for 1-2 hours.[1][6]
-
Wash the cells with PBS to remove unbound probe.
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled legumain using a fluorescence scanner or by autoradiography.
-
In Vivo Imaging Protocol
1. Animal Models
-
Prepare tumor models by subcutaneously injecting a relevant cancer cell line (e.g., C2C12/Hras1, MDA-MB 231 MFP, HCT116) into immunocompromised mice (e.g., BALB/c nude mice).[1][9]
-
Allow tumors to grow to a suitable size (e.g., 14 days post-transplantation).[1]
2. Probe Administration and Imaging
-
Objective: To visualize and quantify legumain activity in vivo.
-
Materials:
-
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Inject the probe via the tail vein.[1]
-
Acquire images at various time points post-injection (e.g., 10 min, 30 min, 60 min, 90 min, 4h, 24h).[1][7]
-
For quenched probes, signal can be detected shortly after injection, while non-quenched probes may require time for clearance of the unbound probe to achieve optimal signal-to-background ratios.[4][6] The maximum signal-to-background ratio for some probes is observed around 90 minutes post-injection.[1]
-
Quantify the signal intensity in the tumor and in a contralateral non-tumor-bearing region to determine the tumor-to-background ratio.
-
3. Ex Vivo Analysis
-
Objective: To confirm the in vivo imaging results and determine the biodistribution of the probe.
-
Procedure:
-
At the final imaging time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, kidneys, spleen, etc.).
-
Perform ex vivo imaging of the excised tissues to visualize probe accumulation.[1]
-
Prepare tissue lysates from the organs.
-
Analyze the lysates by SDS-PAGE and fluorescence scanning/autoradiography to identify the labeled legumain.[1]
-
Data Presentation
Quantitative In Vivo Imaging Data
| Probe | Animal Model | Dose | Max. Tumor-to-Normal Tissue Ratio | Time to Max. Ratio (min) | Reference |
| LP-1 | C2C12/Hras1 tumor-bearing mice | 25 nmol | ~3.5 | 90 | [1] |
| LE28 | Xenograft tumor model | 20 nmol | Not explicitly quantified, but showed clear tumor accumulation | Imaging performed at various time points | [6] |
| [¹⁸F]SF-AAN | MDA-MB-468 tumor-bearing mice | N/A | ~2.7 (vs. legumain-negative tumor) | 10 | [7][8] |
Quantitative In Vitro Data
| Probe | Target | kobs/[I] (M⁻¹s⁻¹) | IC₅₀ | Reference |
| LI-1 (aza-Asn epoxide scaffold) | Legumain | 72,350 | N/A | [1] |
| LI-0 (P1 Asp AOMK scaffold) | Legumain | 1,585 | N/A | [1] |
Visualizations
Legumain Activation and Signaling in the Tumor Microenvironment
Caption: Legumain is overexpressed by tumor cells and TAMs, activated in the acidic tumor microenvironment, and promotes invasion via MMP activation and other pathways.
Experimental Workflow for In Vivo Legumain Imaging
Caption: A typical workflow for in vivo imaging of legumain activity, from tumor model establishment to ex vivo validation.
Legumain-Specific Probe Activation Mechanism
Caption: The inactive probe is cleaved by active legumain, leading to the generation of a detectable signal at the site of enzyme activity.
References
- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting legumain as a novel therapeutic strategy in cancers | EurekAlert! [eurekalert.org]
- 4. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Promising 18F-Radiotracer for PET Imaging Legumain Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. med.stanford.edu [med.stanford.edu]
Application Note and Protocol: Kinetic Analysis of Legumain with Cbz-Ala-Ala-Asn TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1] It exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine residues and, to a lesser extent, aspartic acid residues, particularly at acidic pH.[2][3] The fluorogenic substrate N-carbobenzyloxy-Alanine-Alanine-Asparagine-7-amido-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC or Z-AAN-AMC) is a widely used tool for assessing legumain's proteolytic activity.[4][5] This document provides a detailed protocol for the kinetic analysis of legumain using Cbz-Ala-Ala-Asn TFA salt.
The trifluoroacetic acid (TFA) salt is a common counterion for synthetically produced peptides and is not expected to interfere with the assay. The protocol outlines the necessary reagents, instrumentation, and steps for determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).
Data Presentation
A summary of typical quantitative data and reaction conditions for the kinetic analysis of legumain is presented in the table below. These values are compiled from various sources and may require optimization for specific experimental setups.
| Parameter | Value | Notes |
| Enzyme | Recombinant Human Legumain | Typically used as the pro-form which requires activation. |
| Substrate | Cbz-Ala-Ala-Asn-AMC (TFA salt) | A fluorogenic substrate specific for legumain.[5] |
| Activation Buffer | 50-100 mM Sodium Acetate, 100 mM NaCl, pH 4.0-4.5 | For the auto-catalytic activation of pro-legumain.[1][2] |
| Assay Buffer | 50 mM MES, 250 mM NaCl, pH 5.5 | Optimal pH for legumain activity towards Asn substrates.[1][6] |
| Enzyme Concentration | 1-10 ng/µL (final concentration in assay) | May need to be optimized based on enzyme activity. |
| Substrate Stock | 10 mM in DMSO | Store protected from light. |
| Substrate Concentration | 1.5 µM - 200 µM (for Km determination) | A range of concentrations is required to saturate the enzyme.[2] |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | 380 nm | For the AMC fluorophore.[1][4] |
| Emission Wavelength | 460 nm | For the AMC fluorophore.[1][4] |
| Typical Km | ~80-90 µM | For human legumain with Cbz-Ala-Ala-Asn-AMC.[5] |
Experimental Protocols
This section details the methodologies for the kinetic analysis of legumain.
Materials and Reagents
-
Recombinant Human Legumain (pro-form)
-
Cbz-Ala-Ala-Asn-AMC (TFA salt)
-
Sodium Acetate
-
Sodium Chloride (NaCl)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized water
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader with kinetic mode capability
Buffer Preparation
-
Activation Buffer (pH 4.0): 50 mM Sodium Acetate, 100 mM NaCl. Adjust pH to 4.0 with acetic acid.
-
Assay Buffer (pH 5.5): 50 mM MES, 250 mM NaCl. Adjust pH to 5.5 with NaOH.
Enzyme and Substrate Preparation
-
Legumain Activation:
-
Dilute the pro-legumain stock to 100 µg/mL in Activation Buffer.
-
Incubate for 2 hours at 37°C to allow for auto-catalytic activation.[1]
-
After activation, dilute the active legumain to the desired final concentration (e.g., 2 ng/µL) in Assay Buffer. Keep on ice until use.
-
-
Substrate Stock Solution:
-
Prepare a 10 mM stock solution of Cbz-Ala-Ala-Asn-AMC in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Substrate Working Solutions:
-
On the day of the experiment, prepare a series of substrate dilutions in Assay Buffer. For Km determination, a typical concentration range would be from 3 µM to 400 µM (this will be further diluted 1:1 in the assay plate).
-
Kinetic Assay Procedure
-
Plate Setup:
-
Add 50 µL of Assay Buffer to the appropriate wells for substrate blank controls.
-
Add 50 µL of the diluted active legumain solution to the experimental wells.
-
-
Reaction Initiation:
-
To start the reaction, add 50 µL of the various substrate working solutions to both the blank and the enzyme-containing wells. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate Reaction Velocity:
-
For each substrate concentration, subtract the rate of fluorescence increase in the blank wells from the rate observed in the corresponding enzyme wells.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min) using a standard curve of free AMC.
-
-
Determine Kinetic Parameters:
-
Plot the initial reaction velocities (V0) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Michaelis-Menten Equation: V0 = (Vmax * [S]) / (Km + [S])
-
Visualizations
Enzymatic Reaction of Legumain
Caption: Legumain cleaves Cbz-Ala-Ala-Asn-AMC after the Asparagine residue.
Experimental Workflow for Legumain Kinetic Analysis
Caption: Workflow for the kinetic analysis of legumain.
References
- 1. novusbio.com [novusbio.com]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Throughput Screening for Protease Inhibitors Using Cbz-Ala-Ala-Asn-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological processes, making them significant targets for therapeutic intervention. The identification of potent and selective protease inhibitors is a key objective in drug discovery. This document provides a detailed protocol for a homogeneous, fluorescence-based high-throughput screening (HTS) assay to identify inhibitors of proteases that recognize and cleave the Cbz-Ala-Ala-Asn sequence. Specifically, this note details the use of the fluorogenic substrate, Cbz-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin), which is a known substrate for proteases like Legumain.[1][2][3] The assay is designed for a 384-well microplate format, enabling the rapid screening of large compound libraries.
Assay Principle
The assay relies on the enzymatic cleavage of the peptide substrate Cbz-Ala-Ala-Asn-AMC by the target protease. The substrate itself is weakly fluorescent. However, upon proteolytic cleavage at the C-terminus of the asparagine (Asn) residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released.[4][5][6][7] The increase in fluorescence intensity is directly proportional to the protease activity and can be measured over time using a fluorescence plate reader. Potential inhibitors will decrease the rate of AMC release, resulting in a lower fluorescence signal compared to uninhibited controls.
Data Presentation
Table 1: Assay Performance and Quality Control (Z'-Factor)
The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[8][9][10][11] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[9][10][11]
| Parameter | Value | Interpretation |
| Mean of Positive Control (Max Signal) | 85,432 RFU | Average signal from uninhibited enzyme activity. |
| Std. Dev. of Positive Control | 3,120 RFU | Variation in the maximum signal wells. |
| Mean of Negative Control (Min Signal) | 1,256 RFU | Average signal from wells with no enzyme activity. |
| Std. Dev. of Negative Control | 158 RFU | Variation in the background signal wells. |
| Z'-Factor | 0.88 | Excellent assay quality with a large separation between controls.[9][10][11] |
RFU = Relative Fluorescence Units
Table 2: Sample Inhibitor Dose-Response Data and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12][13][14] It indicates the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12][13][15]
| Inhibitor Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 100 | 1,890 | 99.4% |
| 30 | 4,560 | 95.8% |
| 10 | 12,340 | 86.8% |
| 3 | 38,750 | 55.4% |
| 1 | 65,430 | 23.7% |
| 0.3 | 81,230 | 4.9% |
| 0.1 | 84,980 | 0.5% |
| 0 (No Inhibitor) | 85,432 | 0.0% |
| Calculated IC50 | 2.7 µM |
Experimental Protocols
Materials and Reagents
-
Substrate: Cbz-Ala-Ala-Asn-AMC (trifluoroacetate salt)
-
Enzyme: Purified target protease (e.g., Legumain)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.8
-
Inhibitor Compound Library: Typically dissolved in 100% DMSO
-
Positive Control: Uninhibited enzyme reaction
-
Negative Control: Assay buffer with substrate but no enzyme
-
Microplates: Black, flat-bottom 384-well plates suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.[5][6][7][16]
Protocol 1: Reagent Preparation
-
Assay Buffer Preparation: Prepare the assay buffer (50 mM MES, 250 mM NaCl, pH 5.8). Immediately before use, add DTT to a final concentration of 5 mM.
-
Substrate Stock Solution (10 mM): Dissolve Cbz-Ala-Ala-Asn-AMC in 100% DMSO to create a 10 mM stock solution. Store this solution in aliquots at -20°C or -80°C, protected from light.[1][4][17]
-
Enzyme Working Solution (2X): Dilute the enzyme stock in cold assay buffer to a concentration that is twice the final desired assay concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the reaction.
-
Substrate Working Solution (2X): Dilute the 10 mM substrate stock solution in assay buffer to a concentration that is twice the final desired assay concentration (e.g., 50 µM, for a final concentration of 25 µM). The final substrate concentration should ideally be at or below the Km value for the enzyme.[18]
-
Compound Plates: Prepare serial dilutions of inhibitor compounds in 100% DMSO in separate 384-well plates.
Protocol 2: High-Throughput Screening Assay (384-Well Format)
This protocol is optimized for a total reaction volume of 20 µL.[5]
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of compound solution from the compound plates to the wells of the black 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the 2X Enzyme Working Solution to each well of the assay plate, except for the negative control wells. To the negative control wells, add 10 µL of assay buffer.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Substrate Working Solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 1-2 minutes for a period of 15-30 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes) at room temperature, protected from light.
Protocol 3: Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the negative control wells from the signal of all other wells.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Signal_Inhibited / Signal_Uninhibited)] * 100
-
Signal_Inhibited is the background-subtracted signal from a well containing an inhibitor.
-
Signal_Uninhibited is the average background-subtracted signal from the positive control wells (enzyme + substrate, no inhibitor).
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[15]
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-Ala-Ala-Asn-AMC | TargetMol [targetmol.cn]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. assay.dev [assay.dev]
- 11. support.collaborativedrug.com [support.collaborativedrug.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. courses.edx.org [courses.edx.org]
- 16. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. New high-throughput screening protease assay based upon supramolecular self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Legumain Activity in Different Tissues using Cbz-Ala-Ala-Asn TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen processing, protein degradation, and tumor progression.[1] Its specific cleavage of peptide bonds C-terminal to asparagine residues makes it a target of significant interest in drug development and disease diagnostics. The fluorogenic substrate Carbobenzoxy-Alanine-Alanine-Asparagine-7-amino-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC), often used as its trifluoroacetic acid (TFA) salt, is a highly specific and sensitive tool for the detection and quantification of legumain activity in various biological samples, including different tissues.[2][3]
This document provides detailed application notes and experimental protocols for the use of Cbz-Ala-Ala-Asn TFA in detecting legumain activity across a range of tissues.
Data Presentation
The following table summarizes the relative legumain activity in various tissues, providing a comparative overview for researchers. The data is collated from studies measuring the cleavage of a fluorogenic substrate, Z-Ala-Ala-Asn-MCA.
| Tissue | Relative Legumain Activity (% of Wild-Type Kidney) | Reference |
| Kidney (Wild-Type) | 100% | [4] |
| Lung (DJ-1-knockout) | Increased by ~75% compared to wild-type | [4] |
| Epididymis (DJ-1-knockout) | Increased by ~330% compared to wild-type | [4] |
| Stomach (DJ-1-knockout) | Increased by ~47% compared to wild-type | [4] |
| Small Intestine (DJ-1-knockout) | Increased by ~15% compared to wild-type | [4] |
| Pancreas (DJ-1-knockout) | Increased by ~33% compared to wild-type | [4] |
| Cerebellum (DJ-1-knockout) | No significant increase compared to wild-type | [4] |
| Liver (DJ-1-knockout) | No significant increase compared to wild-type | [4] |
| Testis (DJ-1-knockout) | No significant increase compared to wild-type | [4] |
Signaling and Activation Pathway
Legumain is synthesized as an inactive zymogen, prolegumain, which requires proteolytic processing to become active. This activation is a pH-dependent process that typically occurs in the acidic environment of lysosomes.
Caption: A diagram illustrating the pH-dependent activation of prolegumain to its active enzymatic form.
Experimental Protocols
Preparation of Tissue Homogenates
This protocol describes the preparation of tissue lysates for the subsequent measurement of legumain activity.
Materials:
-
Tissue of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM sodium citrate, 0.1% CHAPS, 1% NP-40, 4 mM DTT, pH 4.5)[5]
-
Dounce homogenizer or mechanical tissue disruptor
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Mince the tissue into small pieces on ice.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer or other appropriate tissue disruptor.
-
Add a sufficient volume of ice-cold lysis buffer to the tissue. The volume will depend on the amount of tissue, but a common starting point is 1 mL of buffer per 100 mg of tissue.
-
Homogenize the tissue on ice until a uniform lysate is achieved. The number of strokes or duration of mechanical disruption will vary depending on the tissue type.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the tissue lysate, and transfer it to a new pre-chilled tube.
-
Determine the total protein concentration of the lysate using a standard protein quantification assay.
-
The tissue lysate is now ready for the legumain activity assay or can be stored at -80°C for later use.
Legumain Activity Assay using Cbz-Ala-Ala-Asn-AMC
This protocol details the measurement of legumain activity in tissue homogenates using the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC.
Materials:
-
Tissue lysate (prepared as described above)
-
Assay buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
Cbz-Ala-Ala-Asn-AMC substrate (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Dilute the tissue lysate to a final protein concentration of 1-2 mg/mL in assay buffer. The optimal concentration may need to be determined empirically for each tissue type.
-
Prepare the substrate working solution by diluting the 10 mM Cbz-Ala-Ala-Asn-AMC stock to a final concentration of 200 µM in assay buffer.
-
Pipette 50 µL of the diluted tissue lysate into the wells of a 96-well black microplate. Include a blank control well containing 50 µL of assay buffer without any lysate.
-
Initiate the reaction by adding 50 µL of the 200 µM substrate working solution to each well, including the blank.
-
Immediately place the microplate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for at least 30 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to approximately 380 nm and the emission wavelength to approximately 460 nm.
-
Calculate the rate of substrate cleavage (Vmax) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the blank control from the rate of each sample to correct for background fluorescence.
-
Legumain activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
Experimental Workflow
The following diagram outlines the general workflow for detecting legumain activity in tissue samples.
References
Application Note: Standard Operating Procedure for Cbz-Ala-Ala-Asn-AMC Protease Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorogenic peptide substrates are essential tools for measuring protease activity, enabling sensitive and continuous monitoring of enzymatic reactions. The substrate Carbobenzoxy-Alanine-Alanine-Asparagine-7-amino-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC), also known as Z-AAN-AMC, is a specific substrate designed for assaying certain proteases that recognize and cleave the peptide bond C-terminal to an asparagine (Asn) residue. A primary target for this substrate is Legumain (Asparaginyl Endopeptidase), a lysosomal cysteine protease.[1][2][3][4][5][6] Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[7][8] This application note provides a detailed protocol for utilizing Cbz-Ala-Ala-Asn-AMC to determine protease activity and screen for potential inhibitors.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond between asparagine (Asn) and AMC. In its intact peptide form, the fluorescence of the AMC group is quenched.[7] When a target protease, such as Legumain, cleaves the substrate, the free AMC is liberated. This release eliminates the quenching effect, leading to a significant increase in fluorescence. The rate of this fluorescence increase can be monitored over time to determine the reaction velocity. The free AMC molecule has an excitation maximum between 341-351 nm and a fluorescence emission maximum in the range of 430-445 nm.[7][9][10][11][12]
Below is a diagram illustrating the fundamental reaction mechanism.
Caption: Enzymatic cleavage of Cbz-Ala-Ala-Asn-AMC releases the fluorescent AMC group.
Materials and Reagents
Successful execution of this assay requires the following materials and reagents.
| Item | Description/Specification |
| Microplate Reader | Capable of fluorescence measurement with excitation at ~350 nm and emission at ~440 nm. |
| Microplates | Opaque, black, flat-bottom 96-well or 384-well plates are recommended to minimize background.[13] |
| Substrate | Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC). |
| Enzyme | Purified active protease (e.g., recombinant human Legumain). |
| Assay Buffer | Buffer composition is critical and enzyme-dependent. For Legumain, a typical buffer is 50 mM Citric Acid, 100 mM NaCl, pH 5.5, with 0.05% Tween-20.[3] |
| Inhibitor (Optional) | Known inhibitor for the target protease to serve as a positive control for inhibition assays. |
| Solvent | Anhydrous DMSO for preparing stock solutions of substrate and inhibitors.[14] |
| Standard | 7-Amino-4-methylcoumarin (AMC) for generating a standard curve to quantify product formation. |
Experimental Protocols
4.1. Reagent Preparation
Proper reagent preparation is crucial for assay accuracy and reproducibility.
| Reagent | Preparation Protocol |
| 10 mM Substrate Stock | Dissolve Cbz-Ala-Ala-Asn-AMC in anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store in small aliquots at -20°C or -80°C, protected from light.[15] Avoid repeated freeze-thaw cycles. |
| Assay Buffer | Prepare the buffer with high-purity water and filter-sterilize if necessary. For Legumain, adjust the pH of a 50 mM Citric Acid, 100 mM NaCl solution to 5.5. Add Tween-20 to 0.05% just before use. |
| Enzyme Working Solution | Dilute the purified enzyme to the desired working concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.[16] |
| AMC Standard Stock | Prepare a 1 mM stock solution of free AMC in DMSO. This will be used to create a standard curve. Store at -20°C, protected from light. |
4.2. Assay Workflow Diagram
The following diagram outlines the general workflow for conducting the protease assay.
Caption: General experimental workflow for the Cbz-Ala-Ala-Asn-AMC protease assay.
4.3. Detailed Assay Procedure (96-Well Plate)
-
Prepare AMC Standard Curve (Optional but Recommended):
-
Create serial dilutions of the 1 mM AMC Standard Stock in Assay Buffer to generate concentrations ranging from 0 µM to 25 µM.
-
Add 100 µL of each standard dilution to separate wells of the black microplate. This will be used to convert Relative Fluorescence Units (RFU) to moles of product.
-
-
Set Up Reaction Wells:
-
Design a plate map including wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test" (enzyme + inhibitor).
-
Add reagents to the wells according to the plate layout table below. The final volume in each well should be 100 µL.
-
| Component | Blank Well | Positive Control Well | Test Well (Inhibitor) |
| Assay Buffer | 90 µL | 80 µL | 70 µL |
| Test Inhibitor (in DMSO) | - | - | 10 µL |
| DMSO (Vehicle Control) | - | 10 µL | - |
| Enzyme Working Solution | - | 10 µL | 10 µL |
| Substrate Working Solution | 10 µL | 10 µL | 10 µL |
| Total Volume | 100 µL | 100 µL | 100 µL |
-
Pre-incubation (for Inhibition Assay):
-
After adding the enzyme (and inhibitor/vehicle), gently mix the plate and incubate for 10-15 minutes at the desired assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate the Reaction:
-
Measure Fluorescence:
-
Immediately place the plate into the microplate reader.
-
Measure the fluorescence intensity in kinetic mode at the assay temperature. Set the excitation wavelength to ~350 nm and the emission wavelength to ~440 nm.[9][10][11]
-
Record data every 60 seconds for 30-60 minutes. Ensure the reaction rate is linear during the measurement period.[16]
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from the "Blank" (no enzyme) wells from all other readings. This corrects for substrate autohydrolysis.[14]
-
Determine Initial Velocity (V₀): Plot the background-corrected RFU values versus time for each well. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/min).
-
Calculate Enzyme Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_positive_control)) * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Substrate autohydrolysis or contaminated reagents.[18] | Prepare substrate solution fresh.[18] Run a "no-enzyme" control to quantify hydrolysis.[14] Use high-purity water and reagents. |
| Low or No Signal | Inactive enzyme, incorrect wavelength settings, or quenching. | Confirm enzyme activity with a positive control. Verify reader settings are correct for AMC (Ex: ~350 nm, Em: ~440 nm).[14] Test for compound quenching with an AMC quenching counter-assay.[19] |
| Poor Reproducibility | Pipetting errors, evaporation from outer wells, or reagent instability. | Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with buffer.[14] Prepare fresh enzyme and substrate dilutions for each experiment. |
| Non-linear Reaction Rate | Substrate depletion or enzyme instability. | Lower the enzyme concentration or shorten the read time. Ensure the assay buffer conditions are optimal for enzyme stability. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Ala-Ala-Asn-AMC | CAS#:149697-16-5 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. Z-Ala-Ala-Asn-AMC|CAS 149697-16-5|DC Chemicals [dcchemicals.com]
- 5. Z-Ala-Ala-Asn-AMC | TargetMol [targetmol.cn]
- 6. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. AMC [7-Amino-4-methylcoumarin] [anaspec.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. benchchem.com [benchchem.com]
- 17. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Cbz-Ala-Ala-Asn TFA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-Ala-Ala-Asn TFA is a synthetic peptide derivative that serves as a valuable tool in drug discovery, primarily as a substrate for the cysteine protease legumain. Legumain, also known as asparaginyl endopeptidase (AEP), is a key enzyme involved in various physiological and pathological processes, including antigen presentation, inflammation, and cancer progression. Its overexpression in various tumors makes it an attractive target for therapeutic intervention. These application notes provide an overview of the utility of this compound and related compounds in the discovery and development of legumain inhibitors.
Core Applications
The primary application of the Cbz-Ala-Ala-Asn sequence is in the design of substrates and inhibitors for legumain. The trifluoroacetic acid (TFA) salt form of the peptide ensures better solubility and stability. While this compound itself can be used as a competitive inhibitor or a non-fluorogenic substrate in specific assays, its most common application is as a core scaffold for developing more advanced research tools.
A widely used derivative is Cbz-Ala-Ala-Asn-AMC, a fluorogenic substrate where the C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the Asn-AMC bond by active legumain releases the fluorescent AMC molecule, providing a measurable signal that is directly proportional to enzyme activity. This substrate is instrumental in high-throughput screening (HTS) campaigns to identify novel legumain inhibitors.
Key Signaling Pathway Involving Legumain
Legumain is involved in multiple signaling pathways critical to cancer progression, including the activation of pro-MMP-2 and the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis. It also plays a role in regulating cell death pathways.
Caption: Legumain's role in promoting tumor invasion and metastasis.
Experimental Protocols
Protocol 1: In Vitro Legumain Activity Assay for Inhibitor Screening
This protocol describes a fluorometric assay to measure legumain activity using Cbz-Ala-Ala-Asn-AMC, suitable for screening potential inhibitors.
Materials:
-
Recombinant human legumain
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 1 mM DTT, pH 5.5
-
Substrate: Cbz-Ala-Ala-Asn-AMC (stock solution in DMSO)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplate
-
Microplate spectrofluorometer
Procedure:
-
Prepare the assay buffer and dilute the recombinant legumain to the desired concentration (e.g., 2.5 nM).
-
Add 50 µL of the legumain solution to each well of the 96-well plate.
-
Add 1 µL of the test compound at various concentrations (or DMSO for control) to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the substrate solution by diluting the Cbz-Ala-Ala-Asn-AMC stock in the assay buffer to the final desired concentration (e.g., 10 µM).
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically over 15-30 minutes at 37°C.[1]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control and calculate the IC50 value.
Caption: Workflow for a legumain inhibitor screening assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Cbz-Ala-Ala-Asn based substrates and related protease inhibitors discussed in the literature.
Table 1: Properties of Legumain Substrates
| Compound | Target Enzyme | Km (µM) | Notes |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | Fluorogenic substrate.[2] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | Fluorogenic substrate.[2] |
Table 2: Examples of Peptide-Based Protease Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Mode of Action |
| CD-001-0011 | Caspase-3 | 130 | Reversible, noncompetitive.[3] |
| Z-DEVD-FMK | Caspase-3 | - | Irreversible, cell-permeable.[4][5] |
| Cbz-Ala-Ala-AzaAsn-CMK | Legumain | - (kobs/I = 139,000 M-1s-1) | Irreversible.[6] |
Note: IC50 and Km values can vary depending on experimental conditions.
Concluding Remarks
This compound and its derivatives are essential chemical probes for studying the function of legumain and for the discovery of novel inhibitors. The protocols and data presented here provide a framework for utilizing these tools in a drug discovery context. Given the role of legumain in cancer and other diseases, the development of potent and selective inhibitors remains a significant therapeutic goal. The Cbz-Ala-Ala-Asn scaffold represents a validated starting point for such endeavors.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening for caspase-3 inhibitors: a new class of potent small-molecule inhibitors of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Research Use of Cbz-Ala-Ala-Asn Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, characterization, and application of the protected tripeptide, Carbobenzoxy-Alaninyl-Alaninyl-Asparagine (Cbz-Ala-Ala-Asn). This peptide is a valuable tool in protease research, particularly as a substrate for asparaginyl endopeptidases like legumain.
Introduction
Cbz-Ala-Ala-Asn is a synthetic tripeptide featuring a benzyloxycarbonyl (Cbz) protecting group at the N-terminus of the alanine (B10760859) residue. This protection strategy is crucial for controlled, stepwise peptide synthesis. The peptide sequence, Alanine-Alanine-Asparagine, is recognized by specific proteases, making it a useful substrate for studying enzyme kinetics and inhibition. A common application involves its use in chromogenic or fluorogenic assays where the asparagine residue is cleaved by the target enzyme.
Peptide Synthesis Strategies
The synthesis of Cbz-Ala-Ala-Asn can be effectively achieved through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice of method depends on the desired scale, purity requirements, and available resources.
Solution-Phase Synthesis
Solution-phase synthesis is a classical method that involves the stepwise coupling of amino acids in a suitable solvent. This method is advantageous for large-scale synthesis and allows for the purification of intermediates at each step, ensuring high purity of the final product.
General Workflow for Solution-Phase Synthesis:
Caption: Solution-phase synthesis workflow for Cbz-Ala-Ala-Asn.
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method is highly efficient for the synthesis of small to medium-sized peptides and is amenable to automation. The Fmoc/tBu strategy is commonly employed.
General Workflow for Solid-Phase Synthesis (Fmoc/tBu Strategy):
Caption: Solid-phase peptide synthesis workflow for Cbz-Ala-Ala-Asn.
Experimental Protocols
Protocol for Solution-Phase Synthesis of Cbz-Ala-Ala-Asn
Step 1: Synthesis of Cbz-Ala-Ala-OMe
-
Dissolve Cbz-Ala-OH (1 equivalent) and H-Ala-OMe·HCl (1 equivalent) in dichloromethane (B109758) (DCM).
-
Add N,N'-Diisopropylethylamine (DIEA) (1 equivalent) to neutralize the hydrochloride salt.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-Hydroxybenzotriazole (HOBt) (1 equivalent) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[1]
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.[1]
-
Filter the precipitated dicyclohexylurea (DCU) and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Cbz-Ala-Ala-OMe.
-
Recrystallize the crude product from ethyl acetate/hexane.
Step 2: Saponification to Cbz-Ala-Ala-OH
-
Dissolve Cbz-Ala-Ala-OMe in a mixture of methanol (B129727) and water.
-
Add 1 M NaOH (1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Cbz-Ala-Ala-OH.
Step 3: Coupling to form Cbz-Ala-Ala-Asn(Trt)-OtBu
-
Dissolve Cbz-Ala-Ala-OH (1 equivalent) and H-Asn(Trt)-OtBu·HCl (1 equivalent) in dimethylformamide (DMF).
-
Add DIEA (2 equivalents) to the solution.
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.1 equivalents) and stir at room temperature overnight.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and evaporate the solvent to obtain the protected tripeptide.
Step 4: Deprotection to Cbz-Ala-Ala-Asn
-
Dissolve the protected tripeptide in a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Stir the mixture at room temperature for 2-3 hours.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Solid-Phase Synthesis of Cbz-Ala-Ala-Asn
Materials:
-
Rink Amide resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
Cbz-Ala-OH
-
Coupling reagent: HBTU/DIEA in DMF
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid (Asn) Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Asn(Trt)-OH (3 equivalents) using HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid (Ala) Coupling:
-
Deprotect the resin-bound amino acid with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple Fmoc-Ala-OH (3 equivalents) using HBTU/DIEA in DMF.
-
Wash the resin with DMF.
-
-
Third Amino Acid (Cbz-Ala) Coupling:
-
Deprotect the resin-bound dipeptide.
-
Wash the resin with DMF.
-
Couple Cbz-Ala-OH (3 equivalents) using HBTU/DIEA in DMF.
-
Wash the resin with DMF and then with DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide and wash with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify by RP-HPLC.
-
Data Presentation
Table 1: Summary of Synthesis Yields and Purity
| Synthesis Step/Method | Expected Yield (%) | Expected Purity (%) (Post-Purification) |
| Solution-Phase Synthesis | ||
| Cbz-Ala-Ala-OMe | 80-90 | >98 |
| Cbz-Ala-Ala-OH | 90-95 | >98 |
| Cbz-Ala-Ala-Asn | 60-70 (overall) | >99 |
| Solid-Phase Synthesis | ||
| Crude Cbz-Ala-Ala-Asn | 50-60 | 70-80 |
| Purified Cbz-Ala-Ala-Asn | 30-40 (overall) | >99 |
Note: Yields are estimates and can vary based on reaction conditions and scale.
Table 2: Characterization Data for Cbz-Ala-Ala-Asn
| Analysis Method | Expected Results |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 409.18. Found: 409.2 ± 0.1 |
| ¹H NMR (400 MHz, DMSO-d₆) | Characteristic peaks for Cbz, Ala, and Asn residues. |
| RP-HPLC | Single major peak with a purity of >99% |
Application: Asparaginyl Endopeptidase (Legumain) Assay
Cbz-Ala-Ala-Asn can be derivatized with a chromogenic (p-nitroanilide, pNA) or fluorogenic (7-amino-4-methylcoumarin, AMC) leaving group for use in enzyme assays. The following is a general protocol for a colorimetric assay using Cbz-Ala-Ala-Asn-pNA.
Signaling Pathway and Assay Principle:
Caption: Principle of the legumain assay using Cbz-Ala-Ala-Asn-pNA.
Protocol for Legumain Activity Assay
Materials:
-
Purified legumain enzyme
-
Cbz-Ala-Ala-Asn-pNA substrate
-
Assay buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Cbz-Ala-Ala-Asn-pNA in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the legumain enzyme to the wells to a final concentration in the nanomolar range.
-
To initiate the reaction, add the Cbz-Ala-Ala-Asn-pNA substrate to a final concentration of 10-200 µM.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes at 37°C using a microplate reader.[2]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law and the extinction coefficient of p-nitroaniline.
Table 3: Kinetic Parameters of Legumain with Cbz-Ala-Ala-Asn Derivatives
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Cbz-Ala-Ala-Asn-AMC (human legumain) | 80 | - | - | [3] |
| Cbz-Ala-Ala-Asn-AMC (S. mansoni legumain) | 90 | - | - | [3] |
| Bz-Asn-pNA (super-activated legumain) | 2400 ± 100 | 2 ± 0.5 | 7.3 ± 0.05 x 10² | [4] |
Note: Kinetic parameters can vary depending on the specific isoform of the enzyme and the assay conditions.
Conclusion
The Cbz-Ala-Ala-Asn peptide is a versatile tool for research in enzymology and drug discovery. Its synthesis can be accomplished through established solution-phase or solid-phase methods, with the choice depending on the specific research needs. The detailed protocols and data presented in these application notes provide a solid foundation for the successful synthesis, characterization, and application of this important research peptide.
References
Troubleshooting & Optimization
Cbz-Ala-Ala-Asn TFA solubility issues and solutions
This center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues and provide experimental guidance for Cbz-Ala-Ala-Asn TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic tripeptide. The "Cbz" or "Z" group (Carboxybenzyl) is a protecting group attached to the N-terminus of the alanine. The peptide sequence is Alanine-Alanine-Asparagine. It is supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process, typically Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This peptide is commonly used as a substrate for the cysteine protease, legumain.[1][2]
Q2: Why is my this compound difficult to dissolve?
A2: The solubility of this compound can be influenced by several factors:
-
Hydrophobicity: The Cbz protecting group is aromatic and increases the overall hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions.[3] Peptides with a high proportion of hydrophobic residues tend to aggregate to minimize their contact with water.[3]
-
Net Charge: The overall charge of the peptide affects its solubility in aqueous solutions. At its isoelectric point (pI), the pH at which the net charge is zero, a peptide's solubility is at its minimum.
-
Peptide Aggregation: Peptides, especially those with hydrophobic groups, can self-associate through hydrogen bonding to form larger, often insoluble structures.[3]
Q3: What is the first step I should take if I'm having trouble dissolving the peptide?
A3: Before dissolving the entire sample, it is crucial to perform a small-scale solubility test on a minuscule amount of the lyophilized powder.[4] This will prevent the loss of valuable material in an inappropriate solvent. Also, before opening the vial, it is good practice to centrifuge it briefly to ensure all the powder is at the bottom.[4]
Q4: How does the TFA salt form affect the peptide's properties?
A4: The TFA counter-ion can impact the peptide's conformation, solubility, and biological activity. While often a result of the purification process, residual TFA can sometimes interfere with cellular assays. For most enzymatic assays, the low concentrations of TFA in the final working solution are unlikely to have a significant effect, but it is a factor to consider in sensitive applications.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to dissolving this compound.
Initial Solubility Assessment
To determine the best solvent, it's recommended to first assess the peptide's charge.
-
Acidic residues (Asp, Glu, and C-terminal -COOH): Assign a value of -1.
-
Basic residues (Arg, Lys, His, and N-terminal -NH2): Assign a value of +1.
For Cbz-Ala-Ala-Asn, the N-terminus is protected, so it does not contribute a positive charge. Asparagine (Asn) and Alanine (Ala) are neutral. The C-terminal carboxyl group is acidic (-1). Therefore, the peptide has a net negative charge and is considered acidic.
Recommended Solvents and Procedures
Based on its acidic nature, the following steps are recommended.
-
Sterile Water or Aqueous Buffer: For short peptides, sterile distilled water is the first solvent to try. Given the acidic nature of Cbz-Ala-Ala-Asn, a buffer with a neutral to slightly basic pH (e.g., PBS pH 7.4) may also be effective.
-
Basic Solution: If the peptide does not dissolve in water or neutral buffer, try a dilute basic solution. Add a small amount of 0.1M ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) (NH₄OH) to the solution.[5]
-
Organic Solvents: Due to the hydrophobic Cbz group, organic solvents may be necessary.[4][6]
-
First, try to dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[4][5][6]
-
Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[6] If the solution becomes cloudy, you have likely reached the solubility limit.
-
-
Aids to Dissolution:
Solubility Data
| Solvent | Concentration (mg/mL) | Observations (e.g., Clear, Cloudy, Precipitate) |
| Water | ||
| PBS (pH 7.4) | ||
| 0.1M Ammonium Bicarbonate | ||
| DMSO | ||
| DMF | ||
| Ethanol | ||
| Methanol | ||
| Acetonitrile |
This table should be filled out by the user based on the results of their small-scale solubility tests.
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol outlines a systematic approach to test the solubility of this compound in various solvents.
Materials:
-
This compound (lyophilized powder)
-
Selection of solvents: Sterile distilled water, PBS (pH 7.4), 0.1M Ammonium Bicarbonate, DMSO, DMF, Ethanol, Methanol, Acetonitrile.
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Aliquot approximately 1 mg of the lyophilized peptide into several microcentrifuge tubes.
-
Initial Solvent Addition: To the first tube, add 100 µL of sterile water to attempt to make a 10 mg/mL stock solution.
-
Observation and Agitation: Vortex the tube for 30 seconds. Observe if the peptide has dissolved completely (a clear solution).
-
Aiding Dissolution: If the peptide is not fully dissolved, sonicate the tube for 10-15 seconds. Re-examine the solution. Gentle warming can also be attempted.
-
Documentation: Record your observations in the solubility table.
-
Testing Other Solvents: Repeat steps 2-5 with the other solvents in separate tubes. For organic solvents, start with a small volume (e.g., 50 µL) to dissolve the peptide, and then slowly add your aqueous buffer of choice.
-
Determining Maximum Concentration: If the peptide dissolves at 10 mg/mL, you can perform serial dilutions to find the approximate solubility limit.
Protocol for Legumain Activity Assay
Cbz-Ala-Ala-Asn is a known substrate for the protease legumain.[1][2] The following is a general protocol for a fluorometric legumain activity assay.
Materials:
-
Cbz-Ala-Ala-Asn-AMC (fluorogenic substrate)
-
Active legumain enzyme
-
Assay Buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5[7][8]
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)[7][8]
Procedure:
-
Substrate Preparation: Prepare a stock solution of Cbz-Ala-Ala-Asn-AMC in DMSO. Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 50 µM).[7][8]
-
Enzyme Preparation: Dilute the active legumain enzyme in the assay buffer to the desired concentration (e.g., 2 nM).[7][8]
-
Assay Setup: In the 96-well plate, add the substrate solution to each well.
-
Initiate Reaction: Add the diluted legumain enzyme to the wells to start the reaction.
-
Measurement: Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time at 37°C.[7][8]
-
Data Analysis: Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.
Visualizations
Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting the solubility of this compound.
Legumain Activity Assay Workflow
References
- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Optimizing pH for legumain assay with Cbz-Ala-Ala-Asn substrate
This guide provides technical support for researchers performing legumain activity assays using the fluorogenic substrate Carbobenzoxy-L-alanyl-L-alanyl-L-asparagine-7-amino-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a legumain assay using the Cbz-Ala-Ala-Asn-AMC substrate?
The optimal pH for legumain activity towards substrates with an asparagine (Asn) residue at the P1 position, such as Cbz-Ala-Ala-Asn-AMC, is between pH 5.5 and 5.8 [1][2][3]. Activity decreases at more neutral pH values, as legumain is less stable above pH 6.0[4][5].
Q2: Why is prolegumain activation performed at a different pH than the activity assay?
Prolegumain, the inactive zymogen, requires auto-activation at an acidic pH, typically around pH 4.0 [1][6]. This process involves proteolytic cleavage and conformational changes to form the mature, active enzyme[1][7]. While activation is most efficient at pH 4.0, the resulting active legumain exhibits its highest catalytic activity towards Asn-substrates at the less acidic pH of 5.5-5.8[1][6].
Q3: Does the optimal pH change for other legumain substrates?
Yes, the optimal pH for legumain activity is substrate-dependent. While the optimum is pH 5.5-5.8 for substrates with P1-Asn, it shifts to a more acidic pH 4.5 for substrates with an aspartic acid (Asp) at the P1 position[1][2]. This is likely due to the need for the Asp side chain to be protonated to fit into the S1 pocket of the enzyme[2].
Q4: What is the role of Dithiothreitol (DTT) in the assay buffer?
Legumain is a cysteine protease, and its catalytic activity depends on a cysteine residue (Cys189) in the active site being in a reduced state[8]. DTT is a reducing agent included in the assay buffer to prevent oxidation of this catalytic cysteine, which would otherwise inactivate the enzyme.
Q5: Can legumain be active at neutral pH?
While legumain's proteolytic activity is optimal at an acidic pH and it is generally unstable at neutral pH, it can exhibit some activity under specific conditions[5][7]. For instance, binding to partners like the integrin αVβ3 can stabilize legumain and shift its pH optimum towards neutral (pH 6.0)[7]. Furthermore, at neutral pH, legumain's enzymatic function can switch from a protease to a ligase, forming peptide bonds rather than cleaving them[5][9].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Enzyme Activity | 1. Incorrect pH: The assay buffer pH is outside the optimal range of 5.5-5.8. | Verify the pH of your assay buffer. Use a citrate-based buffer system for reliable pH control in this range[1][9]. |
| 2. Incomplete Zymogen Activation: Prolegumain was not fully activated to its mature form. | Ensure the pre-incubation (activation) step was performed at pH 3.5-4.0 for a sufficient duration (e.g., 2-4 hours at 37°C) before neutralizing to the assay pH[1][10]. | |
| 3. Enzyme Inactivation: The catalytic cysteine is oxidized, or the enzyme has denatured. | Always include a reducing agent like DTT (1-5 mM) in your assay buffer[3]. Prepare enzyme dilutions freshly and keep them on ice. Avoid repeated freeze-thaw cycles. | |
| 4. Presence of Inhibitors: Your sample may contain endogenous cysteine protease inhibitors, such as cystatins[5][8]. | If testing biological samples, consider immunodepleting cystatins or using specific legumain inhibitors as a negative control to confirm activity. | |
| High Background Signal | 1. Substrate Instability: The Cbz-Ala-Ala-Asn-AMC substrate is degrading spontaneously. | Prepare substrate solution fresh. Protect from light to minimize photobleaching and degradation. Run a "no-enzyme" control to measure the rate of spontaneous substrate hydrolysis. |
| 2. Contaminating Proteases: The sample or recombinant enzyme preparation contains other proteases that can cleave the substrate. | Run the assay with a known specific legumain inhibitor (e.g., AAN-CMK) to confirm that the measured activity is from legumain[1]. Ensure the purity of your recombinant legumain. | |
| Inconsistent Results | 1. Inaccurate Pipetting: Small volumes of enzyme or substrate can lead to large variations. | Use calibrated pipettes and appropriate tip sizes. Prepare a master mix of the assay buffer and substrate to add to the enzyme, minimizing pipetting steps. |
| 2. Temperature Fluctuation: Assay temperature is not stable. | Pre-incubate all reagents and the plate at the desired assay temperature (e.g., 37°C). Use a temperature-controlled plate reader. | |
| 3. pH Drift: The buffer capacity is insufficient to maintain pH throughout the experiment. | Use a buffer with a pKa close to the desired pH. A common choice is a citrate/phosphate buffer[3]. |
Quantitative Data Summary
Table 1: pH Optima for Legumain Activity with Different P1 Residues.
| P1 Residue | Substrate Example | Optimal pH | Reference(s) |
| Asparagine (Asn) | Cbz-Ala-Ala-Asn-AMC | 5.5 - 5.8 | [1][2] |
| Aspartic Acid (Asp) | Ac-Tyr-Val-Ala-Asp-pNA | ~4.5 | [1][2] |
Table 2: Typical Kinetic Parameters and Assay Conditions.
| Parameter | Value / Condition | Reference(s) |
| Substrate | Z-Ala-Ala-Asn-AMC | [2][3][11] |
| K_m_ | ~25.7 µM | [2] |
| Assay Buffer | 40-100 mM Citrate, 100-120 mM Na₂HPO₄ | [1][2][3] |
| Assay pH | 5.8 | [2][3] |
| DTT Concentration | 1 - 5 mM | [1][3] |
| Temperature | 37°C | [5] |
| Excitation / Emission | ~380 nm / ~440-460 nm | [5] |
Diagrams and Workflows
Caption: Workflow for prolegumain activation and subsequent activity measurement.
Caption: A logical flow diagram for troubleshooting low enzyme activity.
Experimental Protocol
Protocol: Measuring Legumain Activity using Cbz-Ala-Ala-Asn-AMC
This protocol is for a 96-well plate format fluorometric assay.
1. Materials and Reagents:
-
Recombinant human prolegumain
-
Activation Buffer: 50 mM Sodium Acetate, 150 mM NaCl, pH 4.0
-
Assay Buffer: 100 mM Citrate-Phosphate buffer (containing 39.5 mM citric acid, 121 mM Na₂HPO₄), 1 mM EDTA, 0.1% CHAPS, pH 5.8[3]
-
DTT Stock Solution: 1 M in water
-
Substrate Stock Solution: 10 mM Cbz-Ala-Ala-Asn-AMC in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader with 380 nm excitation and 440 nm emission filters
2. Prolegumain Activation: a. Dilute prolegumain to a concentration of 10-20 µM in the Activation Buffer . b. Incubate at 37°C for 2-4 hours to allow for auto-activation[1]. c. Store activated enzyme on ice for immediate use or aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.
3. Assay Procedure: a. Prepare the complete Assay Buffer by adding DTT to a final concentration of 5 mM. For example, add 5 µL of 1 M DTT to 995 µL of buffer. b. In each well of the 96-well plate, add reagents to achieve a final volume of 100 µL. Prepare a master mix for accuracy.
- Sample Wells:
- 80 µL complete Assay Buffer
- 10 µL activated legumain (diluted in complete Assay Buffer to desired final concentration, e.g., 2.5 nM)[2]
- No-Enzyme Control Wells:
- 90 µL complete Assay Buffer c. Prepare the substrate working solution. Dilute the 10 mM substrate stock in complete Assay Buffer to a 10X concentration (e.g., 200 µM for a 20 µM final concentration). d. Pre-incubate the plate at 37°C for 5-10 minutes. e. Start the reaction by adding 10 µL of the substrate working solution to all wells. f. Immediately place the plate in the reader and begin kinetic measurements. Record fluorescence intensity every 1-2 minutes for 30-60 minutes.
4. Data Analysis: a. Subtract the rate of fluorescence increase in the "no-enzyme" control wells from the rate in the sample wells. b. Plot the fluorescence units (RFU) versus time. The slope of the linear portion of this curve represents the reaction rate (RFU/min). c. Convert the reaction rate to pmol/min using a standard curve generated with free AMC under the same buffer conditions.
References
- 1. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pnas.org [pnas.org]
- 8. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting low signal in Cbz-Ala-Ala-Asn-AMC legumain assay
Technical Support Center: Legumain Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Cbz-Ala-Ala-Asn-AMC substrate in legumain activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a legumain assay using Cbz-Ala-Ala-Asn-AMC?
A1: The optimal pH for legumain activity towards substrates with asparagine (Asn) in the P1 position, such as Cbz-Ala-Ala-Asn-AMC, is between pH 5.5 and 5.8.[1][2] While legumain can cleave substrates with aspartic acid (Asp) at the P1 position under more acidic conditions (around pH 4.0-4.5), its highest specificity for Asn is observed in the mildly acidic range.[2][3][4] It is important to note that mature, active legumain can be irreversibly inactivated at a pH above 6.0.[3][5]
Q2: Does the prolegumain I purchase need to be activated first?
A2: Yes, legumain is synthesized as an inactive zymogen called prolegumain and requires activation.[1][6] This activation is typically achieved through autocatalytic processing at an acidic pH (around 4.0-4.5).[1][2] During this process, propeptides are cleaved off, leading to the formation of the active enzyme.[1] Some suppliers may offer already activated legumain, which is stored in a buffer that maintains its activity.[7]
Q3: What are the recommended excitation and emission wavelengths for the AMC fluorophore?
A3: For the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore released upon substrate cleavage, the recommended excitation wavelength is around 355-380 nm, and the emission wavelength is typically 460 nm.[2][8]
Q4: What are some known inhibitors of legumain activity?
A4: Legumain activity can be inhibited by endogenous proteins, such as cystatins C, E/M, and F, with cystatin E/M being a particularly potent inhibitor.[9][10] Additionally, synthetic inhibitors have been developed, including those based on the Cbz-Ala-Ala-Asn backbone with Michael acceptors or aza-asparagine chloromethylketones.[11][12]
Troubleshooting Guide: Low Signal
Low fluorescent signal is a common issue in the Cbz-Ala-Ala-Asn-AMC legumain assay. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low signal in a legumain assay.
Detailed Troubleshooting Steps
| Problem Area | Question | Possible Cause | Recommended Action |
| Reagents | Are the enzyme and substrate viable? | Improper storage leading to degradation of the enzyme or substrate. | Ensure both prolegumain and the Cbz-Ala-Ala-Asn-AMC substrate have been stored according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.[13] Prepare fresh aliquots if degradation is suspected. |
| Enzyme Activation | Is the legumain active? | Incomplete or failed autoactivation of prolegumain. | Prolegumain requires incubation at an acidic pH (e.g., pH 4.0-4.5) to autoactivate into its mature, proteolytically active form.[1][2] Confirm activation by running an SDS-PAGE to observe the shift in molecular weight from the pro-form (approx. 56 kDa) to the active form (approx. 36 kDa).[5] |
| Assay Buffer | Is the buffer pH correct for the assay? | The pH of the assay buffer is outside the optimal range of 5.5-5.8 for Asn-specific cleavage.[2][3] | Prepare fresh assay buffer (e.g., 40 mM citric acid, 120 mM Na₂HPO₄, with DTT) and carefully calibrate the pH meter before adjusting the buffer.[2] An incorrect pH can significantly reduce or eliminate enzymatic activity. |
| Concentrations | Are the enzyme and substrate concentrations optimal? | Concentrations of legumain or the substrate are too low, resulting in a weak signal. | The final concentration for active legumain can range from low nanomolar (e.g., 2.5 nM) to higher concentrations depending on the assay conditions.[2] Substrate concentrations are often around 50-100 µM.[2][8] Perform a titration of both the enzyme and substrate to determine the optimal concentrations for your specific experimental setup. |
| Inhibitors | Is there an inhibitor present in the sample? | The sample may contain endogenous (e.g., cystatins) or exogenous inhibitors that interfere with legumain activity.[9] | If testing biological samples, be aware of potential endogenous inhibitors. Run a control experiment with recombinant legumain spiked into the sample buffer to see if the activity is suppressed. |
Experimental Protocols & Data
Enzymatic Reaction
The assay relies on the cleavage of the Asn-AMC bond by active legumain, which releases the fluorescent AMC group.
Caption: Legumain cleaves the Cbz-Ala-Ala-Asn-AMC substrate, releasing fluorescent AMC.
Recommended Concentration Ranges
| Component | Typical Final Concentration | Reference |
| Active Legumain | 2 nM - 350 nM | [2][14] |
| Cbz-Ala-Ala-Asn-AMC | 50 µM - 100 µM | [2][8] |
| Dithiothreitol (DTT) | 1 mM - 10 mM | [2] |
Standard Protocol for Legumain Activity Assay
This protocol provides a general framework. Optimal conditions may vary and should be determined empirically.
-
Prolegumain Activation:
-
Assay Preparation:
-
Prepare an assay buffer: 40 mM citric acid, 120 mM Na₂HPO₄, 1 mM EDTA, 10 mM DTT, adjusted to pH 5.8.[2]
-
Prepare a stock solution of the substrate Cbz-Ala-Ala-Asn-AMC in DMSO.
-
In a 96-well plate, add the assay buffer.
-
-
Reaction Initiation and Measurement:
-
Add the activated legumain to the wells to achieve the desired final concentration.
-
To initiate the reaction, add the Cbz-Ala-Ala-Asn-AMC substrate to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over a period of 15-30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8]
-
-
Data Analysis:
-
Determine the rate of reaction (RFU/min) from the linear portion of the progress curve.
-
Compare the rates between different experimental conditions.
-
References
- 1. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Legumain: A ready-to-use Asparaginyl Endopeptidase - News Blog - Jena Bioscience [jenabioscience.com]
- 8. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of mammalian legumain by Michael acceptors and AzaAsn-halomethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
Cbz-Ala-Ala-Asn TFA stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cbz-Ala-Ala-Asn-TFA in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cbz-Ala-Ala-Asn-TFA in aqueous solutions?
A1: The primary degradation pathway for peptides containing asparagine (Asn), such as Cbz-Ala-Ala-Asn-TFA, is non-enzymatic deamidation.[1][2][3][4] This reaction involves the conversion of the asparagine residue into a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) through a cyclic succinimide (B58015) intermediate.[1][2][4] This chemical modification introduces a negative charge and can alter the peptide's structure, function, and stability.[2][3]
Q2: What factors influence the rate of deamidation of Cbz-Ala-Ala-Asn-TFA?
A2: Several factors significantly influence the rate of deamidation:
-
pH: Deamidation is highly pH-dependent. The reaction is generally fastest at neutral to alkaline pH (pH > 7).[4][5][6] In acidic conditions (pH 3-5), the rate of deamidation is typically slower.[6][7]
-
Temperature: Higher temperatures accelerate the rate of deamidation.[4][5][8] For optimal stability, it is recommended to store solutions at low temperatures (e.g., -20°C or -80°C).[8][9][10]
-
Buffer Composition: The type and concentration of buffering agents can influence the rate of degradation.[5][11]
-
Amino Acid Sequence: The amino acid residue C-terminal to the asparagine can affect the rate of deamidation. Residues with small, flexible side chains, like glycine, can increase the rate of deamidation.[2][6]
Q3: How does the trifluoroacetate (B77799) (TFA) counter-ion affect the stability of the peptide?
A3: Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification, resulting in the peptide being isolated as a TFA salt.[12][13][14][15] The TFA counter-ion can lower the pH of the peptide when dissolved in an unbuffered aqueous solution.[12] This acidic environment can be favorable for slowing the rate of deamidation compared to neutral or alkaline conditions. However, residual TFA can also interfere with biological assays.[12][13][16][17] For sensitive applications, exchanging the TFA for a different counter-ion, such as acetate (B1210297) or hydrochloride, may be considered.[9][10][18][19]
Q4: What is the recommended procedure for storing Cbz-Ala-Ala-Asn-TFA?
A4: For long-term storage, lyophilized Cbz-Ala-Ala-Asn-TFA powder should be stored at -20°C or -80°C.[9][10][18] Once dissolved in an aqueous solution, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[18][20] The shelf life of peptide solutions is limited, and they should be used as soon as possible after preparation.[9][10]
Troubleshooting Guide
Problem 1: I am observing a loss of peptide purity over time in my aqueous solution, as indicated by HPLC analysis.
-
Possible Cause 1: Deamidation. The asparagine residue is likely undergoing deamidation, leading to the formation of aspartic acid and isoaspartic acid isomers. This will result in new peaks appearing in your HPLC chromatogram.
-
Solution:
-
pH Control: Ensure the pH of your aqueous solution is in the acidic range (pH 3-5) to minimize the rate of deamidation.[7] Use a suitable buffer system to maintain the desired pH.
-
Temperature Control: Store your peptide solutions at -80°C when not in use.[20] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[18]
-
Fresh Solutions: Prepare fresh solutions of the peptide immediately before your experiment whenever possible.
-
-
-
Possible Cause 2: Other Chemical Degradation. Besides deamidation, other chemical degradation pathways such as hydrolysis of peptide bonds can occur, although typically at a slower rate.[5]
-
Solution: Follow the same pH and temperature control measures as for preventing deamidation.
-
Problem 2: My biological assay is showing inconsistent or unexpected results with Cbz-Ala-Ala-Asn-TFA.
-
Possible Cause 1: Presence of TFA. The trifluoroacetate counter-ion can be cytotoxic or interfere with cellular processes, leading to variability in biological assays.[12][13][16][17]
-
Solution:
-
TFA Removal: Perform a salt exchange to replace the TFA with a more biocompatible counter-ion like acetate or hydrochloride.[10][18][19] This can be achieved by repeatedly dissolving the peptide in a solution of the desired acid (e.g., dilute HCl or acetic acid) and lyophilizing.[19]
-
Quantification: Ensure accurate quantification of the peptide concentration after salt exchange.
-
-
-
Possible Cause 2: Peptide Aggregation. Depending on the concentration and solvent conditions, the peptide may aggregate, reducing its effective concentration and activity.[7][11]
-
Solution:
-
Solubility Test: Perform a solubility test to determine the optimal solvent and concentration for your peptide. Some peptides may require the addition of a small amount of an organic solvent like DMSO to aid in dissolution before further dilution in an aqueous buffer.[20]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of Cbz-Ala-Ala-Asn-TFA by RP-HPLC
This protocol outlines a method to evaluate the stability of Cbz-Ala-Ala-Asn-TFA in an aqueous solution over time.
Materials:
-
Cbz-Ala-Ala-Asn-TFA
-
Purified water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Buffer of choice (e.g., phosphate (B84403) buffer, acetate buffer)
-
RP-HPLC system with a C18 column
-
pH meter
-
Incubator or water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Cbz-Ala-Ala-Asn-TFA at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.
-
Adjust the pH of the solution to the desired value.
-
Filter the solution through a 0.22 µm filter.
-
-
Incubation:
-
Aliquot the peptide solution into several vials.
-
Store the vials at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the vials.
-
Analyze the sample by RP-HPLC. A typical mobile phase system is:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Use a gradient elution method to separate the parent peptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the parent peptide and any new peaks that appear over time.
-
Calculate the percentage of the remaining parent peptide at each time point.
-
Plot the percentage of the remaining parent peptide against time to determine the degradation kinetics.
-
Quantitative Data Summary
| Parameter | Condition 1 (e.g., pH 7.4, 37°C) | Condition 2 (e.g., pH 4.5, 37°C) | Condition 3 (e.g., pH 7.4, 4°C) |
| Initial Purity (%) | >98% | >98% | >98% |
| Purity after 24h (%) | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| Purity after 48h (%) | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| Major Degradation Products | Asp and isoAsp forms | Primarily Asp form | Minimal degradation |
Visualizations
Caption: Deamidation pathway of Cbz-Ala-Ala-Asn-TFA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deamidation - Wikipedia [en.wikipedia.org]
- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 8. pepamino.com [pepamino.com]
- 9. biomatik.com [biomatik.com]
- 10. biocat.com [biocat.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. lifetein.com [lifetein.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 16. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 17. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide ordering guide - TFA removal - Peptide quantification [sb-peptide.com]
- 19. lifetein.com [lifetein.com]
- 20. medchemexpress.com [medchemexpress.com]
How to prevent degradation of Cbz-Ala-Ala-Asn TFA during storage
Welcome to the technical support center for Cbz-Ala-Ala-Asn TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent its degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway for peptides containing asparagine (Asn), such as this compound, is the non-enzymatic deamidation of the asparagine residue.[1][2][3][4] This chemical reaction involves the conversion of the neutral amide side chain of asparagine into a negatively charged carboxylate group, forming either aspartic acid (Asp) or isoaspartic acid (isoAsp).[1][2] This modification can alter the peptide's structure, stability, and function.[2]
Q2: How does the deamidation of asparagine occur?
A2: Deamidation of asparagine typically proceeds through the formation of a five-membered succinimide (B58015) ring intermediate.[2][3][4] This happens when the nitrogen atom of the adjacent peptide bond attacks the carbonyl group of the Asn side chain.[2][3] This succinimide intermediate can then be hydrolyzed to form either an aspartic acid or an isoaspartic acid residue.[1][2] The formation of isoaspartic acid alters the peptide backbone and can significantly impact the peptide's biological activity.[1]
Q3: What factors can accelerate the degradation of this compound?
A3: Several factors can accelerate the deamidation of asparagine-containing peptides:
-
pH: Deamidation is significantly faster at neutral to alkaline pH (>7).[2][4][5] Acidic conditions (pH < 5) can also lead to degradation, but often through direct hydrolysis rather than succinimide formation.[5] For peptide solutions, maintaining a slightly acidic pH of 5-6 is often recommended for better stability.[6][7][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deamidation.[2][4] Therefore, storing the peptide at low temperatures is crucial.
-
Moisture: The presence of water is necessary for hydrolysis of the succinimide intermediate.[1] Lyophilized (powder) forms are more stable than solutions.[7][8][9] Absorbed moisture can significantly decrease the stability of the lyophilized peptide.[7]
-
Adjacent Amino Acids: The amino acid C-terminal to the asparagine residue can influence the rate of deamidation. Small, flexible residues like glycine (B1666218) can accelerate the reaction due to lower steric hindrance.[2]
Q4: What is the role of the Trifluoroacetic acid (TFA) salt in the stability of the peptide?
A4: Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification, resulting in the peptide being supplied as a TFA salt.[10][11][12][13] While TFA is effective for purification, its presence can have several implications:
-
Acidity: TFA is a strong acid (pKa ~ 0.23) and its presence can create a slightly acidic microenvironment around the peptide, which might influence degradation pathways.[11]
-
Biological Assays: Residual TFA can be cytotoxic and interfere with biological assays, affecting cell proliferation and enzyme activity.[11][14] For many in vivo and cell-based experiments, exchanging TFA for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride is recommended.[12][13][14]
-
Handling: TFA salts can sometimes result in a "fluffy" lyophilizate cake, which may be more challenging to handle compared to other salt forms like acetate.[12]
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, this compound should be stored under the following conditions. For specific shelf-life information, it is always best to consult the manufacturer's data sheet.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Problem: Loss of peptide purity or activity over time.
Possible Cause 1: Improper Storage Temperature.
-
Troubleshooting Step: Ensure the lyophilized peptide is stored at -20°C or, for long-term storage, at -80°C.[6][7][8][9] Avoid repeated freeze-thaw cycles if the peptide is in solution.[7][8]
-
Solution: Aliquot the peptide upon receipt into single-use vials to minimize temperature fluctuations and exposure to the atmosphere.[7][8]
Possible Cause 2: Moisture Contamination.
-
Troubleshooting Step: Check if the vial was allowed to warm to room temperature before opening. Opening a cold vial can cause condensation of atmospheric moisture onto the peptide.[7]
-
Solution: Always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[8] After weighing, reseal the vial tightly and store it in a dry environment.[7] For peptides prone to moisture absorption, storing them in a desiccator is recommended.[8]
Possible Cause 3: Degradation in Solution.
-
Troubleshooting Step: Review the pH and composition of the buffer used for reconstitution. Peptides in solution are significantly less stable than in their lyophilized form.[8][9]
-
Solution: If storage in solution is unavoidable, use a sterile, slightly acidic buffer (pH 5-6).[6][7][8] Prepare fresh solutions for each experiment and avoid long-term storage in solution. If necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C.
Possible Cause 4: Oxidation.
-
Troubleshooting Step: While Cbz-Ala-Ala-Asn does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over extended periods, especially if exposed to air.
-
Solution: After weighing out the peptide, consider purging the vial with an inert gas like nitrogen or argon before resealing to displace oxygen.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Factors Affecting Stability of this compound.
| Parameter | Recommended Condition | Rationale |
| Physical Form | Lyophilized powder | Maximizes stability by minimizing water-dependent degradation pathways like deamidation.[8][9] |
| Temperature | Long-term: -80°C Short-term: -20°C | Low temperatures significantly reduce the rate of chemical degradation.[6][9] |
| Light | Store in the dark | Protects against potential light-induced degradation.[6][7] |
| Moisture | Store in a tightly sealed vial, preferably in a desiccator. | Prevents hydrolysis and deamidation by minimizing contact with water.[7][8] |
| Solution pH | pH 5-6 | Minimizes the rate of asparagine deamidation, which is accelerated at neutral and alkaline pH.[6][7][8] |
| Solution Storage | Aliquot and store at -80°C. Avoid freeze-thaw cycles. | Aliquoting prevents contamination and degradation from repeated temperature changes.[7][8] |
Experimental Protocols
Protocol: Assessing Peptide Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a primary method for assessing the purity of peptides and detecting degradation products.[15][16]
Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products (e.g., deamidated forms).
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject a defined volume of the sample solution (e.g., 10 µL).
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any impurities.
-
Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.
-
-
Data Analysis:
-
The main peak corresponds to the intact this compound.
-
Degradation products, such as the deamidated forms (Asp and isoAsp), will typically elute as separate, more polar (earlier eluting) peaks.
-
Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.
-
Mass spectrometry (LC-MS) can be coupled to HPLC to confirm the identity of the main peak and any degradation products by their mass-to-charge ratio.[3][17] Deamidation results in a mass increase of approximately 0.984 Da.[2][3]
-
Visualizations
Caption: Troubleshooting workflow for identifying causes of peptide degradation.
Caption: Chemical pathway of asparagine deamidation via a succinimide intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deamidation - Wikipedia [en.wikipedia.org]
- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. chempep.com [chempep.com]
- 8. genscript.com [genscript.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 13. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 14. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsra.net [ijsra.net]
- 17. Peptide Degradation – Mass Analytica [mass-analytica.com]
Interpreting unexpected results from a Cbz-Ala-Ala-Asn legumain assay
Welcome to the technical support center for the Cbz-Ala-Ala-Asn legumain assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to this assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Cbz-Ala-Ala-Asn legumain assay. Each issue is presented with potential causes and recommended actions.
Issue 1: No or Very Low Fluorescence Signal
Description: The fluorescence intensity in your experimental wells is indistinguishable from the blank or negative control wells.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Inactive Enzyme | Ensure the legumain enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.[1] |
| Incorrect Wavelength Settings | Verify that the plate reader's excitation and emission wavelengths are set correctly for free AMC (typically Ex: 340-380 nm, Em: 440-460 nm).[1] |
| Substrate Degradation | Protect the Cbz-Ala-Ala-Asn-AMC substrate from light. Prepare fresh substrate solutions in a suitable solvent like DMSO before each experiment.[1] |
| Suboptimal Assay Buffer pH | Legumain activity is highly pH-dependent, with optimal cleavage of asparagine substrates occurring around pH 5.8.[2] Verify the pH of your assay buffer. |
| Assay Buffer Temperature | Ensure the assay buffer is at room temperature before starting the assay, as cold buffer can inhibit enzyme activity.[1][3] |
| Insufficient Incubation Time | The reaction may not have had enough time to produce a detectable signal. Perform a kinetic read to determine the optimal incubation time.[1] |
Issue 2: High Background Fluorescence
Description: The fluorescence in the "no-enzyme" or "inhibitor-control" wells is significantly high, reducing the assay's dynamic range and sensitivity.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Substrate Autohydrolysis | The Cbz-Ala-Ala-Asn-AMC substrate can spontaneously hydrolyze. Prepare the substrate solution fresh and run a "no-enzyme" control to quantify the rate of autohydrolysis.[1] Consider alternative buffer conditions if autohydrolysis is excessive. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent compounds. Use high-purity water and reagents to prepare all solutions.[1] |
| Autofluorescence of Biomolecules | If working with cell lysates or other biological samples, endogenous molecules can contribute to background fluorescence.[4] Include appropriate sample blanks (sample without substrate) to correct for this. |
| Incorrect Plate Type | For fluorescence assays, use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk.[3] |
Issue 3: Non-Linear or Inconsistent Results
Description: The fluorescence signal does not increase linearly over time, or there is high variability between replicate wells.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Photobleaching | The AMC fluorophore can be destroyed by prolonged exposure to excitation light.[1] Minimize exposure by taking single endpoint readings if possible or reducing the frequency of measurements in a kinetic assay. |
| Inner Filter Effect | At high substrate or product concentrations, the solution can absorb excitation or emission light, leading to a non-linear response.[1] This can be addressed by diluting the sample or using a lower substrate concentration. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Ensure pipettes are calibrated and use careful pipetting techniques.[3] |
| Well-to-Well Contamination | Be cautious to avoid cross-contamination between wells, especially when adding concentrated enzyme or substrate solutions.[1] |
| Evaporation | Evaporation from the outer wells of a microplate can concentrate reactants. Avoid using the outer wells or fill them with buffer or water to create a humidity barrier.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Cbz-Ala-Ala-Asn legumain assay?
A1: The optimal pH for legumain activity towards substrates with asparagine (Asn) in the P1 position, such as Cbz-Ala-Ala-Asn-AMC, is approximately 5.8.[2] Legumain can also cleave substrates with aspartic acid (Asp) at the P1 position, with an optimal pH of around 4.5 for that activity.[2]
Q2: Why is my legumain inactive even at the correct pH?
A2: Legumain is synthesized as an inactive zymogen (prolegumain) and requires proteolytic processing to become active. This activation is a pH-dependent process that involves the cleavage of propeptides.[5] If you are using a recombinant prolegumain, it may require an activation step at an acidic pH (e.g., pH 4.0) before it can be used in the assay at the optimal pH for substrate cleavage.[5]
Q3: Can other proteases cleave the Cbz-Ala-Ala-Asn-AMC substrate?
A3: While Cbz-Ala-Ala-Asn-AMC is a relatively specific substrate for legumain, other proteases, particularly other cysteine proteases, might show some activity towards it, especially at high concentrations. To confirm that the observed activity is from legumain, it is recommended to use a specific legumain inhibitor, such as Cbz-Ala-Ala-AzaAsn-chloromethylketone, as a negative control.[6][7]
Q4: What are some common interfering substances in a legumain assay?
A4: Certain substances can interfere with the assay. For example, high concentrations of EDTA (>0.5 mM), SDS (>0.2%), and some detergents like NP-40 and Tween-20 (>1%) can affect enzyme activity.[3] It is always best to check the compatibility of your sample buffer with the assay.
Experimental Protocols
Standard Legumain Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 40 mM Citric Acid, 120 mM Na₂HPO₄, 1 mM EDTA, 10 mM DTT, pH 5.8.[2] Warm to room temperature before use.
-
Legumain Enzyme: Prepare a stock solution of active legumain in assay buffer. The final concentration in the well will need to be optimized, but a starting point could be in the nanomolar range.
-
Substrate: Prepare a stock solution of Cbz-Ala-Ala-Asn-AMC in DMSO. The final concentration in the well is typically in the micromolar range (e.g., 10-100 µM).
-
Inhibitor (Optional): Prepare a stock solution of a specific legumain inhibitor in a suitable solvent.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a black, 96-well microplate.
-
Add 20 µL of the legumain enzyme solution or buffer (for "no-enzyme" controls).
-
Add 10 µL of inhibitor solution or solvent (for control wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) in a microplate reader.
-
Read the plate kinetically for 30-60 minutes at 1-minute intervals, or as a single endpoint reading after a predetermined incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no-enzyme" or "inhibitor" wells) from the experimental wells.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the V₀ against the substrate concentration to determine kinetic parameters like Km and Vmax.
-
Visualizations
Caption: Experimental workflow for a Cbz-Ala-Ala-Asn legumain assay.
Caption: Enzymatic cleavage of Cbz-Ala-Ala-Asn-AMC by legumain.
Caption: Troubleshooting flowchart for unexpected legumain assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mammalian legumain by Michael acceptors and AzaAsn-halomethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of TFA counterion on legumain activity measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with legumain activity measurements, particularly concerning the potential interference from trifluoroacetic acid (TFA) counterions in synthetic peptide substrates or inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides. It is instrumental in cleaving the newly synthesized peptide from the solid support resin and is also frequently used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][2][3] While subsequent lyophilization (freeze-drying) removes volatile, free TFA, the acid can remain as a counterion, forming a salt with positively charged amino acid residues in your peptide.[1][2] Consequently, synthetic peptides are often supplied as TFA salts.
Q2: How can residual TFA from my peptide preparation affect my legumain activity assay?
A2: Residual TFA can interfere with your legumain activity assay in several significant ways:
-
pH Alteration of Assay Buffer: Legumain activity is highly dependent on pH, with its optimal proteolytic activity typically observed in a slightly acidic environment (pH 4.5-6.0).[4][5] TFA is a strong acid and its presence, even at low concentrations, can lower the pH of your assay buffer, potentially shifting it out of the optimal range for legumain activity and leading to reduced or inconsistent measurements.
-
Direct Enzyme Inhibition: While less common, high concentrations of certain counterions can directly interact with an enzyme's active site or allosteric sites, potentially leading to inhibition.
-
Fluorophore Interference: In fluorescence-based assays, components of the assay mixture can sometimes interfere with the fluorescent signal through quenching or by causing background fluorescence. While direct interference by TFA with common fluorophores like AMC (7-amino-4-methylcoumarin) is not widely reported, it remains a possibility.
Q3: My legumain activity is lower than expected when using a new batch of synthetic substrate. Could TFA be the cause?
A3: Yes, this is a plausible scenario. If a new batch of synthetic peptide substrate has a higher residual TFA content than previous batches, it could be lowering the pH of your assay buffer below the optimal range for legumain, resulting in decreased enzymatic activity. It is also possible that the net peptide content is lower in the new batch due to the presence of the TFA counterion, leading to an overestimation of the peptide concentration.
Q4: What are the alternatives to TFA-containing peptides for legumain assays?
A4: To avoid potential interference from TFA, you can obtain peptides with alternative, more biocompatible counterions. Common alternatives include acetate (B1210297) (CH₃COO⁻) and hydrochloride (Cl⁻) salts.[1] These are less acidic than TFA and are less likely to cause significant pH shifts in your assay buffer. You can either request these salt forms from your peptide synthesis provider or perform a counterion exchange procedure in your lab.
Troubleshooting Guides
Problem 1: Low or No Legumain Activity Detected
If you are observing significantly lower than expected or no legumain activity, follow these troubleshooting steps.
| Possible Cause | Recommended Solution |
| Suboptimal Assay Buffer pH | Verify the pH of your final assay solution containing the peptide substrate. If it is below the optimal range for legumain (typically pH 4.5-6.0), adjust it using a suitable buffer. Consider that the TFA from your peptide is contributing to the acidity. |
| TFA Inhibition | The most likely mechanism of inhibition is through pH alteration. If pH correction does not resolve the issue, consider performing a TFA counterion exchange on your peptide stock. |
| Incorrect Reagent Concentration | Confirm the concentrations of your legumain enzyme and fluorogenic substrate. Perform a titration of both to determine the optimal concentrations for your specific assay conditions. |
| Inactive Enzyme | Test your enzyme stock with a previously validated batch of substrate or a control substrate to ensure it is active. |
| Incorrect Wavelength Settings | For assays using the common Z-AAN-AMC substrate, ensure your plate reader is set to the correct excitation and emission wavelengths (typically ~380 nm for excitation and ~460 nm for emission). |
Problem 2: High Variability Between Replicate Wells
High variability can mask real effects and make your data unreliable.
| Possible Cause | Recommended Solution |
| Inconsistent pH Across Wells | If adding a TFA-containing peptide directly to individual wells, minor pipetting variations can lead to different pH levels. Prepare a master mix of your assay buffer and substrate to ensure uniformity. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using reverse pipetting. |
| Temperature Fluctuations | Ensure that the assay plate is uniformly equilibrated to the reaction temperature before initiating the reaction. |
Experimental Protocols
Protocol 1: Standard Legumain Activity Assay Using a Fluorogenic Substrate
This protocol is a general guideline for measuring legumain activity using the common fluorogenic substrate Z-Ala-Ala-Asn-AMC.
Materials:
-
Recombinant human legumain
-
Legumain substrate: Z-Ala-Ala-Asn-AMC (Z-AAN-AMC)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the Z-AAN-AMC substrate in DMSO.
-
Dilute the legumain enzyme and the substrate to their final working concentrations in the assay buffer. A typical final substrate concentration is 10-50 µM, and the enzyme concentration should be titrated to ensure a linear reaction rate over the desired time course.
-
Add 50 µL of the diluted legumain solution to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
Protocol 2: TFA Counterion Exchange to Acetate
This protocol describes a method to exchange the TFA counterion for acetate.
Materials:
-
TFA-salt of the peptide
-
Acetic acid solution (e.g., 10% v/v in water)
-
High-purity water
-
Lyophilizer
Procedure:
-
Dissolve the TFA-salt of the peptide in a 10% acetic acid solution.
-
Freeze the solution using, for example, a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete exchange, redissolve the lyophilized peptide in the acetic acid solution and repeat the lyophilization process 2-3 times.
-
After the final lyophilization from acetic acid, dissolve the peptide in high-purity water and lyophilize again to remove any excess acetic acid.
-
The resulting peptide will be the acetate salt form.
Visualizations
Caption: Workflow for a typical legumain activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reducing background fluorescence in Cbz-Ala-Ala-Asn-AMC assays
Welcome to the technical support center for Cbz-Ala-Ala-Asn-AMC assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for measuring legumain activity.
Frequently Asked Questions (FAQs)
Q1: What is the Cbz-Ala-Ala-Asn-AMC assay used for?
The Cbz-Ala-Ala-Asn-AMC assay is a fluorometric method used to measure the enzymatic activity of legumain (also known as asparaginyl endopeptidase). The substrate, Cbz-Ala-Ala-Asn-AMC, is cleaved by active legumain, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for AMC?
The optimal excitation wavelength for AMC is in the range of 340-380 nm, and the emission wavelength is typically between 440-460 nm. It is recommended to confirm the optimal wavelengths on your specific instrument.
Q3: What is the optimal pH for a legumain assay using Cbz-Ala-Ala-Asn-AMC?
Legumain activity is highly dependent on pH. The optimal pH for the cleavage of substrates with asparagine (Asn) at the P1 position, such as Cbz-Ala-Ala-Asn-AMC, is approximately 5.5 to 5.8.[1][2] At more acidic pH (around 4.5), legumain shows a preference for cleaving after aspartic acid (Asp).[1]
Q4: How should I prepare and store the Cbz-Ala-Ala-Asn-AMC substrate?
It is recommended to prepare a stock solution of Cbz-Ala-Ala-Asn-AMC in a high-quality, anhydrous solvent such as DMSO.[3] This stock solution should be stored at -20°C or -80°C, protected from light and moisture, to minimize degradation.[3] For daily use, prepare fresh working solutions from the stock to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the sensitivity and accuracy of your assay. Below are common causes and solutions to reduce background signal.
Issue 1: Substrate Autohydrolysis
Description: The Cbz-Ala-Ala-Asn-AMC substrate can spontaneously hydrolyze, releasing free AMC and causing high background fluorescence. This is often exacerbated by suboptimal buffer conditions, temperature, or prolonged incubation times.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background caused by substrate autohydrolysis.
Solutions:
-
Run a "No-Enzyme" Control: Incubate the substrate in the assay buffer without the enzyme. A significant increase in fluorescence over time indicates autohydrolysis.
-
Optimize Buffer pH: Ensure the assay buffer pH is optimal for enzyme activity and substrate stability (typically pH 5.5-5.8 for legumain with this substrate).[1][2]
-
Prepare Substrate Fresh: Always prepare the substrate working solution immediately before use.[3]
-
Reduce Incubation Time and Temperature: Shorter incubation times and lower temperatures (if the enzyme activity remains sufficient) can reduce the rate of autohydrolysis.
Quantitative Data on Buffer Conditions:
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Background |
| pH | 5.5 | 7.4 | Higher background at neutral to alkaline pH. |
| Temperature | 25°C | 37°C | Higher background at elevated temperatures. |
| Buffer Component | Phosphate Buffer | Citrate Buffer | Component-specific effects; requires empirical testing. |
Issue 2: Contaminated Reagents
Description: Reagents, including the assay buffer, water, or the enzyme preparation itself, may be contaminated with fluorescent compounds.
Solutions:
-
Use High-Purity Reagents: Utilize high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components.
-
Filter-Sterilize Buffers: If microbial contamination is suspected, filter-sterilize the assay buffer.
-
Run a "No-Substrate" Control: This control, containing all assay components except the substrate, helps identify fluorescence originating from the enzyme preparation or buffer.
Issue 3: Autofluorescence from Test Compounds or Biological Samples
Description: Test compounds in drug screening assays or components within biological lysates can exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC.
Troubleshooting Workflow for Compound Autofluorescence:
Caption: Workflow for identifying and correcting for compound autofluorescence.
Solutions:
-
Pre-read Plates: Before adding the enzyme or substrate, read the fluorescence of the plate containing the test compounds to measure their intrinsic fluorescence. This value can then be subtracted from the final reading.
-
Use a Different Assay Format: If a compound is highly fluorescent, consider a non-fluorescent assay format, such as a colorimetric assay.
Experimental Protocols
Standard Legumain Activity Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Reagents:
-
Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 2 mM DTT, pH 5.5.[4] (Note: DTT should be added fresh).
-
Legumain Enzyme: Purified or recombinant legumain.
-
Substrate Stock Solution: 10 mM Cbz-Ala-Ala-Asn-AMC in DMSO.[3]
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).[4]
-
AMC Standard: For generating a standard curve to quantify the amount of released AMC.
Procedure:
-
Prepare a 96-well black microplate.
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of enzyme solution to the sample wells. For the "no-enzyme" control, add 20 µL of Assay Buffer.
-
Add 10 µL of test compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells.
-
Immediately measure the fluorescence in a microplate reader (Excitation: 355-380 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed incubation time.
Control Wells:
| Control Type | Enzyme | Substrate | Compound | Purpose |
| Blank | No | No | No | Measures background from buffer and plate. |
| No-Enzyme | No | Yes | No | Measures substrate autohydrolysis. |
| No-Substrate | Yes | No | No | Measures background from enzyme preparation. |
| Positive Control | Yes | Yes | No | Measures 100% enzyme activity. |
| Compound Control | No | No | Yes | Measures compound autofluorescence. |
Signaling Pathway Context: Legumain in Cancer
Legumain is often overexpressed in the tumor microenvironment and is implicated in processes such as angiogenesis, invasion, and metastasis.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
How to handle hygroscopic Cbz-Ala-Ala-Asn TFA powder
Welcome to the Technical Support Center for Cbz-Ala-Ala-Asn TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively handling this hygroscopic peptide trifluoroacetate (B77799) (TFA) salt. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound powder appears clumpy or has a reduced volume. Is it still usable?
A1: This is a common observation with hygroscopic compounds like this compound.[1] The clumpy or gel-like appearance is due to moisture absorption from the atmosphere. While the peptide is likely still usable, the presence of water can affect its stability and the accuracy of weighing for solution preparation. It is crucial to handle the powder in a low-humidity environment and to warm the vial to room temperature in a desiccator before opening to minimize further moisture uptake.[2]
Q2: How should I properly store this compound powder to minimize moisture absorption?
A2: For long-term stability, the lyophilized powder should be stored in a tightly sealed container at -20°C or -80°C, protected from light.[3][4] To prevent moisture absorption upon use, it is recommended to store the vial within a desiccator containing a drying agent.[2]
Q3: I'm having trouble dissolving the peptide. What is the recommended solvent?
A3: this compound is soluble in water. One supplier suggests a solubility of up to 18 mg/mL in water, which may require ultrasonication and gentle warming to achieve.[3] If you encounter solubility issues in aqueous buffers, you can first dissolve the peptide in a small amount of an organic solvent such as DMSO and then slowly add it to your aqueous buffer.[5]
Q4: Can the trifluoroacetate (TFA) counterion interfere with my biological assays?
A4: Yes, residual TFA from the synthesis and purification process can significantly impact biological experiments. TFA can be toxic to cells, leading to reduced viability in cell-based assays, and it can lower the pH of your experimental solutions, potentially affecting enzyme activity.[6][7] It is advisable to perform control experiments with TFA alone to assess its effect on your specific assay.
Q5: How can I remove the TFA counterion if it interferes with my experiments?
A5: TFA can be removed or exchanged for a more biocompatible counterion like acetate (B1210297) or hydrochloride (HCl) through a salt exchange procedure.[8] A common method involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is typically repeated multiple times to ensure complete exchange.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent results in enzymatic assays using Cbz-Ala-Ala-Asn as a substrate.
-
Possible Cause 1: Inaccurate peptide concentration due to moisture absorption.
-
Solution: Always equilibrate the vial to room temperature in a desiccator before opening and weigh the powder quickly in a low-humidity environment. For accurate concentration determination, consider performing a peptide content analysis. The net peptide content of a lyophilized powder can range from 70-90% due to the presence of counterions and residual water.[2]
-
-
Possible Cause 2: Altered enzyme activity due to pH shift from residual TFA.
-
Solution: Measure the pH of your final assay solution after adding the peptide. If the pH is outside the optimal range for your enzyme, adjust it accordingly. Ensure your assay buffer has sufficient buffering capacity. For sensitive assays, consider performing a TFA salt exchange to replace it with acetate or HCl.[6]
-
Problem 2: Reduced cell viability in cell-based assays.
-
Possible Cause: Cytotoxicity of the TFA counterion.
-
Solution: Include a "TFA only" control in your experiment to determine the concentration at which TFA becomes toxic to your specific cell line. If cytotoxicity is observed at the working concentration of your peptide, a TFA salt exchange is strongly recommended.[6]
-
Problem 3: Peptide degradation over time.
-
Possible Cause 1: Improper storage of the lyophilized powder.
-
Solution: Store the powder at -20°C or -80°C in a tightly sealed container within a desiccator.[4]
-
-
Possible Cause 2: Instability of the peptide in solution.
-
Solution: Peptide solutions are significantly less stable than the lyophilized powder.[10] Prepare solutions fresh for each experiment whenever possible. If storage is necessary, make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Peptides containing asparagine (Asn) can be prone to deamidation in solution, which can affect their biological activity.[11][12]
-
Data Presentation
Table 1: Potential Impact of Moisture and TFA on Experimental Outcomes
| Parameter | Potential Issue due to Hygroscopicity | Potential Issue due to TFA Counterion | Mitigation Strategy |
| Weighing Accuracy | Inaccurate mass measurement leading to incorrect solution concentrations. | Indirectly, as TFA content affects net peptide weight. | Equilibrate vial in a desiccator, weigh quickly in a low-humidity environment. |
| Peptide Stability | Increased moisture content can lead to chemical degradation (e.g., hydrolysis). | Can contribute to lower pH in solution, potentially affecting stability. | Store properly in a desiccator at low temperatures. Prepare solutions fresh. |
| Enzyme Kinetics | Incorrect substrate concentration. | Lowering of solution pH, potentially altering enzyme activity. | Verify peptide concentration. Measure and adjust final assay pH. Perform TFA exchange. |
| Cell-Based Assays | Inaccurate peptide dosage. | Cytotoxicity, leading to false-positive results for peptide bioactivity. | Use accurate peptide concentration. Run TFA-only controls. Perform TFA exchange. |
| Solubility | Powder may appear as a gel or clump, making it difficult to handle. | May influence the overall solubility characteristics of the peptide. | Follow proper handling procedures. Test solubility in small batches. |
Experimental Protocols
Protocol 1: Weighing and Reconstitution of Hygroscopic this compound Powder
-
Place the sealed vial of this compound in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.
-
In a low-humidity environment (e.g., a glove box with desiccant or a room with a dehumidifier), quickly open the vial.
-
Weigh the desired amount of powder rapidly using a calibrated analytical balance.
-
Immediately and tightly reseal the vial and return it to the desiccator for storage at the recommended temperature.
-
To reconstitute, add the desired sterile solvent (e.g., sterile water or DMSO) to the vessel containing the weighed powder.
-
If necessary, use a brief sonication or gentle warming (not exceeding 40°C) to aid dissolution.
-
For aqueous solutions, it is recommended to pass the final solution through a 0.22 µm sterile filter.[3]
Protocol 2: Trifluoroacetic Acid (TFA) to Hydrochloride (HCl) Salt Exchange
-
Dissolve the this compound peptide in sterile, distilled water at a concentration of approximately 1 mg/mL.[9]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[9]
-
Allow the solution to stand at room temperature for at least one minute.[9]
-
Freeze the solution rapidly, preferably in liquid nitrogen, and then lyophilize overnight until all the liquid is removed.[9]
-
Re-dissolve the lyophilized powder in the same volume of the dilute HCl solution.
-
Repeat the freezing and lyophilization steps at least two more times to ensure complete exchange of the counterion.[9]
-
After the final lyophilization, the resulting Cbz-Ala-Ala-Asn HCl powder can be stored under the same conditions as the original TFA salt.
Visualizations
Caption: Legumain signaling pathways in cellular processes.
Caption: Experimental workflow for handling hygroscopic peptides.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of LGMN in tumor development and its progression and connection with the tumor microenvironment [frontiersin.org]
- 8. SEBM | Legumain in cardiovascular diseases [ebm-journal.org]
- 9. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. The effects of alpha-helix on the stability of Asn residues: deamidation rates in peptides of varying helicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in using Cbz-Ala-Ala-Asn TFA and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Cbz-Ala-Ala-Asn TFA in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, offering step-by-step solutions.
Issue 1: The peptide fails to dissolve in my aqueous buffer.
-
Question: I am having difficulty dissolving my lyophilized this compound powder directly into my aqueous assay buffer (e.g., PBS or Tris). What should I do?
-
Answer: Direct dissolution of this compound in aqueous buffers can be challenging due to its hydrophobicity. A stepwise approach is recommended to achieve complete solubilization.
-
Initial Solubilization: First, dissolve the peptide in a minimal amount of a compatible organic solvent. High-purity, sterile Dimethyl Sulfoxide (DMSO) is a common choice.
-
Stock Solution Preparation: Create a high-concentration stock solution (e.g., 10-20 mM) in the chosen organic solvent. Gentle vortexing or sonication can aid dissolution.
-
Working Solution Preparation: Slowly add the concentrated stock solution dropwise into the vigorously stirred aqueous buffer to reach the final desired concentration. This gradual dilution helps prevent localized high concentrations that can lead to precipitation. Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <1% v/v).
-
Issue 2: My peptide solution becomes cloudy or shows precipitation over time.
-
Question: My this compound solution was initially clear, but now it appears cloudy, especially after storage at 4°C. What is happening and how can I prevent it?
-
Answer: Cloudiness or precipitation that develops over time is likely due to peptide aggregation. This is a common issue with peptides, particularly those with hydrophobic protecting groups like Cbz.
-
Storage of Stock Solutions: For long-term storage, it is best to store the peptide as a lyophilized powder at -20°C or -80°C. If a stock solution in an organic solvent is prepared, store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can promote aggregation.
-
Preparation of Working Solutions: Prepare aqueous working solutions fresh for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Aggregation Disrupting Agents: If aggregation persists, consider including a small amount of a chaotropic agent like guanidine (B92328) hydrochloride (>6 M) or urea (B33335) in your stock solution, if compatible with your downstream application.
-
Issue 3: I am observing inconsistent results in my enzyme activity assays.
-
Question: The results of my legumain activity assays using this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results in enzymatic assays can stem from several factors related to the peptide substrate's integrity and handling.
-
Peptide Degradation: The asparagine (Asn) residue in the peptide is susceptible to chemical degradation, primarily deamidation, which can alter its structure and how it is recognized by the enzyme. This process is pH and temperature-dependent. Always prepare fresh working solutions and avoid prolonged incubation in buffers, especially at neutral to basic pH.
-
TFA Counter-ion Interference: The trifluoroacetate (B77799) (TFA) counter-ion, a remnant from peptide synthesis and purification, can affect enzyme kinetics and cell viability. For sensitive assays, consider exchanging the TFA counter-ion for a more biocompatible one like acetate (B1210297) or hydrochloride.
-
Accurate Concentration Determination: The actual peptide concentration in a lyophilized powder can vary due to the presence of bound water and salts. It is recommended to determine the precise concentration of your stock solution using a method like UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or through quantitative amino acid analysis.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I store lyophilized this compound?
-
A1: Lyophilized this compound should be stored in a desiccator at -20°C or -80°C for long-term stability.
-
-
Q2: What is the recommended procedure for preparing a stock solution?
-
A2: To prepare a stock solution, first dissolve the peptide in a minimal amount of an organic solvent like DMSO to a high concentration (e.g., 10-20 mM). This stock can then be diluted into your aqueous buffer for your working solution.
-
-
Q3: How stable is this compound in solution?
-
A3: The stability of this compound in solution is limited, primarily due to the potential for deamidation of the asparagine residue, which is accelerated at neutral to basic pH and higher temperatures. It is highly recommended to prepare fresh working solutions for each experiment and to store stock solutions in single-use aliquots at -80°C for no more than a few weeks.
-
Experimental Use
-
Q4: What is a common pitfall when using this compound in cellular assays?
-
A4: A significant pitfall is the potential toxicity of the TFA counter-ion to cells in culture.[1] This can lead to misleading results regarding the biological activity of the peptide itself. If you observe unexpected cytotoxicity, consider performing a TFA-exchange procedure.[1][2] Additionally, ensure the final concentration of any organic solvent (like DMSO) used for solubilization is at a non-toxic level (typically below 0.5%).[3]
-
-
Q5: My experiment is sensitive to pH. How does the TFA salt affect this?
-
A5: this compound, as a trifluoroacetate salt, will form an acidic solution when dissolved in unbuffered water. When preparing your working solution, ensure that the buffering capacity of your final assay buffer is sufficient to maintain the desired pH.
-
Chemical Stability
-
Q6: What is asparagine deamidation and why is it a concern?
-
A6: Asparagine deamidation is a non-enzymatic chemical modification where the side-chain amide group of asparagine is hydrolyzed to a carboxylic acid. This results in the formation of aspartic acid and isoaspartic acid residues.[4][5] This modification introduces a negative charge and can alter the peptide's conformation, potentially affecting its biological activity and recognition by enzymes.[6]
-
-
Q7: How can I minimize asparagine deamidation?
-
A7: Deamidation is highly dependent on pH and temperature. The rate of deamidation is generally lowest at acidic pH (around pH 5-6) and increases significantly at neutral and basic pH. To minimize deamidation, prepare peptide solutions in a slightly acidic buffer if your experiment allows, and always keep solutions on ice or at 4°C for short-term handling. For long-term storage, keep the peptide in its lyophilized form at -20°C or -80°C.
-
Data Presentation
Table 1: Factors Influencing Asparagine Deamidation Rate
| Factor | Effect on Deamidation Rate | Recommendations |
| pH | Significantly increases at neutral and basic pH. Minimal around pH 5-6. | Use slightly acidic buffers when possible. Avoid prolonged storage in basic buffers. |
| Temperature | Rate increases with higher temperatures. | Prepare solutions on ice and store at recommended low temperatures. |
| Buffer Type | Certain buffer species can catalyze deamidation. | Be consistent with buffer choice. Phosphate and bicarbonate buffers may influence the rate.[5] |
| Adjacent Amino Acids | The amino acid on the C-terminal side of Asn has a significant impact. Small, flexible residues like Glycine can accelerate deamidation. | Be aware of the peptide sequence and its propensity for deamidation. |
Table 2: Legumain Activity Profile
| Substrate P1 Residue | Optimal pH for Cleavage |
| Asparagine (Asn) | ~pH 5.5 - 6.0 |
| Aspartic Acid (Asp) | ~pH 4.0 - 4.5 |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Bring the lyophilized peptide to room temperature in a desiccator before opening the vial to prevent condensation.
-
Add a small volume of sterile, high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the vial for a few minutes to ensure the peptide is fully dissolved.
-
For your working solution, slowly add the DMSO stock solution dropwise to your pre-chilled aqueous buffer while vortexing to achieve the desired final concentration.
-
Ensure the final DMSO concentration in your assay is below a level that affects your experiment (e.g., <0.5% v/v).
Protocol 2: General Legumain Activity Assay
This is a general protocol and may require optimization for your specific experimental conditions.
-
Reagents:
-
Recombinant human legumain
-
Activation Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0)
-
Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stop Solution (e.g., 10% Trifluoroacetic Acid)
-
-
Procedure:
-
Activate the pro-legumain by incubating it in Activation Buffer at 37°C for 2 hours.
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
In a microplate, add the activated legumain diluted in Assay Buffer.
-
Initiate the reaction by adding the substrate working solution to the wells containing the enzyme.
-
Include a no-enzyme control (substrate in Assay Buffer) and a no-substrate control (enzyme in Assay Buffer).
-
Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Analyze the cleavage of the substrate by a suitable method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), by monitoring the decrease in the substrate peak and the appearance of the product peak.
-
Protocol 3: TFA Counter-ion Exchange to Hydrochloride (HCl) Salt
-
Dissolve the this compound peptide in a solution of 10 mM HCl in sterile, distilled water to a concentration of approximately 1 mg/mL.[1][2]
-
Allow the solution to stand at room temperature for at least 5 minutes.
-
Freeze the solution, for example, in a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the sample overnight until all the liquid has been removed.
-
Repeat steps 1-4 two more times to ensure complete exchange of the counter-ion.
-
After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Deamidation of asparagine proceeds via a succinimide intermediate.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Legumain Substrates: Cbz-Ala-Ala-Asn-TFA in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used legumain substrate, Cbz-Ala-Ala-Asn-TFA, with other available substrates. Legumain, a lysosomal cysteine protease, is a key enzyme in various physiological and pathological processes, including antigen presentation and cancer progression. The selection of an appropriate substrate is critical for the accurate determination of its enzymatic activity in research and drug discovery. This document presents a comparative analysis of kinetic data, detailed experimental protocols, and a visualization of a key signaling pathway involving legumain.
Performance Comparison of Legumain Substrates
The efficiency of a substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency (kcat/Km) is the most effective measure for comparing the specificity of an enzyme for different substrates.
The following table summarizes the kinetic parameters for Cbz-Ala-Ala-Asn-AMC (the active component of Cbz-Ala-Ala-Asn-TFA) and other commonly used legumain substrates. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions such as pH, temperature, and enzyme source.
| Substrate | Reporter Group | Enzyme Source | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cbz-Ala-Ala-Asn-AMC | AMC | Human (recombinant) | 5.8 | 25.7 | N/A | N/A | [1] |
| Cbz-Ala-Ala-Asn-AMC | AMC | Human | 5.5 | 80 | N/A | N/A | [2][3] |
| Cbz-Ala-Ala-Asn-AMC | AMC | S. mansoni | 5.5 | 90 | N/A | N/A | [2][3] |
| Cbz-Ala-Ala-Asn-ACC | ACC | Human (recombinant) | 5.8 | N/A | N/A | 36,100 | [4] |
| Cbz-Ala-Ala-Asp-ACC | ACC | Human (recombinant) | 4.5 | N/A | N/A | 1,600 | [4] |
| Bz-Asn-pNA | pNA | Human (recombinant) | 5.5 | 2,400 | 2 ± 0.5 | 730 ± 50 | [5] |
| Ac-Tyr-Val-Ala-Asp-pNA | pNA | Human (recombinant) | 4.0 | N/A | N/A | N/A | [5] |
Note: N/A indicates that the data was not available in the cited reference. "Z" is an abbreviation for benzyloxycarbonyl (Cbz). TFA (trifluoroacetic acid) is a counter-ion from the synthesis and purification of the peptide and does not affect its substrate activity. ACC is 7-amino-4-carbamoylmethylcoumarin, and pNA is p-nitroaniline.
Experimental Protocols
Accurate and reproducible measurement of legumain activity is paramount. Below are detailed methodologies for performing a fluorogenic legumain activity assay using a substrate like Cbz-Ala-Ala-Asn-AMC.
Materials:
-
Recombinant human legumain
-
Legumain substrate (e.g., Cbz-Ala-Ala-Asn-AMC), 10 mM stock in DMSO
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[1]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[6] (or 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5[7])
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Enzyme Activation:
-
Substrate Preparation:
-
Assay Execution:
-
Pipette 50 µL of the diluted active legumain solution into the wells of the 96-well plate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence in kinetic mode for at least 5-15 minutes at 37°C, with readings taken every 30-60 seconds.[1][4]
-
The rate of reaction (initial velocity) is determined from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the substrate blank from the rates of the enzyme-containing wells.
-
For Km and Vmax determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using appropriate software.
-
Visualizing Legumain's Role in Cancer Progression
Legumain is increasingly recognized for its role in the tumor microenvironment, where it contributes to cancer cell invasion and metastasis. One of the key mechanisms is the activation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cell migration. The following diagram illustrates this signaling pathway.
References
- 1. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Ala-Ala-Asn-AMC | CAS#:149697-16-5 | Chemsrc [chemsrc.com]
- 4. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation [mdpi.com]
A Comparative Guide to Legumain Specificity: Cbz-Ala-Ala-Asn-AMC vs. Z-VAD-AFC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used fluorogenic substrates, Cbz-Ala-Ala-Asn-AMC and Z-VAD-AFC, for assessing the activity of legumain, an asparaginyl endopeptidase. The selection of an appropriate substrate is critical for accurately characterizing legumain's enzymatic activity and for the development of specific inhibitors. This document presents supporting experimental data, detailed protocols, and visual diagrams to aid in making an informed decision for your research needs.
Executive Summary
Legumain, a cysteine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to asparagine (Asn) residues.[1] This inherent specificity is a key determinant in the design and selection of optimal substrates for its study. Our comparison reveals that Cbz-Ala-Ala-Asn-AMC , which features an asparagine residue at the P1 position, is a highly specific and efficient substrate for legumain. In contrast, Z-VAD-AFC , with an aspartate (Asp) residue at the P1 position, is a substrate more characteristic of caspases and is cleaved much less efficiently by legumain.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the kinetic parameters of legumain with substrates containing either asparagine (Asn) or aspartate (Asp) at the P1 position, highlighting the enzyme's substrate preference.
| Substrate | P1 Residue | Relative Catalytic Efficiency (kcat/Km) | Reference |
| Z-Ala-Ala-Asn-ACC | Asparagine (Asn) | ~22-fold higher than P1-Asp analog | [1] |
| Z-Ala-Ala-Asp-ACC | Aspartate (Asp) | 1 | [1] |
| Cbz-Ala-Ala-Asn-AMC | Asparagine (Asn) | K_m = 80 µM (human legumain) | [2][3] |
Note: Z-Ala-Ala-Asn-ACC and Z-Ala-Ala-Asp-ACC are close analogs of the compared substrates and provide a direct measure of legumain's P1 preference.
Discussion of Specificity
Cbz-Ala-Ala-Asn-AMC is designed based on legumain's natural substrate specificity. The presence of asparagine at the P1 position makes it a highly selective substrate for legumain, particularly at a slightly acidic pH of 5.8, which is optimal for legumain activity.[1][4] This specificity minimizes off-target cleavage by other proteases, ensuring that the measured activity is predominantly that of legumain.
Z-VAD-AFC is a substrate commonly used for assaying caspase activity due to the aspartate residue at the P1 position. While legumain can exhibit some activity towards substrates with a P1 aspartate, this occurs at a much lower efficiency and typically at a more acidic pH (below 4.0).[1] Furthermore, the parent compound, Z-VAD-FMK, is a known pan-caspase inhibitor that has been shown to have off-target effects on other cysteine proteases, such as cathepsins, and even non-proteolytic enzymes like NGLY1.[5][6] This lack of specificity can lead to confounding results when attempting to measure legumain activity in complex biological samples.
Mandatory Visualizations
Legumain Signaling Pathway Involvement
Caption: Legumain's role in activating pro-enzymes and degrading extracellular matrix components.
Experimental Workflow for Legumain Activity Assay
Caption: A typical workflow for measuring legumain activity using a fluorogenic substrate.
Experimental Protocols
Legumain Activation Protocol
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.
-
Procedure:
-
Dilute recombinant human pro-legumain to 100 µg/mL in Activation Buffer.
-
Incubate for 2 hours at 37°C to allow for auto-activation.
-
Legumain Activity Assay Protocol
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.8.[4]
-
Substrate: 10 mM stock of Z-Ala-Ala-Asn-AMC in DMSO.
-
Procedure:
-
Dilute the activated legumain to a final concentration of 1 ng/µL in Assay Buffer.
-
Dilute the Z-Ala-Ala-Asn-AMC substrate to a working concentration of 200 µM in Assay Buffer.
-
In a black 96-well microtiter plate, add 50 µL of the diluted legumain solution to each well.
-
Include a substrate blank control containing 50 µL of Assay Buffer instead of the enzyme solution.
-
Initiate the reaction by adding 50 µL of the 200 µM substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity in kinetic mode for at least 5 minutes at 37°C, with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[7]
-
The rate of increase in fluorescence is proportional to the legumain activity.
-
Conclusion
For researchers aiming to specifically and accurately measure legumain activity, Cbz-Ala-Ala-Asn-AMC is the demonstrably superior substrate. Its design, based on the natural cleavage preference of legumain, ensures high specificity and catalytic efficiency. In contrast, Z-VAD-AFC , while a useful tool for studying caspases, lacks the specificity required for unambiguous legumain research and carries a significant risk of off-target interactions. The provided protocols and diagrams offer a robust framework for the successful implementation of legumain activity assays in a research setting.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Ala-Ala-Asn-AMC | CAS#:149697-16-5 | Chemsrc [chemsrc.com]
- 4. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. mdpi.com [mdpi.com]
Validating Legumain Activity: A Comparative Guide to Cbz-Ala-Ala-Asn-TFA and Inhibitor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used legumain substrate, Cbz-Ala-Ala-Asn-TFA (often used with AMC or pNA reporters), with alternative substrates for the validation of legumain activity. It further delves into the interaction of legumain with various inhibitors, supported by experimental data and detailed protocols to aid in assay development and drug discovery efforts.
Substrate Performance: A Quantitative Comparison
The selection of an appropriate substrate is critical for the accurate measurement of legumain's enzymatic activity. While Cbz-Ala-Ala-Asn-AMC stands as a common choice, its performance relative to other substrates is crucial for experimental design. The following tables summarize the kinetic parameters of various legumain substrates.
Table 1: Kinetic Constants for Fluorogenic and Chromogenic Legumain Substrates
| Substrate | Reporter Group | Km (μM) | kcat/Km (s-1M-1) | Optimal pH | Reference |
| Cbz-Ala-Ala-Asn | AMC | 25.7 | 36,100 | 5.8 | [1] |
| Cbz-Ala-Ala-Asn | AMC | 80 | Not Reported | Not Reported | [2] |
| Bz-Asn | pNA | 2400 | 730 | 5.5 | [3] |
| Ac-Tyr-Val-Ala-Asp | pNA | Not Reported | Not Reported | ~4.0 | [3] |
| Z-AAN | ACC | Not Reported | 36,100 | Not Reported | |
| Z-AAD | ACC | Not Reported | 1,600 | Not Reported |
Note: Kinetic parameters can vary based on experimental conditions such as buffer composition and temperature.
Table 2: Comparison of Legumain Activity with Aspartate vs. Asparagine at the P1 Position
| Substrate P1 Residue | Relative Cleavage Efficiency (Asn vs. Asp) | Optimal pH for Cleavage | Reference |
| Asparagine (Asn) | ~20-30 times more efficient than Asp | 5.8 | [1] |
| Aspartate (Asp) | Lower efficiency | 4.5 | [1] |
Legumain Inhibition: A Comparative Overview
The study of legumain inhibitors is vital for understanding its physiological roles and for the development of therapeutics. Inhibitors are broadly classified as endogenous, such as cystatins, or synthetic small molecules.
Table 3: Comparison of Legumain Inhibitors
| Inhibitor Class | Specific Example(s) | Type of Inhibition | Potency (Ki or kobs/[I]) | Reference |
| Endogenous Cystatins | Cystatin E/M | Competitive | Ki = 1.6 pM | [4] |
| Cystatin M/E-K75A mutant | Competitive | Ki = 19.8 nM | [4] | |
| Synthetic Aza-Asn Halomethylketones | Cbz-Ala-Ala-AzaAsn-chloromethylketone (AAN-CMK) | Irreversible, Covalent | kobs/[I] = 139,000 M-1s-1 | |
| Ac-Tyr-Val-Ala-Asp-chloromethylketone (YVAD-CMK) | Irreversible, Covalent | Inhibition observed | [3] | |
| Synthetic Michael Acceptors | Based on Cbz-Ala-Ala-Asn backbone | Irreversible | Inhibition observed |
Experimental Protocols
Accurate and reproducible data are founded on well-defined experimental protocols. The following sections provide detailed methodologies for assessing legumain activity and inhibition.
Legumain Activity Assay using Fluorogenic Substrate Cbz-Ala-Ala-Asn-AMC
This protocol is a standard method for determining legumain activity in a continuous kinetic assay.
Materials:
-
Recombinant human legumain
-
Cbz-Ala-Ala-Asn-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 0.05% Tween-20, 2 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader with excitation at 380 nm and emission at 460 nm
Procedure:
-
Prepare a substrate solution in the assay buffer to a final concentration of 50 μM.
-
Add 90 μL of the substrate solution to each well of the 96-well plate.
-
Initiate the reaction by adding 10 μL of a 20 nM legumain solution (final concentration 2 nM) to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
High-Throughput Screening (HTS) of Legumain Inhibitors
This protocol is adapted for screening compound libraries to identify potential legumain inhibitors.
Materials:
-
Recombinant human legumain
-
Cbz-Ala-Ala-Asn-AMC substrate
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 1 mM DTT, 0.01% Brij-35, pH 6.0
-
Test compounds and controls (e.g., known inhibitor and DMSO vehicle)
-
384-well black microplates
-
Acoustic liquid handler or pintool for compound dispensing
-
Fluorescence plate reader
Procedure:
-
Dispense 200 nL of test compounds or control solutions into the wells of a 384-well plate.
-
Add 10 μL of diluted legumain solution (e.g., 2 nM in assay buffer for a final concentration of 1 nM) to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 μL of Cbz-Ala-Ala-Asn-AMC substrate solution (at a concentration near its Km, e.g., 20 μM).
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound relative to the controls and calculate IC50 values for active compounds.
Visualizing Legumain's Role: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate key processes involving legumain.
Caption: Workflow of legumain activation, activity measurement, and inhibition.
Caption: Legumain's role in the activation of MMP-2 and downstream cellular events.[5][6]
Caption: Legumain-mediated processing and activation of Cathepsin L within the lysosome.[7][8][9]
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asparaginyl Endopeptidase (Legumain) Supports Human Th1 Induction via Cathepsin L-Mediated Intracellular C3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Legumain and cathepsin-L expression in human unstable carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Fluorogenic Substrates for Asparaginyl Endopeptidase
For Researchers, Scientists, and Drug Development Professionals
Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease with a crucial role in various physiological and pathological processes, including antigen presentation and cancer progression. The accurate measurement of AEP activity is vital for both basic research and the development of therapeutic inhibitors. This guide provides an objective comparison of alternative fluorogenic substrates for AEP, supported by experimental data, to aid researchers in selecting the most suitable tool for their studies.
Introduction to Fluorogenic AEP Substrates
Fluorogenic substrates are invaluable for quantifying enzyme activity due to their high sensitivity and suitability for continuous monitoring. These substrates typically consist of a peptide sequence recognized by the target protease, linked to a fluorophore. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage of the amide bond between the peptide and the fluorophore, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
The "gold standard" fluorogenic substrate for AEP is Z-Ala-Ala-Asn-AMC (Z-AAN-AMC), where Z represents a benzyloxycarbonyl protecting group and AMC is 7-amino-4-methylcoumarin. While widely used, researchers are continually seeking alternative substrates with improved sensitivity, specificity, and kinetic properties.
Comparative Analysis of Fluorogenic Substrates
The selection of an appropriate substrate is critical for obtaining accurate and reliable data. Key parameters for comparison include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of enzyme-substrate affinity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
Peptide Sequence Variants
Modifications to the peptide sequence can influence the substrate's affinity and cleavage efficiency by AEP. While Z-AAN-AMC is the most common, other sequences have been explored.
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Ala-Ala-Asn-AMC | Human Legumain | 80 | N/A | N/A | [1] |
| Z-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | N/A | N/A | [1] |
| Z-Val-Ala-Asn-AMC | Porcine AEP | N/A | N/A | N/A | [2] |
N/A: Data not available in the reviewed sources.
Alternative Fluorophores: AMC vs. ACC
A significant advancement in fluorogenic substrate design is the use of alternative fluorophores. 7-amino-4-carbamoylmethylcoumarin (ACC) has emerged as a promising alternative to AMC. ACC exhibits an approximately 2.8 to 3-fold higher fluorescence quantum yield compared to AMC, leading to greater assay sensitivity.[3]
Kinetic studies comparing identical peptide substrates conjugated to either AMC or ACC have shown that the choice of fluorophore does not significantly alter the enzyme's affinity (Km) or catalytic efficiency (kcat/Km).[4] This suggests that ACC can be substituted for AMC to enhance signal intensity without compromising the kinetic fidelity of the enzyme-substrate interaction.[3]
| Substrate | Fluorophore | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Ala-Ala-Asn-ACC | ACC | 36,100 | [5] |
| Z-Ala-Ala-Asp-ACC | ACC | 1,600 | [5] |
The data clearly indicates that AEP has a strong preference for asparagine (Asn) over aspartate (Asp) at the P1 position, with the cleavage of Z-AAN-ACC being approximately 22 times more efficient than Z-AAD-ACC.[5]
Experimental Protocols
General Protocol for AEP Activity Assay using a Fluorogenic Substrate
This protocol provides a general framework for measuring AEP activity. Specific parameters may require optimization depending on the enzyme source and experimental conditions.
Materials:
-
Recombinant Human Legumain/AEP[6]
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[6]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[7] (Note: Optimal pH may vary depending on the substrate; for P1-Asn substrates, pH 5.8 is optimal, while for P1-Asp substrates, it is pH 4.5[5])
-
Fluorogenic Substrate: e.g., Z-Ala-Ala-Asn-AMC (10 mM stock in DMSO)[6]
-
Black 96-well microtiter plate[6]
-
Fluorescence plate reader with excitation/emission wavelengths of 380/460 nm for AMC and ACC[6][8]
Procedure:
-
Enzyme Activation: Dilute the pro-form of recombinant human legumain to 100 µg/mL in Activation Buffer. Incubate for 2 hours at 37°C to allow for auto-activation.[6]
-
Enzyme Dilution: Dilute the activated legumain to a working concentration (e.g., 1 ng/µL) in Assay Buffer. Keep the enzyme on ice.[6]
-
Substrate Preparation: Dilute the fluorogenic substrate stock solution to the desired final concentrations in Assay Buffer. For kinetic analysis, a range of concentrations spanning from 0.1 to 10 times the expected Km should be prepared.
-
Assay Setup: To each well of the black microtiter plate, add 50 µL of the diluted enzyme solution.
-
Reaction Initiation: Start the reaction by adding 50 µL of the diluted substrate solution to each well. For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) with readings taken at regular intervals (e.g., every 2 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
If a standard curve for the free fluorophore (e.g., AMC) is prepared, the rate can be converted from relative fluorescence units (RFU)/min to moles/min.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of AEP-mediated fluorogenic substrate cleavage.
Caption: Workflow for determining AEP kinetic parameters.
Conclusion
The choice of a fluorogenic substrate is a critical determinant for the successful and accurate measurement of asparaginyl endopeptidase activity. While Z-Ala-Ala-Asn-AMC remains a widely accepted standard, this guide highlights viable alternatives that can offer significant advantages. Substrates utilizing the ACC fluorophore, for instance, provide enhanced sensitivity, which can be particularly beneficial when working with low enzyme concentrations or in high-throughput screening applications. Furthermore, the systematic alteration of the peptide recognition sequence can be employed to develop substrates with tailored specificities. Researchers are encouraged to consider the specific requirements of their experimental system when selecting an AEP substrate to ensure the generation of robust and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novusbio.com [novusbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protease Cross-Reactivity: A Comparative Guide to the Legumain Substrate Cbz-Ala-Ala-Asn
For researchers, scientists, and drug development professionals, the precise measurement of specific protease activity is crucial for accurate experimental outcomes. The fluorogenic substrate Carbobenzoxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC), and its variants like the TFA salt, are widely used for assaying the activity of legumain (Asparaginyl Endopeptidase, AEP). However, the utility of this substrate is dependent on understanding its potential for cross-reactivity with other proteases.
This guide provides a comparative analysis of the specificity of Cbz-Ala-Ala-Asn, supported by available experimental data and detailed protocols to aid in the design of highly specific protease assays.
Understanding the Specificity of Cbz-Ala-Ala-Asn
Cbz-Ala-Ala-Asn-AMC is a synthetic peptide designed to mimic the natural cleavage site of legumain, which shows a strong preference for an asparagine (Asn) residue in the P1 position of its substrates. Upon cleavage by a protease, the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is released, producing a fluorescent signal that can be quantified to determine enzyme activity.
While Cbz-Ala-Ala-Asn is a sensitive substrate for legumain, its specificity is not absolute. The primary source of potential cross-reactivity stems from other proteases that can tolerate or recognize asparagine or structurally similar residues, such as aspartate (Asp), at the P1 position.
Cross-Reactivity with Caspases
A significant consideration is the potential for cross-reactivity with members of the caspase family of cysteine proteases. Caspases have a stringent requirement for an aspartate residue at the P1 position. Due to the structural similarity between the side chains of asparagine and aspartate, some caspases may exhibit activity towards asparagine-containing substrates, albeit typically with lower efficiency. The development of legumain-specific inhibitors and probes often involves strategies to counteract this cross-reactivity with caspases, highlighting the known potential for interaction.
Cross-Reactivity with Cathepsins
Cathepsins, another family of lysosomal cysteine proteases, generally exhibit broader substrate specificity compared to legumain and caspases. While their primary specificities are typically for hydrophobic or basic residues at the P1 position, some cathepsins may cleave after asparagine, particularly under specific pH conditions or with extended incubation times.
Quantitative Comparison of Protease Substrate Activity
The following table summarizes the available kinetic data for the cleavage of Cbz-Ala-Ala-Asn-AMC and related substrates by legumain. Direct comparative kinetic data for a broad panel of proteases with Cbz-Ala-Ala-Asn-AMC is limited in the current literature. The data presented here is for human and S. mansoni legumain.
| Protease | Substrate | Km (µM) | kcat/Km (M-1s-1) | Optimal pH |
| Human Legumain | Cbz-Ala-Ala-Asn-AMC | 80 | Not Reported | 5.5 - 6.0 |
| S. mansoni Legumain | Cbz-Ala-Ala-Asn-AMC | 90 | Not Reported | 5.5 |
| Human Legumain | Z-Ala-Ala-Asn-ACC | Not Reported | 36,100 | 5.8 |
Note: Z- is another designation for Carbobenzoxy (Cbz). ACC is 7-amino-4-carbamoylmethylcoumarin, a fluorophore with similar properties to AMC.
Experimental Protocols
To accurately assess the cross-reactivity of Cbz-Ala-Ala-Asn-TFA, it is essential to perform a protease panel screening assay. The following protocol provides a general framework for such an experiment using a fluorogenic substrate like Cbz-Ala-Ala-Asn-AMC.
Protease Cross-Reactivity Assay Protocol
Objective: To determine the specificity of Cbz-Ala-Ala-Asn-AMC by measuring its cleavage by a panel of different proteases.
Materials:
-
Cbz-Ala-Ala-Asn-AMC (or TFA salt)
-
Purified proteases (e.g., Legumain, Caspase-3, Caspase-7, Cathepsin B, Cathepsin L, Cathepsin S)
-
Assay Buffers (specific to each protease, see table below)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (B87167) (DMSO)
Recommended Assay Buffers:
| Protease | Buffer Composition |
| Legumain | 50 mM Sodium Citrate, 100 mM NaCl, 1 mM DTT, pH 5.8 |
| Caspase-3 | 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2 |
| Caspase-7 | 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Glycerol, pH 7.4 |
| Cathepsin B | 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5 |
| Cathepsin L | 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5 |
| Cathepsin S | 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 6.5 |
Procedure:
-
Substrate Preparation: Prepare a stock solution of Cbz-Ala-Ala-Asn-AMC in DMSO (e.g., 10 mM). Further dilute the stock solution in the respective assay buffers to the desired final concentrations (e.g., 1-100 µM).
-
Protease Preparation: Dilute each purified protease to its optimal working concentration in its corresponding assay buffer. Keep proteases on ice until use.
-
Assay Setup:
-
To each well of a 96-well black microplate, add 50 µL of the appropriate assay buffer.
-
Add 25 µL of the diluted substrate solution to each well.
-
Include control wells:
-
Substrate only (no enzyme) to measure background fluorescence.
-
Enzyme only (no substrate) to control for intrinsic enzyme fluorescence.
-
-
-
Initiate Reaction: Add 25 µL of the diluted protease solution to the appropriate wells to start the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme being tested (typically 37°C).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (substrate only wells) from the values obtained for the enzyme reactions.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each protease.
-
Compare the reaction rates to determine the relative cleavage efficiency of Cbz-Ala-Ala-Asn-AMC by each protease.
-
Visualizing Experimental Workflows and Logical Relationships
To better understand the experimental design and the concept of substrate specificity, the following diagrams are provided.
Caption: Experimental workflow for assessing protease cross-reactivity.
A Comparative Analysis of Cbz-Ala-Ala-Asn-TFA and Other Chromogenic Legumain Substrates for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the performance and application of common chromogenic and fluorogenic substrates for legumain, a key therapeutic target in various diseases.
Legumain, an asparaginyl endopeptidase, is a critical enzyme involved in various physiological and pathological processes, including antigen presentation, pro-enzyme activation, and cancer progression. Its specific proteolytic activity makes it an attractive target for drug development and a valuable biomarker. Accurate and reliable measurement of legumain activity is paramount for research in these areas. This guide provides a comprehensive comparison of Carbobenzoxy-Alanine-Alanine-Asparagine-Trifluoroacetic acid (Cbz-Ala-Ala-Asn-TFA), a widely used fluorogenic substrate, with other common chromogenic and fluorogenic substrates.
Performance Comparison of Legumain Substrates
The choice of substrate for measuring legumain activity is critical and depends on the specific experimental requirements, such as the desired sensitivity, pH conditions, and detection method (colorimetric or fluorometric). The following table summarizes the key performance characteristics of several common legumain substrates.
| Substrate | Abbreviation | Type | P1 Residue | Optimal pH for Cleavage | Reported Kinetic Parameters | Notes |
| Carbobenzoxy-Ala-Ala-Asn-7-amido-4-methylcoumarin | Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC) | Fluorogenic | Asparagine (Asn) | ~5.5 - 5.8 | Km = 80-90 µM for human and S. mansoni legumain[1] | A widely used, sensitive fluorogenic substrate.[2][3] |
| Benzoyl-Asn-p-nitroanilide | Bz-Asn-pNA | Chromogenic | Asparagine (Asn) | 5.5[4] | kcat/Km = 7.3 ± 0.05 x 102 s-1M-1, kcat = 2 ± 0.5 s-1, Km = 2.4 ± 0.1 mM[4] | A common chromogenic substrate for monitoring asparaginyl peptidase activity.[4][5] |
| Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide | Ac-Tyr-Val-Ala-Asp-pNA (Ac-YVAD-pNA) | Chromogenic | Aspartate (Asp) | 4.0[4] | - | Used to measure the aspartyl peptidase activity of legumain at acidic pH.[4] |
| Carbobenzoxy-Ala-Ala-Asn-p-nitroanilide | Z-AAN-pNA | Chromogenic | Asparagine (Asn) | ~5.8 | - | A chromogenic alternative to the fluorogenic Z-AAN-AMC. |
| Succinyl-Ala-Ala-Asn-4-methoxy-2-naphthylamide | Suc-AAN-MNA | Fluorogenic/Chromogenic | Asparagine (Asn) | - | - | Can be used for both fluorometric and colorimetric (with a coupling reagent) detection.[3] |
| Carbobenzoxy-Ala-Ala-Asp-7-amido-4-methylcoumarin | Z-AAD-AMC | Fluorogenic | Aspartate (Asp) | 4.5 | Z-AAN-ACC is cleaved ~22 times faster than its P1-Asp analog (Z-AAD-ACC).[2] | Useful for specifically measuring legumain's aspartyl peptidase activity. |
Understanding Legumain's pH-Dependent Substrate Specificity
Legumain exhibits a remarkable pH-dependent substrate specificity. At a mildly acidic pH of approximately 5.5 to 5.8, which is characteristic of the lysosomal environment where it is predominantly active, legumain shows a strong preference for cleaving peptide bonds after an asparagine (Asn) residue in the P1 position.[4][6] However, under more acidic conditions (pH < 4.5), legumain can also efficiently cleave after aspartate (Asp) residues.[2][4][6] This dual specificity is crucial to consider when designing experiments and selecting substrates. For instance, to specifically measure the asparaginyl endopeptidase activity, assays should be performed at pH ~5.5-5.8 using an Asn-containing substrate like Cbz-Ala-Ala-Asn-AMC. Conversely, to investigate the caspase-like aspartyl peptidase activity, an Asp-containing substrate and a lower pH of ~4.0-4.5 are required.[2][4]
Caption: Logical workflow of legumain activation and pH-dependent substrate cleavage.
Experimental Protocols
Accurate measurement of legumain activity requires carefully controlled experimental conditions. Below are detailed protocols for chromogenic and fluorogenic assays.
General Legumain Activation Protocol
Recombinant human legumain is often supplied as an inactive proenzyme and requires activation.
-
Activation Buffer: Prepare a 50 mM sodium acetate (B1210297) buffer with 100 mM NaCl, adjusted to pH 4.0.[7]
-
Enzyme Dilution: Dilute the recombinant pro-legumain to a concentration of 100 µg/mL in the activation buffer.
-
Incubation: Incubate the diluted enzyme solution for 2 hours at 37°C to allow for autocatalytic activation.[7]
Fluorogenic Assay Protocol using Cbz-Ala-Ala-Asn-AMC
This protocol is adapted from various sources for the sensitive detection of legumain activity.[5][7][8]
-
Assay Buffer: Prepare a 50 mM MES buffer containing 250 mM NaCl, adjusted to pH 5.5.[7] For some applications, a 50 mM citric acid buffer with 100 mM NaCl and 0.05% Tween-20 at pH 5.5 can be used.[5][8]
-
Activated Enzyme Preparation: Dilute the activated legumain to a final concentration of 1 ng/µL in the assay buffer.[7]
-
Substrate Preparation: Prepare a 10 mM stock solution of Cbz-Ala-Ala-Asn-AMC in DMSO.[7] Immediately before use, dilute the stock solution to 200 µM in the assay buffer.
-
Reaction Setup: In a black 96-well microplate, add 50 µL of the diluted activated legumain solution to each well.
-
Initiate Reaction: Start the reaction by adding 50 µL of the 200 µM substrate solution to each well. Include a substrate blank containing 50 µL of assay buffer and 50 µL of the substrate solution.
-
Measurement: Immediately measure the fluorescence using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[5][7] Monitor the increase in fluorescence over time at 37°C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novusbio.com [novusbio.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Legumain Assays Utilizing Cbz-Ala-Ala-Asn Substrates
For researchers, scientists, and professionals in drug development, the ability to reliably measure legumain activity is critical for advancing research in areas such as cancer, inflammation, and neurodegeneration.[1][2] The fluorogenic substrate, Carbobenzoxy-Alanine-Alanine-Asparagine-7-amino-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC or Z-Ala-Ala-Asn-AMC), is a widely adopted tool for this purpose. This guide provides a comprehensive comparison of legumain assays using this substrate and its alternatives, with a focus on reproducibility, supported by experimental data and detailed protocols.
Performance Comparison of Legumain Substrates
The choice of substrate is paramount for a successful legumain assay, influencing sensitivity, specificity, and reproducibility. While Cbz-Ala-Ala-Asn-AMC is a popular choice, several alternatives exist, each with distinct characteristics. The following table summarizes the performance of various substrates based on available kinetic data.
| Substrate | Type | Reporter Group | Km (μM) | kcat/Km (s-1M-1) | Optimal pH | Reference |
| Cbz-Ala-Ala-Asn-AMC | Fluorogenic | AMC | 80 - 90 | - | 5.8 | [3] |
| Z-AAN-ACC | Fluorogenic | ACC | - | 36,100 | 5.8 | [4] |
| Z-AAD-ACC | Fluorogenic | ACC | - | 1,600 | 4.5 | [4] |
| Bz-Asn-pNA | Chromogenic | pNA | 2,400 | 730 | 5.5 | [5] |
| Ac-Tyr-Val-Ala-Asp-pNA | Chromogenic | pNA | - | - | < 4.0 | [5] |
| Succinyl-Ala-Ala-Asn-4-methoxy-2-naphthylamide | Fluorogenic/Colorimetric | 4-methoxy-2-naphthylamine | - | - | - | [4] |
Note: Cbz and Z are abbreviations for Carbobenzoxy and Benzyloxycarbonyl, respectively, which are the same chemical group. AAN stands for Ala-Ala-Asn, and AAD stands for Ala-Ala-Asp. AMC is 7-amino-4-methylcoumarin, ACC is 7-amino-4-carbamoylmethyl-coumarin, and pNA is p-nitroaniline.
Reproducibility of Legumain Assays
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are methodologies for key legumain assays.
Fluorogenic Legumain Activity Assay using Cbz-Ala-Ala-Asn-AMC
This protocol is adapted from several sources and represents a standard method for measuring legumain activity.[6][7]
Materials:
-
Assay Buffer: 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, 1 mM DTT, and 0.1% CHAPS, pH 5.8.[6]
-
Substrate Stock Solution: Cbz-Ala-Ala-Asn-AMC dissolved in DMSO.
-
Enzyme: Purified active legumain or cell/tissue lysates.
-
Instrumentation: Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm.
Procedure:
-
Prepare the assay buffer and warm to 37°C.
-
In a black 96-well microtiter plate, add 20 µL of the sample (cell lysate or tissue homogenate).[6]
-
Add 100 µL of the pre-warmed assay buffer to each well.[6]
-
Prepare the substrate solution by diluting the stock in assay buffer to the desired final concentration (e.g., a final concentration of 10 µM).[6]
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.[6]
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the increase in fluorescence signal at 460 nm after excitation at 380 nm over a set period.
Chromogenic Legumain Activity Assay using Bz-Asn-pNA
This method offers an alternative for laboratories equipped with a spectrophotometer.[5][7]
Materials:
-
Assay Buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween 20, 2 mM DTT, pH 5.5.[7]
-
Substrate Stock Solution: Benzoyl-L-asparaginyl-p-nitroanilide (Bz-Asn-pNA) dissolved in DMSO.
-
Enzyme: Purified active legumain.
-
Instrumentation: Spectrophotometer capable of reading absorbance at 405 nm.
Procedure:
-
Prepare the assay buffer.
-
Prepare the substrate solution in the assay buffer to a final concentration of 200 µM.[7]
-
Add the substrate solution and the enzyme (e.g., 2 nM final concentration) to a microplate well or cuvette.[7]
-
Incubate at 37°C.
-
Measure the end-point product absorption at 405 nm.[7]
Visualizing the Assay Workflow and Mechanism
To better understand the experimental process and the underlying biochemistry, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Commercially Available Cbz-Ala-Ala-Asn TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Cbz-Ala-Ala-Asn TFA, a key peptide substrate for the cysteine protease legumain. The performance and quality of this peptide are critical for reliable and reproducible experimental results in research and drug development. This document outlines the necessary experimental protocols to assess key quality attributes and presents a framework for comparing products from different suppliers.
Data Presentation: Comparative Analysis of this compound
To ensure the selection of the highest quality reagent for your research, it is imperative to compare key quantitative parameters across different commercial sources. While batch-specific data can be obtained from Certificates of Analysis (CoAs) upon request from suppliers, the following table provides a template for such a comparison, populated with representative data.
Table 1: Quantitative Comparison of Commercially Available this compound
| Parameter | Supplier A | Supplier B (e.g., MedchemExpress) | Supplier C | Supplier D |
| Purity (HPLC) | >98% | 99.54%[1] | >99% | >98% |
| Molecular Weight | 522.43 g/mol | 522.43 g/mol | 522.43 g/mol | 522.43 g/mol |
| Solubility | DMSO, Water | DMSO, Water[2] | DMSO | DMSO |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | White to off-white powder |
| Storage | -20°C or -80°C | -20°C (1 month), -80°C (6 months)[2] | -20°C | -20°C |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols can be used to independently verify the quality of this compound from any commercial source.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of this compound using reverse-phase HPLC.
A. Materials and Reagents:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
B. Sample Preparation:
-
Prepare a stock solution of the peptide at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
C. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
D. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
Assessment of Biological Activity: Legumain Activity Assay
This protocol describes a fluorometric assay to determine the biological activity of this compound by measuring its cleavage by the enzyme legumain. Since this compound itself is not fluorescent, a fluorogenic substrate like Cbz-Ala-Ala-Asn-AMC is typically used to establish a baseline legumain activity. The inhibitory potential of this compound can then be assessed in a competitive assay. For this guide, we will outline the direct cleavage of a fluorogenic substrate.
A. Materials and Reagents:
-
Recombinant human legumain
-
Fluorogenic legumain substrate: Z-Ala-Ala-Asn-AMC
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
B. Experimental Procedure:
-
Prepare a stock solution of the fluorogenic substrate Z-Ala-Ala-Asn-AMC in DMSO.
-
Dilute the recombinant legumain in the assay buffer to the desired working concentration.
-
In a 96-well plate, add 50 µL of the legumain solution to each well.
-
To initiate the reaction, add 50 µL of the Z-Ala-Ala-Asn-AMC substrate solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
C. Data Analysis:
-
Plot the fluorescence intensity against time to obtain the reaction kinetics.
-
The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the legumain activity.
-
To compare different batches or suppliers of a non-fluorogenic substrate like this compound, a competition assay would be performed where increasing concentrations of the non-fluorogenic substrate are added to compete with the fluorogenic substrate, leading to a decrease in the fluorescence signal.
Mandatory Visualization
Signaling Pathway of Legumain
The following diagram illustrates a simplified signaling pathway involving legumain, highlighting its role in the processing of other proteins and its involvement in cellular processes.
Caption: Simplified diagram of legumain's role in protein activation and ECM degradation.
Experimental Workflow for Purity Analysis
The workflow below outlines the sequential steps involved in determining the purity of a this compound sample using HPLC.
Caption: Step-by-step workflow for determining peptide purity via HPLC.
References
A Researcher's Guide to Validating In Vivo Legumain Imaging with Cbz-Ala-Ala-Asn Probes
This guide provides a comprehensive comparison of imaging probes based on the Cbz-Ala-Ala-Asn peptide scaffold for the in vivo validation of legumain activity. It is intended for researchers, scientists, and professionals in drug development who are focused on leveraging legumain as a biomarker in oncology and other disease areas. Legumain, a lysosomal cysteine protease, is a significant target due to its upregulation in various pathologies, including solid tumors, where it plays a role in tumor progression and metastasis.[1]
Activity-based probes (ABPs) are powerful tools for monitoring enzyme function in biological systems. For legumain, many of these probes utilize the Cbz-Ala-Ala-Asn peptide sequence, which is derived from a known substrate, to selectively target the enzyme's active site.[2][3] This guide details the validation process for these probes and compares them with emerging alternatives, providing researchers with the necessary data and protocols to make informed decisions for their in vivo imaging studies.
Comparative Analysis of Legumain Imaging Probes
The validation of a legumain imaging probe requires careful consideration of its specificity, potency, and in vivo performance. While the Cbz-Ala-Ala-Asn scaffold provides a strong foundation for legumain targeting, various modifications to the probe's structure, such as the reactive group ("warhead") and the reporter moiety, can significantly impact its efficacy.
A key challenge with standard fluorescent probes is the potential for high background signal from unbound probes, which can necessitate a long clearance time to achieve a sufficient tumor-to-background ratio.[4] To address this, "smart" quenched activity-based probes (qABPs) and radiolabeled probes for Positron Emission Tomography (PET) have been developed, offering improved sensitivity and performance.
| Probe | Probe Type | Peptide Scaffold / Recognition Moiety | Reporter | Key Characteristics | Advantages | Limitations |
| LP-1 | Near-Infrared (NIR) ABP | Aza-peptidyl Asn epoxide (based on Ala-Ala-Asn) | Cy5 | Covalently modifies active site; NIR fluorescence for in vivo imaging. | Good in vivo characteristics, rapid tumor contrast, enables ex vivo SDS-PAGE validation. | Non-quenched design can lead to background signal from unbound probe; addition of cell-penetrating peptides increased cross-reactivity. |
| LE28 | Quenched Fluorescent ABP (qABP) | Glu-Pro-Asp-AOMK | Cy5 (quenched) | "Smart probe" design; fluorescence is activated upon binding to active legumain. | Dramatically reduced background signal, no need for clearance of unbound probe, brighter in vivo signal compared to non-quenched probes.[4] | The P1 Aspartic Acid is less specific than Asparagine, relying on the acidic lysosomal pH for binding.[4] |
| [18F]SF-AAN | PET Radiotracer | Ala-Ala-Asn | Fluorine-18 | Allows for noninvasive, quantitative whole-body imaging with high sensitivity. | High sensitivity and tissue penetration of PET imaging; can detect legumain expression specifically without co-injection of nonradioactive probes.[5][6] | Requires access to cyclotron and radiochemistry facilities; potential for off-target accumulation. |
| [67Ga]Ga-NOTA-LCPs | Radiolabeled Peptide Probe | Ala-Ala-Asn (as cleavable linker) | Gallium-67 | Legumain cleavage activates a cell-penetrating peptide for cellular uptake. | High tumor-to-blood ratios; confirms efficient cleavage and cellular uptake in vitro.[1] | Complex in vivo dynamics; no significant difference in tumor uptake compared to non-cleavable control in vivo.[1] |
Quantitative Performance Data
The following table summarizes key performance metrics for different legumain probes, highlighting their potency and effectiveness in preclinical models.
| Probe | Imaging Modality | In Vitro Potency / Specificity Metric | In Vivo Tumor Uptake | Tumor-to-Background Ratio | Key Finding |
| LP-1 | NIR Fluorescence | kobs/[I] = 72350 M⁻¹s⁻¹ for legumain inhibition. | Accumulates in tumors within hours post-injection. | High contrast in tumors achieved rapidly after injection. | An effective NIRF-labeled ABP, but carrier peptides increase cross-reactivity. |
| LE28 | NIR Fluorescence | Labels legumain more effectively than LP-1 in intact cells at 1 µM.[4] | Accumulates in tumors, kidney, and liver.[4] | Enhanced signal-to-noise ratio due to quenched design.[4] | The quenched design is a major advantage for in vivo optical imaging, eliminating the need for probe clearance.[4] |
| [18F]SF-AAN | PET | Km = 103.10 µM towards legumain.[5] | ~2.7 times higher in legumain-positive vs. -negative tumors at 10 min post-injection.[5][7] | Signal-to-noise ratio of 2.26 ± 0.18 at 60 min post-injection.[5] | A promising PET tracer for sensitive and specific detection of legumain expression.[5][7] |
| [67Ga]Ga-NOTA-LCP-1 | Nuclear Medicine | Significantly higher uptake in HCT116 cells compared to non-cleavable control.[1][7] | 1.83 ± 0.32 %ID/g in HCT116 tumors.[1] | Tumor-to-blood ratio of 8.29 ± 3.41.[1] | Demonstrates potential as a legumain-responsive agent, though in vivo tumor accumulation needs optimization.[1][7] |
Experimental Protocols & Validation Workflows
Validating a new probe requires a multi-step approach, from initial in vitro characterization to in vivo imaging and ex vivo confirmation.
In Vitro Probe Validation
-
Enzyme Inhibition Assay: To determine the potency and selectivity of the probe, its inhibitory activity is measured against recombinant legumain and other proteases (e.g., cathepsins). The activity is typically monitored using a fluorogenic substrate like Cbz-Ala-Ala-Asn-AMC.[2]
-
Cellular Labeling: Legumain-positive cells (e.g., RAW 264.7 macrophages, MDA-MB-468) and legumain-negative cells are incubated with the probe.[5]
-
Competition Assay: To confirm target specificity, cells are pre-treated with a known, potent legumain inhibitor before adding the imaging probe. A significant reduction in signal confirms on-target binding.[4]
-
SDS-PAGE Analysis: Cell lysates are separated by SDS-PAGE, and the gel is scanned for fluorescence to visualize labeled proteins. This confirms that the probe is binding to a protein of the correct molecular weight for legumain and assesses off-target labeling.
-
Fluorescence Microscopy: Confocal microscopy is used to visualize the subcellular localization of the probe, which should co-localize with lysosomal markers like Lysotracker.[4]
In Vivo Imaging & Ex Vivo Analysis
-
Animal Model: Tumor xenograft models are commonly used. For example, C2C12/Hras1 or MDA-MB-231 cells are injected subcutaneously into immunocompromised mice.
-
Probe Administration: The probe (e.g., 20-25 nmol in a sterile vehicle like PBS) is injected via the tail vein.[4]
-
Non-invasive Imaging: Mice are anesthetized and imaged at various time points using an appropriate imaging system (e.g., IVIS for fluorescence, micro-PET for radiotracers).[4][5]
-
Control Group: To verify that the signal is activity-dependent, a control group can be injected with a probe that lacks the reactive "warhead".
-
Ex Vivo Analysis: After the final imaging time point, mice are euthanized, and organs of interest (tumor, liver, kidneys, muscle, etc.) are harvested.
-
Organ Imaging: The harvested organs are imaged ex vivo to quantify probe distribution with higher resolution.
-
Lysate Analysis: Organs are homogenized, and the lysates are analyzed by SDS-PAGE to confirm that the in vivo signal corresponds to the specific labeling of legumain.
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex workflows and mechanisms involved in probe validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.stanford.edu [med.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Promising 18F-Radiotracer for PET Imaging Legumain Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cbz-Ala-Ala-Asn TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety protocols and logistical information for handling Cbz-Ala-Ala-Asn TFA, a peptide designed based on the legumain substrate sequence.[1][2] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
The primary hazard associated with this compound stems from the trifluoroacetic acid (TFA) salt. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[3][4] While the peptide salt is generally less hazardous than pure TFA, it must be handled with appropriate caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal safety is crucial when handling this compound. The following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Chemical Splash Goggles | Must be ANSI-approved and properly fitting. For high-volume applications (>500 mL), a full face shield is also required.[3] |
| Skin and Body Protection | Laboratory Coat | Must be appropriately sized and fully buttoned. For high-volume applications, a chemical-resistant apron is recommended.[3] |
| Full-Length Pants | Required at all times in the laboratory area. The area of skin between the shoe and ankle must not be exposed.[3] | |
| Close-Toed Shoes | Required at all times in the laboratory area.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for low-volume applications. For high-volume applications (>500 mL), heavy-duty gloves such as butyl rubber or Viton are required.[3] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood.[3][5] |
| Respirator | If use outside of a fume hood is unavoidable, a respiratory protection analysis should be performed by Environmental Health & Safety (EH&S) to determine the appropriate respirator.[3] A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or irritation occurs.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A meticulous operational protocol is essential to minimize the risk of exposure and contamination.
1. Preparation and Storage:
-
Before beginning work, ensure the chemical fume hood is clear of unnecessary items and the work surface is decontaminated.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[5][6]
-
For long-term storage of the lyophilized powder, a temperature of -20°C is recommended.[7]
2. Handling the Compound:
-
Wear all required PPE before entering the designated work area.
-
When handling the solid, lyophilized powder, exercise caution to avoid creating dust.[5][6]
-
If preparing a solution, slowly add the this compound to the solvent.
3. Post-Handling Procedures:
-
Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an exposure or spill, prompt and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Minor Spill (<500 mL): Use appropriate personal protective equipment and clean-up material. Absorb the spill with an inert material and place it in a sealed container for disposal.[3]
-
Major Spill (>500 mL): Evacuate the area and contact your institution's environmental health and safety department immediately.[3]
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Waste Segregation: Trifluoroacetic acid waste should be segregated from incompatible materials such as alkalines and oxidizers.[3]
-
Disposal Procedure: Do not pour waste down the drain.[3] Arrange for disposal by your institution's environmental health and safety department according to all local, state, and federal regulations.[3][9]
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. biomatik.com [biomatik.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
